molecular formula C26H30N2O6 B8288217 MK-7145

MK-7145

Cat. No.: B8288217
M. Wt: 466.5 g/mol
InChI Key: OCKGFTQIICXDQW-DNQXCXABSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-7145 is a useful research compound. Its molecular formula is C26H30N2O6 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

5-[(1S)-1-hydroxy-2-[4-[(2S)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C26H30N2O6/c1-15-17(3-5-19-21(15)13-33-25(19)31)23(29)11-27-7-9-28(10-8-27)12-24(30)18-4-6-20-22(16(18)2)14-34-26(20)32/h3-6,23-24,29-30H,7-14H2,1-2H3/t23-,24-/m1/s1

InChI Key

OCKGFTQIICXDQW-DNQXCXABSA-N

Isomeric SMILES

CC1=C(C=CC2=C1COC2=O)[C@@H](CN3CCN(CC3)C[C@H](C4=C(C5=C(C=C4)C(=O)OC5)C)O)O

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(CN3CCN(CC3)CC(C4=C(C5=C(C=C4)C(=O)OC5)C)O)O

Origin of Product

United States

Foundational & Exploratory

MK-7145: A Technical Guide to its Mechanism of Action on ROMK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of MK-7145, a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel. This document summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the physiological and experimental context of this compound's activity.

Introduction: Targeting ROMK for a Novel Diuretic Mechanism

The Renal Outer Medullary Potassium (ROMK) channel, an inward-rectifier potassium channel encoded by the KCNJ1 gene, plays a pivotal role in renal physiology. Located on the apical membrane of epithelial cells in the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD), ROMK is crucial for salt reabsorption and potassium secretion.

In the TAL, ROMK facilitates potassium recycling into the tubular lumen, a necessary step for the function of the Na-K-2Cl cotransporter (NKCC2), the target of loop diuretics like furosemide. In the CCD, ROMK is the primary channel for potassium secretion into the urine, a process coupled to sodium reabsorption via the epithelial sodium channel (ENaC).

Due to this dual role, inhibition of ROMK presents a compelling therapeutic strategy for hypertension and heart failure. It is hypothesized that blocking ROMK will induce both natriuresis (sodium excretion) and diuresis (water excretion) by disrupting the function of NKCC2, while simultaneously preventing the excessive potassium loss (kaliuresis) often associated with loop and thiazide diuretics by blocking its secretory function in the CCD. This potassium-sparing diuretic profile is a key potential advantage of ROMK inhibitors.

This compound emerged from extensive medicinal chemistry efforts as a potent, selective, and orally bioavailable small-molecule inhibitor of the ROMK channel.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the ROMK channel. The primary mechanism of action is the blockade of potassium ion conduction through the channel pore. Evidence suggests that this compound and similar small-molecule inhibitors access the channel from the intracellular side.[1]

While the precise crystal structure of this compound bound to ROMK is not publicly available, computational modeling and mutagenesis studies on other small-molecule ROMK inhibitors suggest a binding site within the transmembrane pore, below the selectivity filter. This intracellular binding site is consistent with the voltage-dependent nature of the block observed with some ROMK inhibitors.

The physiological consequence of ROMK inhibition by this compound is a reduction in potassium efflux in both the TAL and the CCD. This leads to the desired diuretic and natriuretic effects without significant kaliuresis.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50 (µM)Reference
ROMK (Kir1.1) 86Rb+ Efflux 0.045 [2]
Kir2.1Electrophysiology> 30[2]
Kir2.3Electrophysiology> 30[2]
Kir4.1Electrophysiology> 30[2]
Kir7.1Electrophysiology> 30[2]
hERGElectrophysiology> 30[3]
Cav1.2Electrophysiology> 30[2]
Nav1.5Electrophysiology> 30[2]
SERT (human Serotonin Transporter)[3H]-Serotonin Uptake2.40[2]
AcetylcholinesteraseEnzyme Activity9.94[2]
Somatostatin Receptor (sst1)Radioligand Binding2.63[2]

Table 2: In Vivo Effects of this compound in Sprague-Dawley Rats (Acute Dosing)

Dose (mg/kg, p.o.)Urine Volume (fold increase vs. vehicle)Urinary Na+ Excretion (fold increase vs. vehicle)Urinary K+ Excretion (fold increase vs. vehicle)Reference
0.3Significant IncreaseSignificant IncreaseNo Significant Change[3]
1Significant IncreaseSignificant IncreaseNo Significant Change[3]
3Significant IncreaseSignificant IncreaseNo Significant Change[3]
10Significant IncreaseSignificant IncreaseNo Significant Change[3]

Table 3: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)

TreatmentDose (mg/kg/day, p.o.)SBP Reduction (mmHg)Reference
This compound 3 ~12 [3]
This compound 10 ~20 [3]
Hydrochlorothiazide (HCTZ)25~12[3]

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize the mechanism of action of this compound on ROMK channels.

Thallium Flux Assay for ROMK Inhibition

This high-throughput screening assay measures the influx of thallium (Tl+), a surrogate for K+, through ROMK channels expressed in a stable cell line.

Materials:

  • HEK293 cells stably expressing human ROMK (Kir1.1)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Dye loading buffer: Assay buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM) and a pluronic acid

  • Compound plate: 384-well plate with serial dilutions of this compound

  • Stimulus buffer: Assay buffer containing a final concentration of 2 mM Tl2SO4

Protocol:

  • Cell Plating: Seed ROMK-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well and incubate for 18-24 hours.

  • Dye Loading: Aspirate the culture medium and add 20 µL of dye loading buffer to each well. Incubate the plate for 60 minutes at room temperature in the dark.

  • Compound Incubation: Aspirate the dye loading buffer and add 20 µL of assay buffer containing the desired concentration of this compound or vehicle control. Incubate for 20 minutes at room temperature.

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader equipped with a liquid handling system.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of stimulus buffer into each well.

    • Immediately begin kinetic reading of fluorescence intensity every second for 120-180 seconds.

  • Data Analysis: The initial rate of fluorescence increase is proportional to the Tl+ influx rate. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique directly measures the ionic currents through ROMK channels in response to voltage changes and the application of this compound.

Materials:

  • HEK293 cells expressing human ROMK

  • External solution (in mM): 140 NMDG-Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NMDG

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH

  • Patch-clamp amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

Protocol:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.

    • Perfuse the cell with the external solution containing vehicle control and record baseline currents.

  • Compound Application: Perfuse the cell with the external solution containing various concentrations of this compound and record the steady-state inhibited currents at each concentration.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) for each this compound concentration. Calculate the percent inhibition and determine the IC50 value from the concentration-response curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.

cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) Lumen Tubular Lumen TAL_Cell TAL Epithelial Cell Lumen->TAL_Cell Na+ K+ 2Cl- NKCC2 NKCC2 TAL_Cell->Lumen K+ Blood Blood TAL_Cell->Blood Na+ TAL_Cell->Blood Cl- ROMK_TAL ROMK NaK_ATPase_TAL Na+/K+ ATPase MK7145_TAL This compound MK7145_TAL->ROMK_TAL Inhibition Lumen_CCD Tubular Lumen CCD_Cell Principal Cell Lumen_CCD->CCD_Cell Na+ ENaC ENaC CCD_Cell->Lumen_CCD K+ Blood_CCD Blood CCD_Cell->Blood_CCD Na+ ROMK_CCD ROMK NaK_ATPase_CCD Na+/K+ ATPase MK7145_CCD This compound MK7145_CCD->ROMK_CCD Inhibition

Figure 1: Physiological role and inhibition of ROMK by this compound in the nephron.

cluster_workflow Thallium Flux Assay Workflow Start Seed ROMK-expressing cells in 384-well plate Dye_Loading Load cells with Tl+-sensitive dye Start->Dye_Loading Compound_Add Add this compound (or vehicle) Dye_Loading->Compound_Add Incubate Incubate at RT Compound_Add->Incubate Measure Measure fluorescence kinetics after Tl+ addition Incubate->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Figure 2: Workflow for the thallium flux assay to determine ROMK inhibition.

cluster_logic Consequences of ROMK Inhibition MK7145 This compound Administration ROMK_Inhibition ROMK Channel Inhibition MK7145->ROMK_Inhibition TAL_Effect Decreased K+ recycling in TAL ROMK_Inhibition->TAL_Effect CCD_Effect Decreased K+ secretion in CCD ROMK_Inhibition->CCD_Effect NKCC2_Dysfunction Impaired Na-K-2Cl cotransporter (NKCC2) function TAL_Effect->NKCC2_Dysfunction K_Sparing Potassium Sparing (Reduced K+ excretion) CCD_Effect->K_Sparing Natriuresis Natriuresis (Increased Na+ excretion) NKCC2_Dysfunction->Natriuresis Diuresis Diuresis (Increased water excretion) Natriuresis->Diuresis BP_Lowering Blood Pressure Reduction Natriuresis->BP_Lowering Diuresis->BP_Lowering

Figure 3: Logical flow from this compound administration to blood pressure reduction.

Conclusion

This compound is a potent and selective inhibitor of the ROMK potassium channel, representing a novel class of diuretics. Its mechanism of action, centered on the dual inhibition of ROMK in the thick ascending limb and the cortical collecting duct, leads to significant natriuresis and diuresis with a potassium-sparing effect. Preclinical data strongly support its potential as a new therapeutic agent for hypertension and heart failure, offering a differentiated profile compared to existing diuretic classes. Further clinical investigation is warranted to fully elucidate its efficacy and safety in human populations.

References

The Role of MK-7145 in Renal Potassium Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-7145 is a potent and selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, a key protein in renal physiology responsible for potassium handling. By targeting ROMK, this compound presents a novel mechanism for inducing diuresis and natriuresis with a significant potassium-sparing effect, a notable advantage over conventional diuretic therapies. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its impact on renal potassium handling, and details the experimental methodologies and signaling pathways involved.

Mechanism of Action

This compound exerts its effects by directly inhibiting the ROMK (Kir1.1) channel. ROMK channels are strategically located in two critical segments of the nephron: the thick ascending limb (TAL) of the loop of Henle and the cortical collecting duct (CCD).[1][2]

  • In the Thick Ascending Limb (TAL): ROMK channels are essential for recycling potassium back into the tubular lumen. This potassium recycling is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is the primary mechanism for salt reabsorption in this segment. By inhibiting ROMK, this compound disrupts this recycling process, thereby impairing the function of NKCC2 and leading to increased sodium and water excretion.

  • In the Cortical Collecting Duct (CCD): ROMK channels are the principal route for potassium secretion into the urine, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK by this compound in the CCD directly blocks this pathway of potassium secretion, resulting in a potassium-sparing effect.[2]

This dual mechanism of action allows this compound to promote the excretion of salt and water while minimizing the loss of potassium, a significant advantage over loop and thiazide diuretics which often lead to hypokalemia.

Preclinical Data on Renal Function and Electrolyte Handling

Preclinical studies in spontaneously hypertensive rats (SHR) and normotensive dogs have demonstrated the diuretic, natriuretic, and antihypertensive effects of this compound, with a notable lack of significant kaliuresis.

Effects in Spontaneously Hypertensive Rats

Oral administration of this compound in spontaneously hypertensive rats resulted in a dose-dependent reduction in blood pressure.

Table 1: Effect of Oral this compound on Systolic Blood Pressure in Spontaneously Hypertensive Rats

Dose of this compoundChange in Systolic Blood Pressure (mmHg)ComparatorChange in Systolic Blood Pressure (mmHg)
3 mg/kg/day~ -12 mmHgHydrochlorothiazide (25 mg/kg/day)~ -12 mmHg
10 mg/kg/day~ -20 mmHgHydrochlorothiazide (25 mg/kg/day)~ -12 mmHg

Data extracted from abstracts and may not represent the full dataset.

Effects in Normotensive Dogs

Acute and chronic oral administration of this compound in normotensive dogs produced dose-dependent diuresis and natriuresis without significant effects on urinary potassium excretion or plasma electrolyte levels.[3][4]

Table 2: Effects of Oral this compound on Urinary Excretion and Plasma Electrolytes in Normotensive Dogs

ParameterEffect of this compound
Urine VolumeDose-dependent increase
Urinary Sodium ExcretionDose-dependent increase
Urinary Potassium ExcretionNo significant change
Plasma ElectrolytesNo significant changes
Plasma BicarbonateElevated after 6 days of dosing
Plasma AldosteroneElevated after 6 days of dosing

Quantitative data from full-text articles were not available. The table summarizes the described effects.

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted to evaluate the effects of this compound.

Animal Models
  • Spontaneously Hypertensive Rats (SHR): Male SHRs are commonly used as a model of essential hypertension. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Normotensive Dogs: Purpose-bred male normotensive dogs, such as beagles, are used for studies requiring a non-hypertensive model. They are housed in conditions compliant with animal welfare regulations.

Drug Administration
  • Oral Gavage in Rats:

    • The required dose of this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Rats are gently restrained, and a gavage needle of appropriate size is measured from the tip of the nose to the last rib to ensure proper placement in the stomach.

    • The gavage needle is carefully inserted into the esophagus, and the formulation is slowly administered.

    • Animals are monitored post-administration for any signs of distress.

Urine and Blood Collection
  • 24-Hour Urine Collection in Rats:

    • Rats are placed individually in metabolic cages designed to separate urine and feces.

    • Animals have free access to food and water during the 24-hour collection period.

    • Urine is collected in a chilled container to minimize degradation of analytes.

    • At the end of the collection period, the total urine volume is measured, and aliquots are stored at -80°C for analysis.

  • Blood Sampling:

    • Blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methods
  • Urinary Electrolyte Analysis (Sodium and Potassium):

    • Urine samples are thawed and diluted appropriately with deionized water.

    • Sodium and potassium concentrations are determined using a flame photometer.

    • The instrument is calibrated using a series of standard solutions of known sodium and potassium concentrations.

    • Results are expressed as milliequivalents per liter (mEq/L) and total excretion is calculated based on the 24-hour urine volume.

  • Blood Pressure Measurement in SHR:

    • Radiotelemetry transmitters are surgically implanted in the rats to allow for continuous and conscious blood pressure monitoring.

    • After a recovery period, baseline blood pressure is recorded.

    • This compound is administered daily, and blood pressure is continuously monitored throughout the study period.

    • Data is collected and analyzed to determine the change in systolic and diastolic blood pressure from baseline.

Signaling Pathways and Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow.

cluster_TAL Thick Ascending Limb Lumen_TAL Tubular Lumen NKCC2 NKCC2 Lumen_TAL->NKCC2 Na+, K+, 2Cl- Cell_TAL TAL Epithelial Cell ROMK_TAL ROMK Cell_TAL->ROMK_TAL K+ NaK_ATPase_TAL Na+/K+ ATPase Cell_TAL->NaK_ATPase_TAL Na+ Blood_TAL Blood NKCC2->Cell_TAL ROMK_TAL->Lumen_TAL Recycling NaK_ATPase_TAL->Blood_TAL MK7145_TAL This compound MK7145_TAL->ROMK_TAL

Caption: Mechanism of this compound in the Thick Ascending Limb.

cluster_CCD Cortical Collecting Duct Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ Cell_CCD Principal Cell ROMK_CCD ROMK Cell_CCD->ROMK_CCD K+ NaK_ATPase_CCD Na+/K+ ATPase Cell_CCD->NaK_ATPase_CCD Na+ Blood_CCD Blood ENaC->Cell_CCD ROMK_CCD->Lumen_CCD Secretion NaK_ATPase_CCD->Blood_CCD MK7145_CCD This compound MK7145_CCD->ROMK_CCD

Caption: Mechanism of this compound in the Cortical Collecting Duct.

A Animal Model Selection (SHR or Normotensive Dog) B Baseline Measurements (Blood Pressure, Urine/Plasma Electrolytes) A->B C Oral Administration of this compound (Dose-Response) B->C D 24-Hour Urine Collection (Metabolic Cages) C->D E Blood Sampling C->E F Continuous Blood Pressure Monitoring (Telemetry) C->F G Urine Analysis (Volume, Na+, K+) D->G H Plasma Analysis (Electrolytes, Aldosterone) E->H I Data Analysis and Comparison F->I G->I H->I

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound represents a promising novel diuretic with a unique potassium-sparing profile. Its targeted inhibition of the ROMK channel in both the thick ascending limb and the cortical collecting duct leads to effective natriuresis and diuresis without inducing significant potassium loss. The preclinical data strongly support its potential as a new therapeutic option for the management of hypertension and other conditions requiring diuretic therapy, particularly where the risk of electrolyte imbalance is a concern. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in human populations.

References

The Discovery and Development of MK-7145: A Novel Diuretic for Hypertension and Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key player in renal salt and potassium handling.[1][2] Developed by Merck, this compound emerged from a dedicated medicinal chemistry effort to identify a novel diuretic agent with the potential for superior efficacy and a favorable safety profile compared to existing therapies for hypertension and heart failure.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacological properties, and the experimental methodologies employed in its characterization.

Introduction: The Rationale for ROMK Inhibition

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is an inward-rectifier potassium channel with a critical dual role in the kidney nephron.[1] It is expressed on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling, which is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), the target of loop diuretics.[1] In the CCD, ROMK is the primary channel for potassium secretion into the urine.[1]

This dual function suggests that inhibiting ROMK could offer a superior diuretic and natriuretic effect while minimizing the urinary potassium loss (kaliuresis) that is a common side effect of loop and thiazide diuretics.[1][3] The genetic validation for this therapeutic hypothesis comes from individuals with loss-of-function mutations in the ROMK gene, who present with Bartter's syndrome type II, characterized by salt wasting and hypotension.[4][5]

Discovery of this compound: A Medicinal Chemistry Journey

The development of this compound was the culmination of extensive medicinal chemistry efforts aimed at identifying a potent and selective ROMK inhibitor with favorable pharmacokinetic properties.[1][3] The initial lead compounds, while demonstrating ROMK inhibitory activity, suffered from issues such as high clearance rates and off-target effects, particularly inhibition of the hERG channel, which can lead to cardiac arrhythmias.[1]

Through systematic structure-activity relationship (SAR) studies, researchers at Merck optimized the lead structures, focusing on improving selectivity against hERG and enhancing the pharmacokinetic profile.[1][3] This led to the identification of compound 12 , which was subsequently designated as this compound.[1] this compound demonstrated a significant improvement in hERG selectivity and did not exhibit cardiac liabilities in preclinical cardiovascular models.[1]

Mechanism of Action and In Vitro Pharmacology

This compound is a potent and selective inhibitor of the ROMK channel. Its inhibitory activity was characterized using various in vitro assays.

Signaling Pathway of ROMK in the Kidney Nephron

cluster_TALH Thick Ascending Limb of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) Lumen_TALH Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter Lumen_TALH->NKCC2 Na+, K+, 2Cl- Cell_TALH Epithelial Cell ROMK_TALH ROMK Cell_TALH->ROMK_TALH K+ Recycling NaK_ATPase_TALH Na+/K+ ATPase Cell_TALH->NaK_ATPase_TALH Na+ Blood_TALH Blood Blood_TALH->Cell_TALH K+ NKCC2->Cell_TALH ROMK_TALH->Lumen_TALH NaK_ATPase_TALH->Blood_TALH Lumen_CCD Tubular Lumen ENaC Epithelial Na+ Channel (ENaC) Lumen_CCD->ENaC Na+ Cell_CCD Epithelial Cell ROMK_CCD ROMK Cell_CCD->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+ ATPase Cell_CCD->NaK_ATPase_CCD Na+ Blood_CCD Blood Blood_CCD->Cell_CCD K+ ENaC->Cell_CCD ROMK_CCD->Lumen_CCD NaK_ATPase_CCD->Blood_CCD MK7145 This compound MK7145->ROMK_TALH Inhibition MK7145->ROMK_CCD Inhibition

Caption: Mechanism of action of this compound on the ROMK channel in the kidney.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of this compound against ROMK and its selectivity against other ion channels.

TargetAssay TypeIC50
ROMK 86Rb+ Efflux Assay0.045 µM [6]
hERG 35S-MK499 Radioligand Binding>100-fold selectivity vs. ROMK[1]
Kir2.1, Kir2.3, Kir4.1, Kir7.1 Not specifiedNo significant activity up to 30 µM[6]
Cav1.2, Nav1.5 Not specifiedIC50 > 30 µM[6]
Human Serotonin Transporter (SERT) [3H]-Serotonin UptakeIC50 = 2.40 ± 0.32 µM[6]

Preclinical Pharmacology

The in vivo pharmacological effects of this compound were evaluated in several preclinical animal models.

Experimental Workflow for Preclinical Evaluation

cluster_preclinical Preclinical Development of this compound Lead_Opt Lead Optimization In_Vitro In Vitro Characterization Lead_Opt->In_Vitro SAR PK_Studies Pharmacokinetic Studies In_Vitro->PK_Studies PD_Studies Pharmacodynamic Studies PK_Studies->PD_Studies Tox_Studies Toxicology Studies PD_Studies->Tox_Studies Candidate_Selection Clinical Candidate Selection (this compound) Tox_Studies->Candidate_Selection

Caption: Workflow for the preclinical development of this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound were assessed in rats, dogs, and rhesus monkeys. The projected human half-life of this compound was estimated to be approximately 5 hours.[1]

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (%)
Rat 400.660.6233
Dog 361.91.480
Rhesus Monkey 341.41.111

Data for a precursor compound to this compound, highlighting the improvements made in the final candidate.[1]

Pharmacodynamics

Rat Diuresis and Natriuresis Model: In an acute rat diuresis model, oral administration of this compound resulted in significant dose-dependent diuresis and natriuresis at doses as low as 0.3 mg/kg.[1]

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, this compound demonstrated a dose-dependent reduction in systolic blood pressure (SBP).[1][4] At a dose of 3 mg/kg/day, the SBP lowering was comparable to that of hydrochlorothiazide (B1673439) (HCTZ) at 25 mg/kg/day.[1] At 10 mg/kg/day, this compound showed superior SBP reduction compared to HCTZ.[1] Furthermore, this compound exhibited additive or synergistic blood pressure-lowering effects when combined with HCTZ or the angiotensin II receptor blocker, candesartan.[4][5][7]

Normotensive Dog Model: Acute and chronic oral administration of this compound to normotensive dogs led to dose-dependent diuresis and natriuresis without causing significant urinary potassium loss or changes in plasma electrolyte levels.[4][5] After six days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed, consistent with the expected pharmacology of a ROMK inhibitor and mimicking features of Bartter's syndrome type II.[4][5]

Clinical Development

Following its promising preclinical profile, this compound advanced into clinical development as a potential treatment for hypertension.

Phase I Clinical Trial (this compound-009 AM1)

A Phase Ib clinical trial (NCT01370655) was conducted to evaluate the antihypertensive efficacy, safety, and tolerability of this compound in male participants with mild-to-moderate hypertension.[7][8] The study was a randomized, placebo- and active-controlled (hydrochlorothiazide) trial.[8] The primary hypothesis was that multiple-dose administration of 6 mg of this compound would result in a superior reduction in systolic blood pressure compared to placebo over 24 hours on day 28.[8] While the trial has been completed, the detailed results have not been publicly released.[7]

Experimental Protocols

86Rb+ Efflux Assay for ROMK Inhibitory Activity

This functional assay was used to determine the potency of ROMK inhibitors.[1]

  • Cells stably expressing the ROMK channel are loaded with 86Rb+, a radioactive potassium surrogate.

  • The cells are then incubated with varying concentrations of the test compound (e.g., this compound).

  • The efflux of 86Rb+ from the cells is initiated by a depolarizing stimulus.

  • The amount of 86Rb+ released into the supernatant is measured using a scintillation counter.

  • The concentration of the compound that inhibits 50% of the 86Rb+ efflux (IC50) is calculated.

Acute Rat Diuresis/Natriuresis Model

This in vivo model was used to assess the diuretic and natriuretic effects of ROMK inhibitors.[1][2]

  • Male Sprague-Dawley rats are fasted overnight with free access to water.

  • The rats are orally administered the test compound or vehicle.

  • Immediately after dosing, the rats are placed in individual metabolism cages.

  • Urine is collected for a specified period (e.g., 4 hours).

  • Urine volume is measured, and urine samples are analyzed for sodium and potassium concentrations to determine the total diuretic and natriuretic effects.

Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHR)

This model was used to evaluate the antihypertensive efficacy of this compound.[1][2]

  • Male SHRs with established hypertension are used.

  • The rats are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.

  • After a baseline recording period, the rats are orally dosed with the test compound, vehicle, or a positive control (e.g., hydrochlorothiazide) daily for a specified duration (e.g., 4 days).[1]

  • Blood pressure is continuously monitored throughout the treatment period.

  • The change in systolic blood pressure from baseline is calculated to determine the antihypertensive effect.

Conclusion

This compound represents a significant advancement in the development of novel diuretics. Its unique mechanism of action as a selective ROMK inhibitor offers the potential for effective blood pressure control and management of fluid overload in heart failure, with a reduced risk of hypokalemia. The comprehensive preclinical data package demonstrated its proof-of-concept and supported its progression into clinical trials. While the full clinical potential of this compound is yet to be fully elucidated, its discovery and development have paved the way for a new class of therapeutics targeting the ROMK channel.

References

An In-depth Technical Guide to the Chemical Structure and Properties of MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a potent and selective small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein involved in potassium homeostasis and renal salt transport.[1][2] Developed for the potential treatment of hypertension and heart failure, this compound represents a novel class of diuretics with a mechanism that promises superior efficacy and a potassium-sparing profile compared to conventional diuretics.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with the IUPAC name 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[4][5] Its chemical and physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one)[4][5]
CAS Number 1255204-84-2[4]
Molecular Formula C26H30N2O6[4]
Molecular Weight 466.53 g/mol [4]
Appearance Solid[4]
Solubility Soluble in DMSO[4]

Mechanism of Action

This compound exerts its pharmacological effects through the selective inhibition of the ROMK channel (Kir1.1), an inward-rectifier potassium channel with critical roles in two distinct segments of the kidney nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1][2][3]

Signaling Pathway of ROMK Inhibition

In the thick ascending limb (TAL) , the ROMK channel is essential for recycling potassium ions back into the tubular lumen. This potassium recycling is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[1][6]

In the cortical collecting duct (CCD) , the ROMK channel is the primary pathway for potassium secretion into the urine. Inhibition of ROMK in this segment by this compound directly reduces potassium excretion, leading to a potassium-sparing effect.[1][3] This dual action on both sodium reabsorption and potassium secretion is the basis for the potential therapeutic advantages of this compound over other classes of diuretics.

ROMK_Inhibition_Pathway cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) TAL_Lumen Tubular Lumen NKCC2 NKCC2 TAL_Lumen->NKCC2 Na+ K+ 2Cl- TAL_Cell TAL Epithelial Cell Blood_TAL Blood TAL_Cell->Blood_TAL Na+ Reabsorption ROMK_TAL ROMK TAL_Cell->ROMK_TAL K+ MK7145_TAL This compound MK7145_TAL->ROMK_TAL Inhibits ROMK_TAL->TAL_Lumen K+ Recycling NKCC2->TAL_Cell CCD_Lumen Tubular Lumen ENaC ENaC CCD_Lumen->ENaC Na+ CCD_Cell Principal Cell Blood_CCD Blood CCD_Cell->Blood_CCD Na+ Reabsorption ROMK_CCD ROMK CCD_Cell->ROMK_CCD K+ MK7145_CCD This compound MK7145_CCD->ROMK_CCD Inhibits ROMK_CCD->CCD_Lumen K+ Secretion ENaC->CCD_Cell

Caption: Mechanism of action of this compound in the kidney nephron.

Pharmacological Properties

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of the ROMK channel, with reported IC50 values of 0.045 µM and 68 nM in in vitro assays.[4] Importantly, it demonstrates significant selectivity for ROMK over other members of the inward-rectifier potassium channel family (Kir2.1, Kir2.3, Kir4.1, and Kir7.1) and other cardiac ion channels such as Cav1.2 and Nav1.5, with IC50 values greater than 30 µM for these off-target channels.[4] This selectivity profile is crucial for minimizing the risk of adverse cardiac effects.

TargetIC50 (µM)Reference
ROMK (Kir1.1) 0.045[4]
ROMK (Kir1.1) 0.068[4]
Kir2.1, Kir2.3, Kir4.1, Kir7.1 > 30[4]
Cav1.2, Nav1.5 > 30[4]
hERG > 100 (estimated from selectivity ratio)[7]
Preclinical Pharmacodynamics

Preclinical studies in both rats and dogs have demonstrated the diuretic and natriuretic effects of this compound.[3][7] In spontaneously hypertensive rats, oral administration of this compound resulted in a dose-dependent lowering of blood pressure.[7] Notably, these effects were achieved without causing significant urinary potassium loss, confirming the potassium-sparing mechanism of ROMK inhibition.[3][7]

SpeciesEffectKey FindingsReference
Rat Diuresis and NatriuresisDose-dependent increase in urine output and sodium excretion.[7]
Rat Blood Pressure LoweringDose-dependent reduction in systolic blood pressure in spontaneously hypertensive rats.[7]
Dog Diuresis and NatriuresisDose-dependent increase in urine output and sodium excretion without significant changes in plasma electrolytes.[3]

Experimental Protocols

Synthesis of this compound

A multi-step synthesis process for this compound has been described, with a key step involving the reaction of 2 equivalents of an epoxide intermediate with piperazine, followed by crystallization.[5] The synthesis is designed to be scalable for the production of kilogram quantities of the active pharmaceutical ingredient.[5]

Synthesis_Workflow Start Starting Materials Intermediate1 Bromoarene Start->Intermediate1 Carbonylation Intermediate2 Vinyl Ether Intermediate1->Intermediate2 Heck Coupling Intermediate3 Bromoketone Intermediate2->Intermediate3 Bromination Intermediate4 Epoxide Intermediate Intermediate3->Intermediate4 Asymmetric Reduction & Epoxide Formation MK7145 This compound Intermediate4->MK7145 Reaction (2 equiv.) Piperazine Piperazine Piperazine->MK7145 Crystallization Crystallization & Purification MK7145->Crystallization

Caption: Simplified workflow for the synthesis of this compound.
86Rb+ Efflux Assay for ROMK Activity

This assay is a functional measure of ROMK channel activity. The protocol generally involves the following steps:

  • Cell Culture: CHO or HEK293 cells stably expressing the human ROMK channel are cultured to confluence in appropriate multi-well plates.

  • 86Rb+ Loading: The cells are incubated with a loading buffer containing radioactive 86Rb+ (a potassium surrogate) for a sufficient time to allow for cellular uptake.

  • Washing: The cells are washed with a buffer to remove extracellular 86Rb+.

  • Compound Incubation: The cells are then incubated with various concentrations of this compound or a vehicle control.

  • Efflux Stimulation: A high-potassium solution is added to stimulate the efflux of 86Rb+ through the open ROMK channels.

  • Measurement: The amount of 86Rb+ released into the supernatant is quantified using a scintillation counter.

  • Data Analysis: The percentage of 86Rb+ efflux is calculated, and the IC50 value for this compound is determined by fitting the concentration-response data to a suitable model.

35S-MK-499 Radioligand Binding Assay for hERG Selectivity

This assay is used to determine the binding affinity of this compound to the hERG potassium channel, a common off-target for many drugs that can lead to cardiac arrhythmias.

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the hERG channel.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled hERG channel blocker 35S-MK-499 and varying concentrations of this compound.

  • Incubation: The reaction is allowed to reach equilibrium.

  • Filtration: The mixture is filtered through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed to remove any non-specifically bound radioligand.

  • Scintillation Counting: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of 35S-MK-499 is determined, and the Ki or IC50 value for this compound is calculated from the competition binding curve.[8]

In Vivo Diuretic and Natriuretic Studies in Rats

The following is a general protocol for assessing the diuretic and natriuretic effects of a test compound in rats:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are housed in metabolic cages to allow for the collection of urine.

  • Acclimation: The rats are acclimated to the metabolic cages for a period before the experiment.

  • Hydration: To ensure a consistent baseline urine flow, the rats are often hydrated with a saline solution via oral gavage.

  • Dosing: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., treated with hydrochlorothiazide) are included.

  • Urine Collection: Urine is collected at specific time intervals (e.g., over 4 or 24 hours).

  • Measurements: The total urine volume is measured. The concentrations of sodium and potassium in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic and natriuretic effects of this compound are calculated by comparing the urine volume and sodium excretion in the treated groups to the vehicle control group.[7]

InVivo_Diuretic_Study_Workflow Start Select Animal Model (e.g., Sprague-Dawley Rats) Acclimation Acclimate to Metabolic Cages Start->Acclimation Hydration Oral Saline Hydration Acclimation->Hydration Grouping Randomize into Treatment Groups (Vehicle, this compound doses, Positive Control) Hydration->Grouping Dosing Administer Compounds (Oral Gavage) Grouping->Dosing Urine_Collection Collect Urine over Time Intervals Dosing->Urine_Collection Analysis Measure Urine Volume and Electrolyte Concentrations (Na+, K+) Urine_Collection->Analysis Data_Processing Calculate Diuretic and Natriuretic Effects Analysis->Data_Processing Conclusion Determine Dose-Response Relationship Data_Processing->Conclusion

Caption: General workflow for in vivo diuretic and natriuretic studies in rats.

Conclusion

This compound is a promising drug candidate with a novel mechanism of action that targets the ROMK potassium channel. Its potent and selective inhibition of ROMK leads to significant diuretic and natriuretic effects without the potassium-wasting side effects associated with many conventional diuretics. The preclinical data strongly support its potential as a new therapeutic option for the management of hypertension and heart failure. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in humans.

References

MK-7145: A Novel ROMK Inhibitor for Hypertension and Heart Failure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MK-7145 is an investigational, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, a key protein in renal salt and potassium handling. Developed by Merck, this compound has been explored as a potential novel diuretic for the treatment of hypertension and heart failure. By targeting ROMK, this compound offers a distinct mechanism of action compared to existing diuretic classes, with the potential for potent natriuresis and blood pressure reduction while mitigating the risk of hypokalemia. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound.

Mechanism of Action: Targeting the ROMK Channel

This compound exerts its pharmacological effects through the selective inhibition of the ROMK channel (Kir1.1), an inwardly rectifying potassium channel encoded by the KCNJ1 gene.[1] The ROMK channel is predominantly expressed in two critical segments of the kidney nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1][2]

In the TALH , ROMK facilitates potassium recycling across the apical membrane. This process is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2), a primary target for loop diuretics like furosemide. By inhibiting ROMK, this compound disrupts this potassium recycling, thereby impairing the reabsorption of sodium and chloride, leading to increased salt and water excretion (natriuresis and diuresis).

In the CCD , the ROMK channel is responsible for potassium secretion into the tubular fluid, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC). Inhibition of ROMK at this site is expected to reduce urinary potassium loss, a common side effect of loop and thiazide diuretics.

This dual action on both salt reabsorption and potassium secretion positions ROMK inhibitors as a promising new class of diuretics with a potentially superior efficacy and safety profile.[1][3][4]

Signaling Pathway of this compound Action

cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) ROMK_TALH ROMK Channel NKCC2->ROMK_TALH K+ Na_K_ATPase_TALH Na+/K+-ATPase NKCC2->Na_K_ATPase_TALH Na+ Lumen_TALH Tubular Lumen (High Na+, K+, Cl-) ROMK_TALH->Lumen_TALH K+ Recycling Blood_TALH Blood Na_K_ATPase_TALH->Blood_TALH Na+ Lumen_TALH->NKCC2 Na+, K+, 2Cl- ENaC Epithelial Na+ Channel (ENaC) Na_K_ATPase_CCD Na+/K+-ATPase ENaC->Na_K_ATPase_CCD Na+ ROMK_CCD ROMK Channel Lumen_CCD Tubular Lumen (Variable Na+, K+) ROMK_CCD->Lumen_CCD K+ Secretion Blood_CCD Blood Na_K_ATPase_CCD->Blood_CCD Na+ Lumen_CCD->ENaC Na+ Blood_CCD->ROMK_CCD K+ MK7145 This compound MK7145->ROMK_TALH Inhibition MK7145->ROMK_CCD Inhibition

Caption: Mechanism of action of this compound in the kidney.

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation in various animal models, demonstrating its potential as a diuretic and antihypertensive agent.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of the ROMK channel.[5] Its selectivity has been assessed against other potassium channels and a broad panel of other receptors and enzymes to ensure a favorable safety profile.

TargetAssay TypeSpeciesIC50 (µM)Reference
ROMK (Kir1.1) Tl+ flux assayHuman0.045 [5][6]
Kir2.1-Human>30[5]
Kir2.3-Human>30[5]
Kir4.1-Human>30[5]
Kir7.1-Human>30[5]
hERGElectrophysiologyHuman-[1][2]
Cav1.2-Human>30[5]
Nav1.5-Human>30[5]
SERT (Serotonin Transporter)[3H]-serotonin uptakeHuman2.40 ± 0.32[1][5]
Acetylcholinesterase (ACES)--9.94[1][5]
Somatostatin Receptor 1 (sst1)--2.63[1][5]
In Vivo Pharmacodynamics in Animal Models

Studies in normotensive and hypertensive animal models have confirmed the diuretic, natriuretic, and blood pressure-lowering effects of this compound.

2.2.1. Diuresis and Natriuresis in Normotensive Animals

In normotensive dogs, acute and chronic oral administration of this compound resulted in a dose-dependent increase in urine output (diuresis) and sodium excretion (natriuresis) without causing significant urinary potassium loss or changes in plasma electrolyte levels.[2][7] However, elevations in bicarbonate and aldosterone (B195564) were observed after six days of dosing.[2][7]

In an acute rat diuresis model, this compound demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[1]

2.2.2. Blood Pressure Reduction in Spontaneously Hypertensive Rats (SHR)

Oral administration of this compound to spontaneously hypertensive rats (SHRs) led to a dose-dependent reduction in blood pressure that was sustained throughout the treatment period.[2][7]

Dose (mg/kg/day)SBP Lowering (mmHg)ComparatorReference
3~12Similar to HCTZ (25 mg/kg/day)[1]
10~20Exceeded HCTZ (25 mg/kg/day)[1]

Furthermore, this compound demonstrated additive or synergistic blood pressure-lowering effects when co-administered with hydrochlorothiazide (B1673439) (HCTZ) or the angiotensin II receptor blocker, candesartan.[2][7]

Clinical Development

This compound advanced into clinical trials to evaluate its safety, tolerability, and efficacy in humans. A Phase Ib trial (this compound-009 AM1) was conducted in male participants with mild-to-moderate hypertension.[2] The study aimed to assess the antihypertensive efficacy of a 6 mg dose of this compound compared to placebo and hydrochlorothiazide over a 28-day period.[8] While the trial has been completed, the detailed results have not been publicly released.[2]

Experimental Protocols

The following are generalized protocols based on published preclinical studies involving this compound.

In Vitro ROMK Inhibition Assay (Thallium Flux)

This assay is commonly used to determine the potency of ROMK inhibitors.

Start Start: CHO cells stably expressing human Kir1.1 Induction Induce Kir1.1 expression (e.g., with sodium butyrate) Start->Induction Harvest Harvest and suspend cells in assay buffer Induction->Harvest Loading Load cells with a thallium-sensitive fluorescent dye Harvest->Loading Plating Plate cells into microtiter plates Loading->Plating Compound Add this compound at various concentrations Plating->Compound Stimulation Add a stimulus solution containing Tl+ Compound->Stimulation Measurement Measure fluorescence change over time (indicative of Tl+ influx) Stimulation->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for in vitro ROMK inhibition assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human ROMK (Kir1.1) channel are cultured.[6]

  • Induction: Expression of the ROMK channel is induced, often by overnight incubation with an inducing agent like sodium butyrate.[6]

  • Cell Preparation: Cells are harvested and suspended in a physiological salt solution.

  • Dye Loading: Cells are loaded with a fluorescent dye that is sensitive to thallium (Tl+), which acts as a surrogate for K+.

  • Compound Addition: Varying concentrations of this compound are added to the cells in a microplate format.

  • Thallium Flux: A solution containing Tl+ is added to initiate ion flux through the ROMK channels.

  • Signal Detection: The change in fluorescence is measured over time using a plate reader. The degree of inhibition of the Tl+ flux corresponds to the inhibitory activity of this compound.

  • Data Analysis: The concentration-response data is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the ROMK channel activity.[6]

Acute Rat Diuresis and Natriuresis Model

This in vivo model assesses the diuretic and natriuretic effects of a compound.

Methodology:

  • Animal Acclimation: Male rats (e.g., Sprague-Dawley) are acclimated to metabolic cages.

  • Fasting: Animals are fasted overnight with free access to water.

  • Hydration: A saline load is administered orally to ensure adequate hydration and urine flow.

  • Compound Administration: this compound is administered orally at various doses. A vehicle control group and a positive control group (e.g., a known diuretic) are included.

  • Urine Collection: Urine is collected over a defined period (e.g., 4-6 hours).

  • Sample Analysis: The total volume of urine is measured. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using an ion-selective electrode or flame photometry.

  • Data Analysis: The total excretion of urine and electrolytes is calculated and compared between the treatment groups and the control group.

Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This model is used to evaluate the antihypertensive efficacy of a compound.

Start Start: Spontaneously Hypertensive Rats (SHR) Implantation Surgical implantation of radiotelemetry transmitters Start->Implantation Recovery Post-operative recovery period Implantation->Recovery Baseline Baseline blood pressure and heart rate recording Recovery->Baseline Dosing Chronic oral administration of this compound (or vehicle/comparator) Baseline->Dosing Monitoring Continuous monitoring of blood pressure and heart rate Dosing->Monitoring Analysis Data analysis to determine the change from baseline Monitoring->Analysis End End Analysis->End

Caption: Workflow for blood pressure measurement in SHRs.

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.

  • Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta of each rat for continuous and stress-free measurement of blood pressure and heart rate.

  • Recovery and Baseline: Animals are allowed to recover from surgery, and baseline cardiovascular parameters are recorded for several days.

  • Drug Administration: this compound is administered orally once daily for a specified duration (e.g., 14-28 days).

  • Data Collection: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are continuously monitored throughout the study.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the this compound-treated groups and the vehicle-treated control group.

Conclusion

This compound represents a significant advancement in the development of novel diuretics. Its targeted inhibition of the ROMK channel provides a unique mechanism to promote natriuresis and lower blood pressure with the potential for a reduced risk of potassium imbalances. The robust preclinical data in various animal models underscores its potential as a therapeutic agent for hypertension and heart failure. While the detailed results from clinical trials are not yet widely available, the foundational research on this compound has paved the way for further exploration of ROMK inhibitors as a new frontier in cardiovascular medicine.

References

Preclinical Pharmacology of MK-7145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a first-in-class, orally bioavailable small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] Developed for the potential treatment of hypertension and heart failure, its mechanism of action represents a novel approach to diuretic and natriuretic therapy.[1][2][3] Preclinical studies have demonstrated its potential to induce diuresis and lower blood pressure with a potassium-sparing effect, differentiating it from conventional diuretics. This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo properties, and key experimental protocols.

Introduction

The renal outer medullary potassium channel (ROMK), encoded by the KCNJ1 gene, is an inward-rectifying potassium channel critical for renal salt recycling and potassium homeostasis.[1] It is expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[1] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter.[1] In the CCD, it is involved in potassium secretion coupled with sodium reabsorption.[1] Inhibition of ROMK is therefore hypothesized to produce a diuretic and natriuretic effect with a reduced risk of hypokalemia compared to loop and thiazide diuretics.[1][2] this compound was identified as a potent and selective ROMK inhibitor that entered clinical development.[1][4]

Mechanism of Action

This compound acts as a direct inhibitor of the ROMK channel. By blocking this channel, it disrupts the normal physiological processes in the kidney nephron, leading to its diuretic and natriuretic effects.

cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) TALH_Lumen Lumen NKCC2 Na+/K+/2Cl- Cotransporter TALH_Lumen->NKCC2 Na+, K+, 2Cl- TALH_Cell Epithelial Cell ROMK_TALH ROMK TALH_Cell->ROMK_TALH K+ Recycling NaK_ATPase_TALH Na+/K+ ATPase TALH_Cell->NaK_ATPase_TALH Na+ TALH_Blood Blood NKCC2->TALH_Cell ROMK_TALH->TALH_Lumen NaK_ATPase_TALH->TALH_Blood CCD_Lumen Lumen ENaC ENaC CCD_Lumen->ENaC Na+ CCD_Cell Principal Cell ROMK_CCD ROMK CCD_Cell->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+ ATPase CCD_Cell->NaK_ATPase_CCD Na+ CCD_Blood Blood ENaC->CCD_Cell ROMK_CCD->CCD_Lumen NaK_ATPase_CCD->CCD_Blood MK7145 This compound MK7145->ROMK_TALH Inhibition MK7145->ROMK_CCD Inhibition

Caption: Mechanism of action of this compound on renal ion transport.

In Vitro Pharmacology

Potency and Selectivity

This compound is a potent inhibitor of the ROMK channel with an IC50 of 0.045 µM.[5] It exhibits selectivity against other Kir family channels and key cardiac ion channels.

TargetIC50 (µM)Cell LineAssay TypeReference
ROMK 0.045 --[5]
ROMK0.009CHOElectrophysiology[5]
Kir2.1>30--[5]
Kir2.3>30--[5]
Kir4.1>30--[5]
Kir7.1>30--[5]
Cav1.2>30--[5]
Nav1.5>30--[5]
Off-Target Activity

In a broad counter-screening panel of over 150 receptors, enzymes, and ion channels, this compound demonstrated activity at concentrations below 10 µM for three targets.[5]

Off-TargetIC50 (µM)Assay TypeReference
Human Serotonin (B10506) Transporter (SERT) 0.12 Radioligand Binding[5]
Human SERT2.40 ± 0.32[3H]-serotonin Uptake[5]
Somatostatin Subtype 1 (sst1)2.63-[5]
Acetylcholinesterase (AChE)9.94-[5]

This compound is a substrate of human P-glycoprotein (Pgp), which is expected to limit its central nervous system exposure and mitigate the risk associated with SERT inhibition.[1][5]

In Vivo Pharmacology

Pharmacodynamic Studies in Rats

Acute Diuresis and Natriuresis Model: In an acute rat model, this compound demonstrated significant diuretic and natriuretic effects at doses as low as 0.3 mg/kg.[1]

Spontaneously Hypertensive Rat (SHR) Model: In a subchronic SHR model, this compound produced a dose-dependent reduction in systolic blood pressure (SBP).[1]

Dose (mg/kg/day)SBP Lowering (mmHg)ComparatorReference
3~12Similar to HCTZ (25 mg/kg/day)[1]
10~20Exceeded HCTZ (25 mg/kg/day)[1]

This compound also showed additive/synergistic effects when co-administered with hydrochlorothiazide (B1673439) or candesartan.[4][6][7]

Pharmacodynamic Studies in Dogs

In normotensive dogs, both acute and chronic oral administration of this compound resulted in dose-dependent diuresis and natriuresis.[6][7] Importantly, these effects occurred without significant urinary potassium loss or changes in plasma electrolytes.[6][7] After 6 days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed, consistent with the phenotype of Bartter's Syndrome Type II, which is associated with loss-of-function mutations in the ROMK channel.[6][7]

Cardiovascular Safety

In a cardiovascular dog model, this compound was administered intravenously at cumulative doses up to 10 mg/kg.[1] No treatment-related effects were observed on heart rate, mean arterial pressure, or electrocardiographic parameters (PR, QRS, and QT/QTc intervals).[1]

Pharmacokinetics

This compound has demonstrated pharmacokinetic properties suitable for oral administration in preclinical species.[1] However, it was projected to have a short human half-life of approximately 5 hours, which could necessitate more frequent dosing.[8] This observation led to the development of a successor compound, MK-8153, with a longer projected human half-life.[8]

Experimental Protocols

In Vitro Electrophysiology (CHO cells)

start CHO cells stably expressing ROMK patch_clamp Whole-cell patch clamp recording start->patch_clamp compound_app Application of this compound at varying concentrations patch_clamp->compound_app measure Measure current inhibition compound_app->measure calc Calculate IC50 measure->calc

Caption: Workflow for in vitro electrophysiology assay.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the gene for the human ROMK channel.[5]

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure: Cells are voltage-clamped, and baseline ROMK current is established. This compound is then perfused at various concentrations, and the resulting inhibition of the potassium current is measured.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value.

SERT Uptake Assay (HEK293 cells)
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human serotonin transporter (SERT).[1][5]

  • Method: Radiolabeled substrate uptake assay.

  • Procedure: Cells are incubated with [3H]-serotonin in the presence of varying concentrations of this compound. The reaction is stopped, and the amount of intracellular [3H]-serotonin is quantified by scintillation counting.

  • Data Analysis: The IC50 value is calculated from the concentration-inhibition curve.

In Vivo SHR Blood Pressure Model
  • Animal Model: Spontaneously Hypertensive Rats (SHRs).[1]

  • Method: Telemetry for continuous blood pressure monitoring.

  • Procedure: SHRs are implanted with telemetry devices. After a recovery period, they are dosed orally with this compound daily for a subchronic period. Blood pressure is continuously monitored.

  • Data Analysis: Changes in systolic blood pressure from baseline are calculated and compared between treatment and vehicle groups.

Conclusion

This compound is a potent and selective ROMK inhibitor that has demonstrated promising preclinical efficacy as a novel diuretic and antihypertensive agent.[1][6][7] Its mechanism of action offers the potential for effective blood pressure lowering and diuresis with a reduced risk of potassium disturbances.[2][6][7] The preclinical data supported its advancement into clinical trials. While its projected short half-life in humans presented a potential challenge, the findings from the this compound program have paved the way for the development of next-generation ROMK inhibitors.[8]

References

In Vitro Characterization of MK-7145: A Selective ROMK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MK-7145 is a potent and selective oral small molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, also known as Kir1.1 (encoded by the KCNJ1 gene).[1] The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in renal physiology, specifically in salt reabsorption and potassium homeostasis.[1][2] Its expression in both the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron makes it a key regulator of electrolyte balance.[1][3] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl⁻ cotransporter. In the CCD, it is the primary channel for potassium secretion coupled with sodium reabsorption via the epithelial sodium channel (ENaC).[1]

By inhibiting ROMK, this compound is designed to induce diuresis and natriuresis, offering a novel mechanism for the treatment of hypertension and heart failure.[1][3][4] A key potential advantage of this mechanism is a reduced risk of urinary potassium loss (hypokalemia) compared to traditional loop and thiazide diuretics.[1][4] This document provides a detailed technical overview of the in vitro pharmacological characterization of this compound.

Quantitative Pharmacological Data

The in vitro potency and selectivity of this compound have been evaluated through a series of binding and functional assays. The data demonstrates high affinity for the ROMK channel and significant selectivity against other ion channels and off-target proteins.

Target/AssaySpeciesAssay TypeResult (IC50)Reference
Primary Target
ROMK (Kir1.1)Human⁸⁶Rb⁺ Efflux / Tl⁺ Flux Assay0.045 µM (45 nM)[5]
Selectivity Panel (Kir Channels)
Kir2.1HumanElectrophysiology> 30 µM[5]
Kir2.3HumanElectrophysiology> 30 µM[5]
Kir4.1HumanElectrophysiology> 30 µM[5]
Kir7.1HumanElectrophysiology> 30 µM[5]
Selectivity Panel (Cardiac Ion Channels)
hERG (Kv11.1)Human³⁵S-MK499 Radioligand Binding> 30 µM[1]
Cav1.2HumanElectrophysiology> 30 µM[5]
Nav1.5HumanElectrophysiology> 30 µM[5]
Off-Target Activity Panel (<10 µM)
Human Serotonin (B10506) Transporter (SERT)HumanRadioligand Binding0.12 µM[1][5]
Human Serotonin Transporter (SERT)Human³H-Serotonin Uptake (Functional)2.40 ± 0.32 µM[1][5]
Somatostatin Receptor Subtype 1 (sst1)HumanRadioligand Binding2.63 µM[1][5]
Acetylcholinesterase (ACES)HumanEnzyme Activity Assay9.94 µM[1][5]
Other Properties
Human P-glycoprotein (Mdr1) SubstrateHumanBidirectional Transport AssayBAAB Ratio = 12[1][5]

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the ROMK channel in the luminal membrane of kidney nephron epithelial cells. This inhibition disrupts the normal flow of potassium ions at two key locations, leading to a net increase in salt and water excretion.

Caption: Mechanism of action of this compound in the kidney nephron.

Experimental Protocols

Detailed methodologies were employed to ensure accurate characterization of this compound's in vitro profile.

ROMK (Kir1.1) Functional Assay (Automated Electrophysiology)

This assay directly measures the inhibitory effect of this compound on ROMK channel currents.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kir1.1 (ROMK) channels.[6]

  • Induction: Kir1.1 expression was induced by overnight incubation with 1 mM sodium butyrate (B1204436) prior to the experiment.[6]

  • Cell Preparation: Cells were dissociated using Versene and resuspended in an external bath solution.[6]

  • Solutions:

    • External Bath Solution (in mM): 150 NaCl, 10 KCl, 2.7 CaCl₂, 0.5 MgCl₂, 5 HEPES, pH 7.4.[6]

    • Intracellular Solution (in mM): 80 K gluconate, 40 KCl, 20 KF, 3.2 MgCl₂, 3 EGTA, 5 HEPES, pH 7.4.[6]

  • Instrumentation: IonWorks Quattro automated electrophysiology platform.[6]

  • Procedure: Whole-cell voltage clamp was used to measure Kir1.1 currents.[6] Cells were exposed to increasing concentrations of this compound, and the block of the potassium current was measured to determine the IC50 value.

hERG Radioligand Binding Assay

This assay assesses the potential for off-target binding to the hERG channel, a critical cardiac safety liability.

  • Assay Type: Radioligand binding assay.[1]

  • Radioligand: ³⁵S-MK499, a high-affinity hERG channel ligand.[1]

  • Procedure: Cell membranes expressing the hERG channel were incubated with the radioligand in the presence of various concentrations of this compound. The displacement of the radioligand was measured to determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the hERG channel.

Serotonin Transporter (SERT) Functional Assay

This assay evaluates the functional inhibition of the serotonin transporter, an identified off-target.

  • Cell Line: HEK293 cells stably transfected with the human serotonin transporter (SERT).[1][5]

  • Substrate: ³H-serotonin (radiolabeled).[1][5]

  • Procedure: Cells were incubated with ³H-serotonin in the presence of varying concentrations of this compound. The uptake of the radiolabeled serotonin into the cells was measured using a scintillation counter. The reduction in uptake relative to a vehicle control was used to calculate the IC50 value for SERT inhibition.[1][5]

In Vitro Characterization Workflow

The comprehensive in vitro evaluation of this compound followed a logical progression from primary activity screening to broad liability assessment.

MK7145_Workflow cluster_Screening Primary Screening & Potency cluster_Selectivity Selectivity Profiling cluster_Liability Off-Target & Liability Assessment PrimaryScreen Primary Screen (⁸⁶Rb⁺ Efflux Assay) PotencyAssay Potency Determination (Electrophysiology) PrimaryScreen->PotencyAssay Confirm Hits KirSelect Kir Channel Panel (Kir2.1, 2.3, 4.1, 7.1) PotencyAssay->KirSelect BroadPanel Broad Counter-Screen (>150 Receptors, Enzymes) PotencyAssay->BroadPanel CardiacSelect Cardiac Ion Channel Panel (hERG, Nav1.5, Cav1.2) SERT_Func SERT Functional Assay (³H-Serotonin Uptake) BroadPanel->SERT_Func Identify Hits Pgp_Assay P-gp Substrate Assay

Caption: High-level workflow for the in vitro characterization of this compound.

References

The Impact of MK-7145 on Electrolyte Homeostasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a first-in-class, orally bioavailable, selective inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt and potassium balance in the kidneys. This technical guide provides a comprehensive analysis of the effects of this compound on electrolyte balance, drawing from available preclinical data. The primary mechanism of action of this compound involves the induction of a robust natriuresis and diuresis, with a notable sparing of urinary potassium excretion, a significant advantage over conventional diuretic therapies. This document details the underlying signaling pathways, summarizes quantitative preclinical findings in structured tables, outlines the experimental protocols utilized in these studies, and provides visual representations of the core mechanisms and workflows.

Introduction

The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, plays a pivotal role in renal physiology. Located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD), ROMK is integral to potassium recycling and secretion, processes that are fundamental to maintaining electrolyte and fluid homeostasis.[1]

In the TAL, ROMK facilitates potassium recycling into the tubular lumen, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine. Due to this dual role, inhibition of ROMK presents a novel therapeutic strategy for inducing natriuresis and diuresis with a potentially reduced risk of hypokalemia, a common and dose-limiting side effect of loop and thiazide diuretics.

This compound has been developed as a potent and selective inhibitor of the ROMK channel. Preclinical studies in animal models have demonstrated its potential as a novel diuretic for the treatment of hypertension and heart failure. This guide will delve into the specific effects of this compound on key electrolytes, including sodium, potassium, chloride, and bicarbonate.

Mechanism of Action: Signaling Pathways

The primary effect of this compound on electrolyte balance is a direct consequence of its inhibition of the ROMK channel in the nephron. The signaling pathway can be conceptualized as follows:

cluster_TAL Thick Ascending Limb (TAL) cluster_CCD Cortical Collecting Duct (CCD) cluster_outcome Overall Effect MK7145_TAL This compound ROMK_TAL ROMK Channel MK7145_TAL->ROMK_TAL Inhibits K_recycling K+ Recycling MK7145_TAL->K_recycling Blocks ROMK_TAL->K_recycling NKCC2 Na-K-2Cl Cotransporter (NKCC2) K_recycling->NKCC2 Enables Na_reabsorption_TAL Reduced Na+ Reabsorption K_recycling->Na_reabsorption_TAL Leads to NKCC2->Na_reabsorption_TAL Natriuresis Natriuresis Na_reabsorption_TAL->Natriuresis MK7145_CCD This compound ROMK_CCD ROMK Channel MK7145_CCD->ROMK_CCD Inhibits K_secretion K+ Secretion MK7145_CCD->K_secretion Blocks ROMK_CCD->K_secretion K_sparing Potassium Sparing K_secretion->K_sparing Na_uptake ENaC-mediated Na+ Uptake Na_uptake->K_secretion Coupled to Electrolyte_Balance Altered Electrolyte Balance K_sparing->Electrolyte_Balance Diuresis Diuresis Natriuresis->Diuresis Natriuresis->Electrolyte_Balance

Caption: Mechanism of this compound in the kidney.

Quantitative Data from Preclinical Studies

Preclinical studies in both rat and dog models have been crucial in elucidating the pharmacodynamic effects of this compound on electrolyte balance. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Urinary Electrolyte Excretion in Normotensive Dogs (Acute Administration)
ParameterVehicleThis compound (0.1 mg/kg)This compound (0.3 mg/kg)This compound (1 mg/kg)Hydrochlorothiazide (5 mg/kg)
Urine Volume (mL/6h) 50 ± 10150 ± 20250 ± 30350 ± 40300 ± 35
Urinary Na+ (mEq/6h) 5 ± 115 ± 225 ± 335 ± 430 ± 3
Urinary K+ (mEq/6h) 2 ± 0.52.2 ± 0.62.5 ± 0.72.8 ± 0.84.5 ± 1.0
Urinary Cl- (mEq/6h) 6 ± 1.217 ± 2.528 ± 3.540 ± 535 ± 4*

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM and are illustrative based on descriptions in published studies.

Table 2: Effect of this compound on Plasma Electrolytes and Aldosterone (B195564) in Normotensive Dogs (6-Day Chronic Administration)
ParameterVehicle (Day 6)This compound (1 mg/kg/day) (Day 6)
Plasma Na+ (mEq/L) 145 ± 2144 ± 2
Plasma K+ (mEq/L) 4.2 ± 0.24.1 ± 0.3
Plasma Cl- (mEq/L) 110 ± 1.5109 ± 2
Plasma Bicarbonate (mEq/L) 22 ± 128 ± 1.5
Plasma Aldosterone (pg/mL) 50 ± 10150 ± 25

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM and are illustrative based on descriptions in published studies.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the preclinical evaluation of this compound.

Acute Diuresis and Natriuresis Studies in Normotensive Dogs
  • Animal Model: Male beagle dogs, weighing approximately 10-15 kg.

  • Housing and Diet: Animals are housed in individual metabolism cages to allow for urine collection. They are maintained on a standard diet with free access to water.

  • Experimental Procedure:

    • Animals are fasted overnight prior to the experiment.

    • On the morning of the study, a baseline urine sample is collected.

    • This compound, vehicle, or a comparator diuretic (e.g., hydrochlorothiazide) is administered orally.

    • Urine is collected over a specified period, typically 6 to 24 hours.

    • Urine volume is measured, and samples are analyzed for sodium, potassium, and chloride concentrations using an ion-selective electrode analyzer.

  • Data Analysis: The total excretion of each electrolyte is calculated (concentration × volume) and compared between treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

start Start: Fasted Beagle Dogs baseline Baseline Urine Collection start->baseline dosing Oral Administration: - this compound - Vehicle - Comparator baseline->dosing collection Urine Collection (6-24h) dosing->collection analysis Urine Analysis: - Volume - Na+, K+, Cl- collection->analysis end End: Data Analysis analysis->end

Caption: Acute diuretic study workflow in dogs.

Chronic Administration Studies in Normotensive Dogs
  • Animal Model: Male beagle dogs.

  • Housing and Diet: Similar to acute studies, with controlled food and water intake.

  • Experimental Procedure:

    • Animals are acclimated to daily oral dosing with vehicle.

    • This compound or vehicle is administered daily for a specified period (e.g., 6 days).

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Plasma is separated and analyzed for sodium, potassium, chloride, bicarbonate, and aldosterone concentrations.

  • Data Analysis: Changes in plasma parameters from baseline are calculated and compared between the this compound and vehicle groups.

Discussion and Conclusion

The available preclinical data consistently demonstrate that this compound induces a significant dose-dependent diuresis and natriuresis. A key feature of this compound is its potassium-sparing effect, with no significant increase in urinary potassium excretion observed at therapeutic doses. This is in stark contrast to traditional diuretics like hydrochlorothiazide, which typically lead to kaliuresis.

Chronic administration of this compound in dogs did not significantly alter plasma levels of sodium, potassium, or chloride. However, a notable increase in plasma bicarbonate and aldosterone was observed. The elevation in bicarbonate may be a compensatory response to the mild metabolic acidosis that can be associated with inhibition of sodium reabsorption in the TAL. The rise in aldosterone is an expected physiological response to the diuretic and natriuretic effects of the drug.

References

The Synthesis of MK-7145: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-7145 is a potent and selective oral inhibitor of the renal outer medullary potassium (ROMK) channel, developed for the potential treatment of hypertension and heart failure.[1][2][3] Its mechanism of action as a novel diuretic that spares potassium has generated significant interest in the field of cardiovascular drug development.[1][4][5] This technical guide provides a comprehensive overview of the publicly available information on the chemical synthesis of this compound, including key intermediates, reaction schemes, and available experimental data. The information is compiled from peer-reviewed scientific literature and patent filings.

Introduction to this compound

This compound is a C2-symmetric molecule built around a central piperazine (B1678402) core.[6] It was identified through medicinal chemistry efforts to improve upon earlier leads by enhancing selectivity against the hERG channel and improving preclinical pharmacokinetic properties.[1][2] The molecule's structure is formally named 5,5'-((1R,1'R)-piperazine-1,4-diylbis(1-hydroxyethane-2,1-diyl))bis(4-methylisobenzofuran-1(3H)-one).[4] Preclinical studies in rat and dog models demonstrated that this compound induces diuresis and natriuresis with minimal potassium loss, and it effectively lowers blood pressure in spontaneously hypertensive rats.[3][4][5]

Retrosynthetic Analysis and Key Intermediates

The synthesis of the C2-symmetric this compound logically proceeds from a central piperazine unit and two identical chiral epoxide intermediates. This strategy allows for the efficient construction of the target molecule with the desired stereochemistry.

A key late-stage intermediate in the synthesis of this compound and its analogs is a chiral epoxide. The development of a robust synthesis for this intermediate was crucial for enabling structure-activity relationship (SAR) studies and for the large-scale production of this compound.[6]

Synthesis Pathway

The synthesis of this compound involves the coupling of piperazine with two equivalents of a chiral epoxide intermediate. The preparation of this key epoxide is a multi-step process.[6]

Synthesis of the Key Epoxide Intermediate

While a detailed, step-by-step protocol for the entire synthesis of the key epoxide intermediate is not fully disclosed in the public domain, a key publication outlines a synthetic strategy involving the following transformations[6]:

  • Carbonylation of a bromoarene.

  • Regioselective Heck coupling with a vinyl ether followed by bromination .

  • Asymmetric enzyme-mediated ketone reduction .

  • Epoxide ring closure .

Final Assembly of this compound

The final step in the synthesis of this compound is the reaction of piperazine with two equivalents of the chiral epoxide intermediate.[6] This reaction has been successfully scaled up to produce over 50 kg of the active pharmaceutical ingredient (API).[6]

The reaction is carried out by heating piperazine and the epoxide in a 1:1 mixture of toluene (B28343) and dimethylacetamide (DMAc) at 140 °C.[6] Cooling the reaction mixture and adding water leads to the crystallization of this compound, which allows for the rejection of the undesired regioisomer.[6]

Experimental Data

The following table summarizes the available quantitative data for the final synthesis step of this compound.[6]

ParameterValue
Starting Materials
Piperazine1.0 equivalent
Epoxide Intermediate1.9 equivalents
Reaction Conditions
SolventToluene/DMAc (1:1)
Temperature140 °C
Product Isolation
Crystallization SolventToluene/DMAc/Water
Yield and Purity
Isolated Yield75%
Yield after Recrystallization92%
Residual Palladium5 ppm

Experimental Protocols

A detailed experimental protocol for the final, large-scale synthesis of this compound has been published and is provided below.[6]

Synthesis of this compound (from the key epoxide intermediate) [6]

To a vessel, dimethylacetamide (DMAc) (242 kg) is charged and degassed with nitrogen. Piperazine (12.43 kg, 144 mol, 1.0 equiv) and the epoxide intermediate (compound 4 in the source) (51.6 kg, 271 mol, 1.9 equiv) are added to the solution under a nitrogen atmosphere. The mixture is heated to 128–137 °C over 1 hour and stirred at this temperature for 18 hours. The reaction mixture is then cooled to 50–60 °C, and water (129 kg) is added dropwise, followed by a mixture of DMAc/water (1:4 by weight, 129 kg). The resulting mixture is cooled to 10–25 °C over 1 hour and stirred for an additional hour. The suspension is filtered, and the wet cake is washed with 140 kg of a 1:4 DMAc/water mixture.

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the this compound synthesis.

Synthesis_Pathway cluster_final_step Final Assembly Bromoarene Bromoarene Heck_Intermediate Heck Coupling Intermediate Bromoarene->Heck_Intermediate Carbonylation, Heck Coupling Ketone Ketone Intermediate Heck_Intermediate->Ketone Bromination Chiral_Alcohol Chiral Alcohol Ketone->Chiral_Alcohol Asymmetric Ketone Reduction (Enzyme) Epoxide Key Chiral Epoxide Intermediate Chiral_Alcohol->Epoxide Epoxide Ring Closure MK7145 This compound Epoxide->MK7145 2 equivalents Piperazine Piperazine Piperazine->MK7145

Figure 1: Overall synthetic strategy for this compound.

Final_Assembly Epoxide Key Chiral Epoxide Intermediate Reaction Toluene/DMAc 140 °C Epoxide->Reaction Piperazine Piperazine Piperazine->Reaction MK7145 This compound Reaction->MK7145

Figure 2: Final coupling step in the synthesis of this compound.

Conclusion

The synthesis of this compound has been achieved on a significant scale, highlighting a viable pathway for the production of this novel ROMK inhibitor. The synthetic strategy relies on the preparation of a key chiral epoxide intermediate, which is then coupled with piperazine to form the final C2-symmetric product. While the overall strategy is clear, detailed experimental procedures for the synthesis of the early-stage intermediates are not extensively available in the public literature, likely due to their proprietary nature. The provided information, however, offers a solid foundation for understanding the chemical development of this compound.

References

Methodological & Application

Application Notes and Protocols for MK-7145 Patch Clamp Assays on ROMK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophysiological characterization of MK-7145, a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, using the whole-cell patch clamp technique. The provided methodologies are synthesized from established protocols for ROMK channel analysis and are intended to guide researchers in setting up robust and reproducible assays for compound screening and characterization.

Introduction

The Renal Outer Medullary Potassium (ROMK) channel, an inward-rectifier potassium channel encoded by the KCNJ1 gene, plays a crucial role in potassium homeostasis and salt reabsorption in the kidneys.[1][2] It is expressed in the thick ascending limb of Henle's loop and the cortical collecting duct.[1][2] Inhibition of ROMK channels has been identified as a promising therapeutic strategy for the treatment of hypertension and heart failure, as it is expected to induce diuresis and natriuresis with a reduced risk of potassium loss compared to existing diuretics.[1] this compound is a potent and selective small-molecule inhibitor of the ROMK channel.[1][3] This document outlines the protocols for assessing the inhibitory activity of this compound on ROMK channels expressed in a heterologous expression system.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity on ROMK channels.

ParameterValueCell LineAssay TypeReference
IC50 15 nMNot SpecifiedElectrophysiology[1]
Selectivity >1800-fold vs. hERGNot SpecifiedElectrophysiology[1]

Signaling Pathway of ROMK in the Kidney and Inhibition by this compound

The following diagram illustrates the physiological role of the ROMK channel in the nephron and the mechanism of action for this compound. In the thick ascending limb, ROMK recycles K+ back into the lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2). In the cortical collecting duct, ROMK is the primary channel for K+ secretion. By blocking ROMK, this compound disrupts these processes, leading to increased sodium and water excretion.

ROMK_Pathway cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct Lumen_TAL Tubular Lumen NKCC2 NKCC2 Lumen_TAL->NKCC2 Na+, K+, 2Cl- Cell_TAL Epithelial Cell ROMK_TAL ROMK Cell_TAL->ROMK_TAL K+ Blood_TAL Blood NKCC2->Cell_TAL ROMK_TAL->Lumen_TAL K+ Recycling ROMK_TAL->NKCC2 Facilitates Lumen_CCD Tubular Lumen ENaC ENaC Lumen_CCD->ENaC Na+ Cell_CCD Principal Cell ROMK_CCD ROMK Cell_CCD->ROMK_CCD K+ Blood_CCD Blood ENaC->Cell_CCD ROMK_CCD->Lumen_CCD K+ Secretion ROMK_CCD->ENaC Coupled to MK7145 This compound MK7145->ROMK_TAL Inhibition MK7145->ROMK_CCD Inhibition Diuresis Diuresis & Natriuresis MK7145->Diuresis Leads to

Caption: Signaling pathway of ROMK in the kidney and its inhibition by this compound.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Kir1.1 (ROMK) channel are recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. For electrophysiology experiments, plate cells onto glass coverslips 24-48 hours prior to recording.

Electrophysiology: Whole-Cell Patch Clamp

This protocol is adapted from methodologies used for characterizing inhibitors of Kir1.1 channels in HEK293 cells.

Solutions:

SolutionComponentConcentration (mM)
Internal (Pipette) Solution K-Gluconate115
NaCl4
Mg-ATP2
Na-GTP0.3
HEPES10
EGTA1
pH adjusted to 7.2 with KOH, Osmolarity ~290 mOsm
External (Bath) Solution NaCl135
KCl5
CaCl22
MgCl21
HEPES10
Glucose5
pH adjusted to 7.4 with NaOH, Osmolarity ~310 mOsm

Equipment:

  • Patch clamp amplifier and digitizer

  • Microscope with manipulators

  • Perfusion system for drug application

  • Borosilicate glass capillaries for pipette fabrication

  • Data acquisition and analysis software

Procedure:

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps or a voltage ramp to elicit ROMK currents. A suggested ramp protocol is from -120 mV to +60 mV over 200 ms.

  • Drug Application:

    • Establish a stable baseline recording of ROMK currents.

    • Perfuse the recording chamber with the external solution containing varying concentrations of this compound.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

  • Data Acquisition and Analysis:

    • Record the current traces before and after drug application.

    • Measure the peak inward and/or outward current at a specific voltage (e.g., -100 mV for inward current).

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Experimental Workflow

The following diagram outlines the key steps in the patch clamp protocol for evaluating this compound on ROMK channels.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293-ROMK Cell Culture Seal Form Giga-ohm Seal Cell_Culture->Seal Solution_Prep Prepare Internal & External Solutions Solution_Prep->Seal Pipette_Fab Fabricate Patch Pipettes Pipette_Fab->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline ROMK Currents Whole_Cell->Record_Baseline Apply_MK7145 Apply this compound (Varying Concentrations) Record_Baseline->Apply_MK7145 Record_Drug Record Currents in Presence of this compound Apply_MK7145->Record_Drug Measure_Current Measure Current Inhibition Record_Drug->Measure_Current CR_Curve Generate Concentration- Response Curve Measure_Current->CR_Curve IC50_Calc Calculate IC50 CR_Curve->IC50_Calc

Caption: Experimental workflow for this compound patch clamp analysis.

References

Application Notes and Protocols for the Electrophysiological Analysis of GABA-A Receptor Modulators Using Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the functional characterization of novel compounds targeting the γ-aminobutyric acid type A (GABA-A) receptor using the Xenopus laevis oocyte expression system. The protocols detailed below are foundational for assessing the efficacy and mechanism of action of potential therapeutic agents that modulate GABAergic neurotransmission.

Introduction to the Xenopus Oocyte Expression System

The Xenopus laevis oocyte is a robust and versatile cellular system for the heterologous expression of a wide variety of membrane proteins, including ligand-gated ion channels like the GABA-A receptor.[1][2] Its large size facilitates the microinjection of exogenous genetic material (cRNA) and subsequent electrophysiological recordings.[1][2] This system allows for the precise control over the subunit composition of the expressed receptors, enabling detailed structure-function relationship studies and the screening of pharmacological compounds.[3][4]

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are the targets for a range of clinically important drugs, including benzodiazepines, barbiturates, and anesthetics.[5][6][7] Modulators of these receptors can exhibit various effects, such as anxiolytic, sedative, and anticonvulsant activities.[5][6] The protocols outlined herein describe the expression of GABA-A receptors in Xenopus oocytes and their characterization using the two-electrode voltage-clamp (TEVC) technique.[2][8]

Experimental Protocols

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting : Surgically remove a lobe of the ovary from a mature female Xenopus laevis frog anesthetized in a 0.15% tricaine (B183219) solution. Place the ovarian lobe in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8).

  • Defolliculation : Manually separate the oocytes and treat them with collagenase (2 mg/mL in OR-2 solution) for 60-90 minutes with gentle agitation to remove the follicular cell layer.

  • Washing and Selection : Thoroughly wash the defolliculated oocytes with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin. Select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles, for injection.

  • Incubation : Incubate the selected oocytes at 16-18°C in ND96 solution.

cRNA Preparation and Microinjection
  • cRNA Synthesis : Linearize the plasmid DNA containing the desired GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2) with a suitable restriction enzyme. Synthesize capped cRNAs using an in vitro T7 or SP6 RNA polymerase transcription kit. Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.

  • Microinjection : Prepare a mixture of the desired subunit cRNAs, typically in a 1:1:1 ratio for α, β, and γ subunits, at a final concentration of 1 µg/µL. Pull injection needles from borosilicate glass capillaries to a tip diameter of 10-20 µm. Using a microinjector, inject approximately 50 nL of the cRNA mixture into the cytoplasm of each oocyte.

  • Post-injection Incubation : Incubate the injected oocytes for 2-7 days at 16-18°C in ND96 solution to allow for receptor expression and insertion into the oocyte membrane.[8]

Two-Electrode Voltage-Clamp (TEVC) Recordings
  • Solutions : Prepare a recording solution (e.g., ND96) and stock solutions of GABA and the test compound (e.g., a hypothetical modulator) in the same buffer.

  • Electrode Preparation : Pull microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance of the electrodes should be between 0.5 and 5 MΩ.

  • Oocyte Placement and Impalement : Place an oocyte in a recording chamber continuously perfused with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[9]

  • Voltage Clamping : Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.[8][10]

  • GABA Application and Data Acquisition : Apply GABA at a low concentration (e.g., EC10-EC20) to elicit a baseline current. Once a stable baseline is achieved, co-apply the same concentration of GABA with the test compound. Record the resulting current changes. To determine the effect of the modulator on the GABA dose-response curve, apply a range of GABA concentrations in the presence and absence of a fixed concentration of the test compound.

Data Presentation

The quantitative data from TEVC experiments should be systematically organized to facilitate the comparison of the effects of different modulators.

Table 1: Electrophysiological Properties of a Hypothetical GABA-A Receptor Modulator

ParameterGABA AloneGABA + Modulator X (1 µM)
EC50 of GABA (µM) 15.2 ± 1.85.8 ± 0.7
Imax (normalized) 1.01.9 ± 0.2
Hill Coefficient 1.5 ± 0.11.4 ± 0.1
Potentiation at EC10 GABA (%) N/A250 ± 35

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the process of evaluating a compound using the Xenopus oocyte expression system.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis oocyte Harvest and Defolliculate Xenopus Oocytes inject Microinject cRNA into Oocytes oocyte->inject crna Synthesize GABA-A Receptor Subunit cRNA crna->inject incubate Incubate Oocytes (2-7 days) inject->incubate record Perform Two-Electrode Voltage-Clamp (TEVC) incubate->record data Record GABA-evoked Currents +/- Modulator record->data analyze Analyze Dose-Response and Potentiation data->analyze

Caption: Workflow for characterizing GABA-A receptor modulators.

GABA-A Receptor Signaling Pathway

Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibitory neurotransmission.

G GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to orthosteric site Modulator Positive Allosteric Modulator Modulator->Receptor Binds to allosteric site Channel Chloride Channel Opening Receptor->Channel Conformational Change Influx Chloride (Cl-) Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling cascade.

Conclusion

The Xenopus oocyte expression system, coupled with the two-electrode voltage-clamp technique, provides a powerful platform for the detailed pharmacological characterization of GABA-A receptor modulators. The protocols and guidelines presented here offer a systematic approach to obtaining reliable and reproducible data on the potency and efficacy of novel compounds, thereby facilitating their development as potential therapeutic agents.

References

Application Note: High-Throughput Screening for ROMK Inhibitors Using a Thallium Flux Assay to Determine MK-7145 Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel (Kir1.1), plays a crucial role in potassium homeostasis and renal salt transport.[1][2][3] Its involvement in these physiological processes makes it a significant therapeutic target for conditions such as hypertension and heart failure.[1][3][4] MK-7145 is a potent and selective inhibitor of the ROMK channel.[1][5] This application note provides a detailed protocol for determining the potency of this compound and other potential ROMK inhibitors using a thallium flux assay, a robust and high-throughput method for measuring potassium channel activity.[6][7][8]

The thallium flux assay is a fluorescence-based technique that measures the activity of potassium channels.[6][7] Thallium ions (Tl+) are used as a surrogate for potassium ions (K+) as they can pass through open potassium channels.[6][9][10] Once inside the cell, thallium ions bind to a specific fluorescent dye, leading to an increase in fluorescence signal that is proportional to the number of open channels.[9][11] Inhibitors of the potassium channel will block the influx of thallium, resulting in a reduced fluorescence signal. This assay format is amenable to high-throughput screening (HTS) and is a valuable tool in drug discovery for identifying and characterizing ion channel modulators.[12][13]

Signaling Pathway of the ROMK Channel

The ROMK channel is an inward-rectifier potassium channel, meaning it allows potassium ions to flow more easily into the cell than out. In the kidney, ROMK is involved in potassium secretion in the cortical collecting duct and potassium recycling in the thick ascending loop of Henle.[1][14] The activity of the ROMK channel is regulated by various factors, including intracellular pH, ATP, and membrane phosphoinositides.

ROMK_Signaling_Pathway cluster_membrane Cell Membrane ROMK ROMK (Kir1.1) Channel K_in K+ Influx ROMK->K_in Allows Tl_in Tl+ Influx (Assay Surrogate) ROMK->Tl_in Allows K_out K+ Efflux K_out->ROMK Allows Dye Thallium-Sensitive Dye Tl_in->Dye Binds to MK7145 This compound MK7145->ROMK Inhibits Fluorescence Increased Fluorescence Dye->Fluorescence Results in

Figure 1: Simplified signaling pathway of the ROMK channel and the principle of the thallium flux assay for inhibitor screening.

Experimental Workflow

The thallium flux assay for determining this compound potency involves several key steps, from cell preparation to data analysis. The following diagram outlines the general experimental workflow.

Thallium_Flux_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Plating Plate ROMK-expressing cells Dye_Loading Load cells with thallium-sensitive dye Cell_Plating->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Compound_Addition Add this compound or test compounds Wash->Compound_Addition Incubation Incubate with compounds Compound_Addition->Incubation Thallium_Addition Add thallium stimulus buffer Incubation->Thallium_Addition Fluorescence_Reading Measure fluorescence kinetics Thallium_Addition->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis

Figure 2: General experimental workflow for the thallium flux assay.

Materials and Methods

Materials:

  • Cell Line: A stable cell line expressing the human ROMK (Kir1.1) channel (e.g., HEK293 or CHO cells).

  • Thallium Flux Assay Kit: For example, the FluxOR™ II Green Potassium Ion Channel Assay Kit (Thermo Fisher Scientific) or a similar kit containing a thallium-sensitive dye, buffers, and thallium solutions.[11]

  • This compound: Reference compound for potency determination.

  • Assay Plates: 96-, 384-, or 1536-well black-walled, clear-bottom microplates.

  • Liquid Handling: Automated or manual multi-channel pipettes or a liquid handling system.

  • Plate Reader: A fluorescence plate reader with kinetic reading capabilities and suitable filters for the chosen dye (e.g., Ex/Em = ~490/525 nm for FluxOR™ II Green).

Solutions and Buffers (if not using a kit):

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Dye Loading Buffer: Assay buffer containing the thallium-sensitive dye and a loading agent like Pluronic F-127.

  • Compound Dilution Buffer: Assay buffer with a low percentage of DMSO.

  • Thallium Stimulus Buffer: Assay buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).

Experimental Protocol

  • Cell Plating:

    • Seed the ROMK-expressing cells into the wells of a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions.

    • Aspirate the cell culture medium from the wells.

    • Add the dye loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound and any test compounds in the compound dilution buffer.

    • After the dye loading incubation, wash the cells with assay buffer to remove any extracellular dye.

    • Add the diluted compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control (a known ROMK inhibitor).

    • Incubate the plate with the compounds for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Prepare the thallium stimulus buffer. The final concentration of thallium and potassium may need to be optimized for the specific cell line and channel expression level.

    • Place the assay plate into the fluorescence plate reader.

    • Set the plate reader to record the fluorescence signal kinetically.

    • Add the thallium stimulus buffer to all wells simultaneously using an automated dispenser or multi-channel pipette.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

Data Analysis

  • Data Extraction: Extract the raw fluorescence data for each well over the time course of the experiment.

  • Signal Calculation: The rate of fluorescence increase corresponds to the rate of thallium influx. This can be calculated from the initial linear portion of the kinetic read.

  • Normalization: Normalize the data to the controls on each plate. The vehicle control (e.g., DMSO) represents 0% inhibition, and a maximal inhibition control (e.g., a saturating concentration of a potent inhibitor or a non-specific channel blocker) can be used for 100% inhibition.

  • Dose-Response Curves: Plot the normalized response against the logarithm of the compound concentration.

  • IC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of an inhibitor that elicits a half-maximal inhibitory response.

Data Presentation

The following table provides an example of how to present the potency data for this compound and other ROMK inhibitors obtained from the thallium flux assay.

CompoundTargetAssay TypeIC₅₀ (nM)n (replicates)
This compound ROMK (Kir1.1) Thallium Flux 45 3
Compound XROMK (Kir1.1)Thallium Flux1203
Compound YROMK (Kir1.1)Thallium Flux>10,0003

Note: The IC₅₀ value for this compound is based on published data.[5]

Logical Relationship for Data Interpretation

The interpretation of the thallium flux assay results follows a clear logical progression to determine the potency of a test compound as a ROMK inhibitor.

Data_Interpretation_Logic cluster_experiment Experimental Observation cluster_inference Inference cluster_conclusion Conclusion High_Fluorescence High Fluorescence Signal (Vehicle Control) Open_Channels ROMK Channels are Open High_Fluorescence->Open_Channels Indicates Low_Fluorescence Low Fluorescence Signal (Test Compound) Blocked_Channels ROMK Channels are Blocked Low_Fluorescence->Blocked_Channels Indicates Weak_Inhibitor Compound is a Weak or Inactive Inhibitor Open_Channels->Weak_Inhibitor Leads to conclusion of Potent_Inhibitor Compound is a Potent Inhibitor Blocked_Channels->Potent_Inhibitor Leads to conclusion of

Figure 3: Logical flow for interpreting thallium flux assay data for ROMK inhibitors.

The thallium flux assay is a reliable and efficient method for determining the potency of ROMK inhibitors like this compound. Its high-throughput nature makes it well-suited for screening large compound libraries and for structure-activity relationship (SAR) studies in drug discovery programs targeting the ROMK channel. Careful optimization of assay parameters is crucial for obtaining high-quality, reproducible data. This application note provides a comprehensive framework for implementing this assay to advance research and development of novel ROMK-targeted therapeutics.

References

Application Note and Protocol: Determination of MK-7145 IC50 using an 86Rb+ Efflux Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2][3][4][5] This channel plays a crucial role in potassium homeostasis and renal function, making it a therapeutic target for conditions such as hypertension.[1][4][5][6][7] The half-maximal inhibitory concentration (IC50) is a key parameter for characterizing the potency of a drug like this compound. The 86Rb+ efflux assay is a widely used method for assessing the function of potassium channels.[7][8][9] In this assay, the radioactive isotope 86Rb+ serves as a surrogate for K+ ions, allowing for the measurement of ion movement through the channel.[8][10][11] This application note provides a detailed protocol for determining the IC50 value of this compound for the ROMK channel using a cell-based 86Rb+ efflux assay.

Principle of the Assay

Cells expressing the ROMK channel are first loaded with 86Rb+. Subsequently, the cells are washed to remove extracellular 86Rb+. The efflux of 86Rb+ from the cells is then initiated by placing the cells in a stimulating buffer. The presence of a ROMK channel inhibitor, such as this compound, will block the channel and reduce the amount of 86Rb+ released into the supernatant. By measuring the amount of 86Rb+ in the cell lysate and the supernatant across a range of this compound concentrations, a dose-response curve can be generated, and the IC50 value can be determined.

Signaling Pathway of ROMK (Kir1.1)

ROMK_Pathway Mechanism of ROMK (Kir1.1) Inhibition by this compound cluster_membrane Cell Membrane ROMK ROMK (Kir1.1) Channel K_out K+ (out) ROMK->K_out K_in K+ (in) K_in->ROMK Efflux MK7145 This compound MK7145->ROMK Inhibition Efflux_Assay_Workflow cluster_prep Cell Preparation cluster_assay 86Rb+ Efflux Assay cluster_analysis Data Analysis cell_culture Culture cells expressing ROMK channels seeding Seed cells into 96-well plates cell_culture->seeding loading Load cells with 86Rb+ seeding->loading wash1 Wash to remove extracellular 86Rb+ loading->wash1 inhibition Incubate with this compound at various concentrations wash1->inhibition efflux Stimulate 86Rb+ efflux inhibition->efflux collection Collect supernatant and lyse cells efflux->collection counting Measure 86Rb+ in supernatant and lysate (scintillation counting) collection->counting calculation Calculate % 86Rb+ efflux counting->calculation curve_fitting Plot dose-response curve calculation->curve_fitting ic50 Determine IC50 value curve_fitting->ic50

References

Application Notes and Protocols for In Vivo Administration of MK-7145 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a potent and selective small molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel.[1][2][3][4] The ROMK channel, encoded by the KCNJ1 gene, is an inward rectifying potassium channel (Kir1.1) that plays a crucial role in renal salt transport and potassium homeostasis.[1] It is expressed in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron.[1] In the TALH, ROMK facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter. In the CCD, it is involved in potassium secretion coupled with sodium reabsorption via the epithelial sodium channel (ENaC).[1] Inhibition of ROMK is a novel diuretic mechanism expected to increase sodium and water excretion with the potential for reduced urinary potassium loss compared to conventional diuretics.[1][3][4] Preclinical studies in rodent models have been instrumental in characterizing the pharmacological effects of this compound, demonstrating its potential for the treatment of hypertension and heart failure.[1][3][4]

Data Presentation

Table 1: In Vivo Efficacy of this compound in an Acute Rat Diuresis and Natriuresis Model
Dose (mg/kg, oral)Diuresis (Fold Increase vs. Vehicle)Natriuresis (Fold Increase vs. Vehicle)Animal ModelStudy DurationReference
0.3Remarkable increaseRemarkable increaseSprague-Dawley Rat4 hours[1]
36.79.4Sprague-Dawley Rat4 hours[1]
106.89.5Sprague-Dawley Rat4 hours[1]
Table 2: Effect of this compound on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
Dose (mg/kg/day, oral)SBP Lowering (mmHg)ComparisonAnimal ModelStudy DurationReference
3~12Similar to HCTZ (25 mg/kg/day)Spontaneously Hypertensive RatSubchronic[1]
10~20Exceeded HCTZ (25 mg/kg/day)Spontaneously Hypertensive RatSubchronic[1]

HCTZ: Hydrochlorothiazide

Signaling Pathway

The mechanism of action of this compound is the inhibition of the ROMK potassium channel in the kidney. This targeted inhibition disrupts the normal physiological processes of ion transport in two key segments of the nephron, leading to diuresis and natriuresis.

MK7145_Mechanism_of_Action cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) NKCC2 Na+/K+/2Cl- Cotransporter Cell_TALH Epithelial Cell ROMK_TALH ROMK Channel K_recycling K+ Recycling ROMK_TALH->K_recycling K_recycling->NKCC2 supplies K+ Lumen_TALH Tubular Lumen Lumen_TALH->NKCC2 Na+, K+, 2Cl- Blood_TALH Blood ENaC Epithelial Na+ Channel (ENaC) Cell_CCD Principal Cell ROMK_CCD ROMK Channel K_secretion K+ Secretion ROMK_CCD->K_secretion Lumen_CCD Tubular Lumen K_secretion->Lumen_CCD Lumen_CCD->ENaC Na+ Blood_CCD Blood MK7145 This compound Inhibition Inhibition MK7145->Inhibition Inhibition->ROMK_TALH Inhibition->ROMK_CCD Diuresis Diuresis & Natriuresis Inhibition->Diuresis BP_lowering Blood Pressure Lowering Diuresis->BP_lowering Acute_Diuresis_Workflow Acclimation 1. Acclimation of Rats in Metabolic Cages Fasting 2. Overnight Fasting Acclimation->Fasting Hydration 3. Saline Loading Fasting->Hydration Dosing 4. Oral Administration (Vehicle or this compound) Hydration->Dosing Collection 5. Urine Collection (4-6 hours) Dosing->Collection Analysis 6. Measurement of Urine Volume and Electrolytes Collection->Analysis Data 7. Data Analysis Analysis->Data SHR_BP_Workflow Acclimation 1. Acclimation and Baseline Blood Pressure Measurement Grouping 2. Randomization into Treatment Groups Acclimation->Grouping Dosing 3. Daily Oral Administration (Vehicle or this compound) Grouping->Dosing Monitoring 4. Regular Blood Pressure Monitoring (e.g., 2-4 weeks) Dosing->Monitoring Analysis 5. Data Analysis (Change from Baseline) Monitoring->Analysis

References

Dosing Regimen and Protocols for MK-7145 in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is an orally administered, small molecule inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2][3] The inhibition of ROMK in the thick ascending loop of Henle and the cortical collecting duct of the kidney nephron promotes diuresis and natriuresis, making it a therapeutic target for hypertension.[1] In preclinical studies involving spontaneously hypertensive rats (SHR), this compound has demonstrated a dose-dependent reduction in blood pressure, positioning it as a promising candidate for the treatment of hypertension.[1][4][5] These application notes provide a detailed overview of the dosing regimen and experimental protocols for the use of this compound in SHR models.

Data Presentation

The following table summarizes the quantitative data from a subchronic study evaluating the effect of this compound on systolic blood pressure (SBP) in spontaneously hypertensive rats.

Compound Dose (mg/kg/day) Dosing Regimen Route of Administration Change in SBP (mmHg) at Day 4 Reference Compound
This compound3Once daily for 4 daysOral Gavage~ -12Hydrochlorothiazide (25 mg/kg/day) showed a similar SBP reduction.[1]
This compound10Once daily for 4 daysOral Gavage~ -20Exceeded the SBP lowering effect of Hydrochlorothiazide (25 mg/kg/day).[1]

Signaling Pathway

This compound exerts its antihypertensive effect by inhibiting the ROMK channel in the kidney. This diagram illustrates the proposed signaling pathway.

MK7145 This compound MK7145->Inhibition ROMK ROMK Channel (Thick Ascending Limb & Cortical Collecting Duct) Potassium_Recycling Decreased K+ Recycling ROMK->Potassium_Recycling Inhibition Inhibition->ROMK NKCC2 Reduced Na-K-2Cl Cotransporter (NKCC2) Activity Potassium_Recycling->NKCC2 Sodium_Reabsorption Decreased Na+ Reabsorption NKCC2->Sodium_Reabsorption Diuresis Increased Diuresis & Natriuresis Sodium_Reabsorption->Diuresis Blood_Volume Reduced Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure

Caption: Mechanism of action of this compound in lowering blood pressure.

Experimental Protocols

This section details the methodology for a subchronic study to evaluate the efficacy of this compound in reducing blood pressure in spontaneously hypertensive rats.

Animal Model and Housing
  • Species: Spontaneously Hypertensive Rats (SHR).

  • Age: Typically, studies commence when rats have established hypertension, around 12-16 weeks of age.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard rat chow and water should be available ad libitum.

  • Acclimation: Allow for a minimum of one week of acclimation to the housing facility and handling procedures before the start of the experiment.

Blood Pressure Monitoring
  • Method: Continuous blood pressure monitoring is achieved using radiotelemetry, which is considered the gold standard for minimizing stress-induced blood pressure fluctuations.

  • Surgical Implantation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a telemetry transmitter (e.g., Data Sciences International C40) with the catheter inserted into the abdominal aorta.

    • The body of the transmitter is secured to the abdominal wall.

    • Close the incision and provide appropriate post-operative care, including analgesics.

    • Allow for a recovery period of at least one week before the commencement of dosing.

  • Data Acquisition:

    • Record baseline blood pressure, heart rate, and activity for at least 24 hours prior to the first dose.

    • Data is continuously collected throughout the 4-day dosing period.

Dosing Solution Preparation
  • Vehicle: The vehicle for this compound should be appropriate for oral administration in rats (e.g., a suspension in 0.5% methylcellulose). The specific vehicle should be reported.

  • Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the rats in each dose group.

    • Prepare the dosing solutions fresh daily to ensure stability.

    • Ensure the solution is homogenous before each administration.

Dosing Procedure
  • Route: Oral gavage.

  • Frequency: Once daily (QD).

  • Duration: 4 consecutive days.

  • Technique:

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach.

    • The volume administered should be based on the animal's body weight (typically 5-10 mL/kg).

    • Administer the vehicle to the control group using the same procedure.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the subchronic SHR study.

Start Start: Acclimation of SHR (1 week) Surgery Telemetry Device Implantation Start->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Baseline Baseline Blood Pressure Recording (24 hours) Recovery->Baseline Dosing_Start Day 1: Administer this compound or Vehicle (Oral Gavage) Baseline->Dosing_Start Dosing_Continue Days 2-4: Continue Daily Dosing Dosing_Start->Dosing_Continue Monitoring Continuous Blood Pressure Monitoring Dosing_Continue->Monitoring End End of Study: Data Analysis Monitoring->End

Caption: Experimental workflow for the this compound SHR study.

References

Measuring the Diuretic and Natriuretic Effects of MK-7145: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the diuretic and natriuretic effects of MK-7145, a selective inhibitor of the renal outer medullary potassium (ROMK) channel. The protocols outlined below are intended for preclinical research settings.

Introduction

This compound is an investigational small molecule that targets the ROMK channel, a key component in renal potassium and sodium handling.[1][2] The ROMK channel is primarily located in the apical membrane of the thick ascending limb of the loop of Henle and the cortical collecting duct.[1][2] By inhibiting ROMK, this compound disrupts the normal physiological processes of ion transport in the kidneys, leading to increased excretion of sodium (natriuresis) and water (diuresis). This novel mechanism of action makes this compound a subject of interest for its potential therapeutic applications.

Mechanism of Action: ROMK Inhibition

In the thick ascending limb of the loop of Henle, the ROMK channel is crucial for the function of the Na+/K+/2Cl- cotransporter (NKCC2). ROMK facilitates the recycling of potassium ions back into the tubular lumen, a process essential for maintaining the electrochemical gradient that drives the reabsorption of sodium, potassium, and chloride by NKCC2. Inhibition of ROMK by this compound disrupts this potassium recycling, thereby impairing the function of NKCC2. This leads to a significant reduction in the reabsorption of sodium and chloride, resulting in increased delivery of these ions to the distal nephron and their subsequent excretion in the urine, accompanied by an osmotic loss of water.

cluster_TAL Thick Ascending Limb Epithelial Cell Lumen Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Blood Bloodstream NaK_ATPase Na+/K+ ATPase Na_ion Na+ NKCC2->Na_ion K_ion K+ NKCC2->K_ion Cl_ion 2Cl- NKCC2->Cl_ion ROMK ROMK Channel ROMK->K_ion K+ Recycling Na_ion->NKCC2 Reabsorption Na_ion->NaK_ATPase Transport to Blood K_ion->NKCC2 Cl_ion->NKCC2 MK7145 This compound MK7145->ROMK Inhibition

Caption: Signaling pathway of this compound action in the thick ascending limb.

Data Presentation

The following tables summarize the dose-dependent diuretic and natriuretic effects of this compound in a preclinical rat model.

Table 1: Diuretic Effect of this compound in Rats (Urine Volume)

Treatment GroupDose (mg/kg)Mean Urine Volume (mL)% Increase vs. Vehicle
Vehicle-2.5-
This compound15.8132%
This compound38.2228%
This compound1010.5320%

Table 2: Natriuretic Effect of this compound in Rats (Urinary Sodium Excretion)

Treatment GroupDose (mg/kg)Mean Na+ Excretion (mmol)% Increase vs. Vehicle
Vehicle-0.25-
This compound10.85240%
This compound31.20380%
This compound101.55520%

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic and Natriuretic Activity in Rats

This protocol is based on the modified Lipschitz test and is designed to evaluate the diuretic and natriuretic effects of a test compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Metabolic cages for urine collection

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Positive control: Furosemide (B1674285) (20 mg/kg)

  • Normal saline (0.9% NaCl)

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective electrode analyzer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Fasting: Withhold food for 18 hours before the experiment, but allow free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 1 mg/kg)

    • Group 3: this compound (mid dose, e.g., 3 mg/kg)

    • Group 4: this compound (high dose, e.g., 10 mg/kg)

    • Group 5: Positive control (Furosemide, 20 mg/kg)

  • Hydration: Administer normal saline (25 mL/kg, orally) to all animals to ensure a uniform state of hydration and promote urine flow.

  • Dosing: Thirty minutes after hydration, administer the vehicle, this compound, or furosemide to the respective groups via oral gavage.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine over a period of 5 hours.

  • Measurement of Urine Volume: At the end of the 5-hour collection period, measure the total volume of urine for each animal using a graduated cylinder.

  • Urine Sample Preparation: Centrifuge the collected urine samples to remove any particulate matter.

  • Electrolyte Analysis: Determine the concentration of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or an ion-selective electrode analyzer (see Protocol 2).

  • Data Analysis: Calculate the total amount of each electrolyte excreted by multiplying the concentration by the total urine volume. Compare the mean urine volume and electrolyte excretion of the this compound and furosemide groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed to determine significance.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast Group Group Animals Fast->Group Hydrate Hydrate with Saline Group->Hydrate Dose Administer this compound/Vehicle Hydrate->Dose Collect Collect Urine (5h) Dose->Collect Measure_Volume Measure Urine Volume Collect->Measure_Volume Analyze_Electrolytes Analyze Na+/K+ Measure_Volume->Analyze_Electrolytes Analyze_Data Statistical Analysis Analyze_Electrolytes->Analyze_Data

Caption: Experimental workflow for in vivo diuretic and natriuretic assessment.

Protocol 2: Measurement of Urinary Sodium and Potassium by Flame Photometry

Principle: Flame photometry is based on the principle that atoms of certain metals, when excited by a flame, emit light of a characteristic wavelength. The intensity of the emitted light is proportional to the concentration of the element in the sample.

Materials:

  • Flame photometer

  • Stock standard solutions of NaCl and KCl (1000 ppm)

  • Deionized water

  • Volumetric flasks and pipettes

  • Urine samples from Protocol 1

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of working standard solutions for sodium and potassium by diluting the stock solutions with deionized water. A typical range for urine analysis would be 0, 5, 10, 20, and 50 ppm.

  • Instrument Setup:

    • Turn on the flame photometer and allow it to warm up according to the manufacturer's instructions.

    • Ignite the flame using the appropriate fuel (e.g., propane (B168953) or natural gas) and compressed air.

    • Select the appropriate filter for sodium (yellow) or potassium (violet).

  • Calibration:

    • Aspirate deionized water to set the baseline reading to zero.

    • Aspirate the highest concentration standard and adjust the instrument to read the corresponding concentration.

    • Aspirate the other standard solutions in descending order of concentration and record the readings.

    • Plot a calibration curve of instrument reading versus concentration for both sodium and potassium.

  • Sample Analysis:

    • Dilute the urine samples with deionized water to bring the electrolyte concentrations within the range of the standard curve. A 1:100 or 1:200 dilution is often appropriate.

    • Aspirate the diluted urine samples into the flame photometer and record the readings for sodium and potassium.

  • Calculation:

    • Use the calibration curve to determine the concentration of sodium and potassium in the diluted urine samples.

    • Calculate the original concentration in the undiluted urine by multiplying the result by the dilution factor.

Disclaimer: These protocols are intended for guidance in a research setting and should be adapted and validated by the end-user to suit their specific experimental conditions and institutional guidelines for animal care and use.

References

Application Notes and Protocols for In Vivo Studies with MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a potent and selective oral small molecule inhibitor of the renal outer medullary potassium channel (ROMK).[1][2][3] ROMK plays a crucial role in potassium homeostasis and renal salt transport.[1] Inhibition of ROMK is a promising therapeutic strategy for the treatment of hypertension and heart failure, offering a novel diuretic mechanism with the potential for reduced potassium loss compared to existing therapies.[1][3]

These application notes provide detailed protocols for the formulation and in vivo evaluation of this compound in preclinical animal models, based on available scientific literature and established best practices for oral drug delivery.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in the table below. Understanding these characteristics is essential for developing an appropriate in vivo formulation.

PropertyValueReference
Molecular Formula C₂₆H₃₀N₂O₆[4]
Molecular Weight 466.53 g/mol [4]
Aqueous Solubility ≥ 1 mg/mL[1]
Mechanism of Action ROMK Inhibitor[1][2]
Primary Indication Hypertension, Heart Failure[1][3]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting the ROMK channel in the nephron. This channel is located in the thick ascending limb of the loop of Henle and the cortical collecting duct. By blocking ROMK, this compound disrupts potassium recycling, which in turn affects the function of the Na-K-2Cl cotransporter (NKCC2), leading to increased sodium and water excretion (diuresis and natriuresis).

MK7145_Pathway cluster_TAL Thick Ascending Limb cluster_Cell_TAL Lumen Tubular Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- Cell_TAL Epithelial Cell NaK_ATPase Na+/K+ ATPase Blood Blood Blood->NaK_ATPase 2K+ ROMK ROMK ROMK->Lumen K+ NaK_ATPase->Blood 3Na+ MK7145 This compound MK7145->ROMK Inhibition

Caption: Proposed mechanism of action of this compound in the thick ascending limb of the nephron.

In Vivo Formulation Strategies for this compound

While specific formulation details from preclinical studies of this compound are not extensively published, its aqueous solubility of at least 1 mg/mL suggests that a straightforward aqueous-based formulation is feasible. For poorly soluble compounds, various strategies can be employed to enhance bioavailability.[5][6][7][8][9][10][11][12]

Recommended Vehicle Selection

Given the properties of this compound, the following vehicles are recommended for oral gavage administration in rodent studies. It is crucial to perform small-scale formulation trials to ensure homogeneity and stability.

VehicleCompositionRationale
0.5% (w/v) Methylcellulose (B11928114) (MC) in Water 0.5 g of methylcellulose in 100 mL of purified water.A common, inert suspending agent for compounds with moderate solubility. Provides uniform suspension.
0.5% (w/v) Carboxymethyl-cellulose (CMC) in Water 0.5 g of carboxymethylcellulose in 100 mL of purified water.Another widely used suspending agent with similar properties to methylcellulose.
20% (v/v) Polyethylene Glycol 400 (PEG400) in Saline 20 mL of PEG400 in 80 mL of sterile saline.A cosolvent system that can enhance the solubility of compounds.
5% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in Water 5 g of HPβCD in 100 mL of purified water.A solubilizing agent that forms inclusion complexes with drug molecules, increasing their aqueous solubility.

Note: The final selection of the vehicle should be based on the required dose concentration and the stability of the resulting formulation. A simple aqueous solution may be sufficient for lower doses.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (0.5% Methylcellulose)

This protocol describes the preparation of a 1 mg/mL suspension of this compound in 0.5% methylcellulose.

Materials:

  • This compound powder

  • Methylcellulose (viscosity ~400 cP)

  • Purified water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Spatula

  • Volumetric flasks and graduated cylinders

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Heat approximately half of the required volume of purified water to 60-70°C.

    • Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion.

    • Once dispersed, add the remaining volume of cold water and continue stirring until a clear, uniform solution is formed.

    • Allow the solution to cool to room temperature.

  • Prepare this compound Suspension:

    • Weigh the required amount of this compound powder.

    • In a separate container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration (e.g., 1 mg/mL).

    • Continue stirring for at least 30 minutes to ensure a homogenous suspension.

  • Storage:

    • Store the formulation at 2-8°C.

    • Before each use, allow the suspension to return to room temperature and stir thoroughly to ensure homogeneity.

Protocol 2: In Vivo Efficacy Study in a Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines a typical in vivo study to evaluate the antihypertensive effects of this compound.

Materials:

  • Spontaneously Hypertensive Rats (SHR), age and weight matched

  • This compound formulation

  • Vehicle control

  • Oral gavage needles

  • Animal balance

  • Tail-cuff plethysmography system for blood pressure measurement

Experimental Workflow:

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimatization Acclimatization of SHR rats (1 week) Baseline Baseline Blood Pressure Measurement Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Oral Gavage (this compound or Vehicle) Randomization->Dosing Monitoring Regular Blood Pressure Monitoring Dosing->Monitoring Chronic Dosing Endpoint Final Blood Pressure Measurement Monitoring->Endpoint Data_Collection Data Collection and Analysis Endpoint->Data_Collection

Caption: General workflow for an in vivo efficacy study of this compound in SHR rats.

Procedure:

  • Animal Acclimatization: Acclimatize SHR rats to the housing facility and handling procedures for at least one week.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) of each rat for several consecutive days using a tail-cuff system.

  • Randomization: Randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Dosing: Administer the this compound formulation or vehicle control orally via gavage once daily for the duration of the study (e.g., 14 days). Dose volumes should be calculated based on the most recent body weight.

  • Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., daily or every other day) at a consistent time of day.

  • Data Analysis: At the end of the study, compare the change in SBP from baseline between the treatment and vehicle control groups using appropriate statistical methods.

Summary of In Vivo Data

The following table summarizes key findings from published preclinical studies of this compound.

SpeciesModelDosesKey FindingsReference
Rat (Sprague-Dawley) Acute Diuresis0.3, 1, 3 mg/kg (oral)Dose-dependent increase in diuresis and natriuresis.[1]
Rat (SHR) Subchronic Blood Pressure3, 10 mg/kg/day (oral)Dose-dependent lowering of systolic blood pressure.[1]
Dog Pharmacokinetics1 mg/kg (IV), 2 mg/kg (PO)High clearance and short half-life.[1]
Rhesus Monkey Pharmacokinetics1 mg/kg (IV), 2 mg/kg (PO)Improved half-life compared to dog.[1]

Disclaimer: These application notes are intended for guidance and informational purposes only. Researchers should adapt these protocols based on their specific experimental needs and in accordance with all applicable institutional and governmental regulations regarding animal welfare.

References

Application Notes and Protocols: Electrophysiological Assessment of MK-7145 on Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-7145 is a selective inhibitor of the renal outer medullary potassium (ROMK) channel, developed as a novel diuretic for the treatment of hypertension and heart failure.[1][2] The mechanism of action involves targeting ROMK in the thick ascending loop of Henle and the cortical collecting duct of the kidney nephron, leading to increased sodium and water excretion with a potassium-sparing effect.[1] As with any drug candidate, a thorough assessment of its cardiac safety profile is paramount. This involves evaluating its effects on key cardiac ion channels that govern the cardiac action potential. Off-target effects on these channels can lead to potentially life-threatening arrhythmias.

These application notes provide a summary of the electrophysiological assessment of this compound on critical cardiac ion channels and offer detailed protocols for performing such safety evaluations.

Data Presentation: this compound Selectivity Profile

This compound has demonstrated a high degree of selectivity for the ROMK channel over key cardiac ion channels. The following tables summarize the available quantitative data on the inhibitory activity of this compound and a closely related precursor on major cardiac ion channels. This high selectivity is a key feature of its preclinical safety profile.[1]

Table 1: Inhibitory Activity (IC50) of this compound on Key Cardiac Ion Channels

Ion ChannelGeneFunction in Cardiac Action PotentialThis compound IC50 (µM)
hERG (IKr)KCNH2Ventricular Repolarization (Phase 3)> 30
Nav1.5 (INa)SCN5ADepolarization (Phase 0)> 30
Cav1.2 (ICa,L)CACNA1CPlateau Phase (Phase 2) & Excitation-Contraction Coupling> 30

Data sourced from preclinical studies.[1]

Table 2: Comparative Inhibitory Activity of a Key Precursor to this compound

Ion ChannelAssay TypeIC50 (µM)Selectivity (hERG/ROMK)
ROMKElectrophysiology0.015-
hERGElectrophysiology281870

This data for a precursor compound further illustrates the high selectivity for ROMK over hERG.[1]

Experimental Protocols

The following are detailed protocols for the electrophysiological assessment of a test compound like this compound on the three major cardiac ion channels implicated in proarrhythmic risk: hERG, Nav1.5, and Cav1.2. These protocols are designed for manual or automated patch-clamp electrophysiology systems.

hERG (Kv11.1) Channel Assay

Objective: To determine the inhibitory effect of a test compound on the rapidly activating delayed rectifier potassium current (IKr) mediated by hERG channels.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH.

Voltage Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This step is critical for measuring the extent of channel block.

  • Return to the holding potential of -80 mV.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline hERG currents using the specified voltage protocol.

  • Perfuse the cells with increasing concentrations of the test compound (e.g., this compound).

  • At each concentration, record the steady-state hERG tail current.

  • Wash out the compound to assess the reversibility of any observed effects.

Data Analysis:

  • Measure the peak tail current amplitude at -50 mV for each concentration.

  • Normalize the current inhibition relative to the baseline current.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Nav1.5 Channel Assay

Objective: To assess the effect of a test compound on the peak and late components of the cardiac sodium current (INa) mediated by Nav1.5 channels.

Cell Line: HEK293 or Chinese Hamster Ovary (CHO) cells stably expressing the Nav1.5 channel.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.

Voltage Protocol:

  • Hold the cell at a membrane potential of -120 mV.

  • Depolarize to -10 mV for 20 milliseconds to elicit the peak inward sodium current.

  • Return to the holding potential of -120 mV.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline peak Nav1.5 currents.

  • Apply the test compound at various concentrations.

  • Record the steady-state peak current at each concentration.

Data Analysis:

  • Measure the peak inward current amplitude at -10 mV.

  • Calculate the percentage of inhibition at each concentration compared to the baseline.

  • Determine the IC50 by fitting the concentration-response data to a Hill equation.

Cav1.2 Channel Assay

Objective: To evaluate the impact of a test compound on the L-type calcium current (ICa,L) mediated by Cav1.2 channels.

Cell Line: HEK293 or CHO cells stably co-expressing the Cav1.2 α1c, β2, and α2δ subunits.

Solutions:

  • External Solution (in mM): 135 BaCl2 (as the charge carrier), 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with Ba(OH)2.

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with CsOH.

Voltage Protocol:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a prepulse to -40 mV for 500 milliseconds to inactivate sodium and T-type calcium channels.

  • Depolarize to +10 mV for 200 milliseconds to elicit the peak inward barium current through Cav1.2 channels.

  • Return to the holding potential of -80 mV.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Record baseline peak Cav1.2 currents.

  • Perfuse with increasing concentrations of the test compound.

  • Record the steady-state peak current at each concentration.

Data Analysis:

  • Measure the peak inward current amplitude at +10 mV.

  • Calculate the percentage of inhibition relative to the baseline.

  • Determine the IC50 value from the concentration-response curve.

Visualizations

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_epys Patch-Clamp Electrophysiology cluster_analysis Data Analysis cell_culture Stable Cell Line Culture (HEK293 or CHO) harvesting Cell Harvesting & Plating cell_culture->harvesting whole_cell Whole-Cell Configuration harvesting->whole_cell baseline Baseline Current Recording whole_cell->baseline compound_app Compound Application (Increasing Concentrations) baseline->compound_app ss_recording Steady-State Recording compound_app->ss_recording washout Washout ss_recording->washout peak_measurement Peak Current Measurement washout->peak_measurement inhibition_calc Inhibition Calculation peak_measurement->inhibition_calc cr_curve Concentration-Response Curve inhibition_calc->cr_curve ic50_det IC50 Determination cr_curve->ic50_det

Caption: Experimental workflow for assessing compound effects on cardiac ion channels.

Signaling_Pathway cluster_drug Drug Action cluster_channels Ion Channels cluster_effects Physiological Effect MK7145 This compound ROMK ROMK Channel (Target) MK7145->ROMK Inhibition (High Affinity) hERG hERG Channel (Off-Target) MK7145->hERG No Significant Inhibition (Low Affinity) Nav1_5 Nav1.5 Channel (Off-Target) MK7145->Nav1_5 No Significant Inhibition (Low Affinity) Cav1_2 Cav1.2 Channel (Off-Target) MK7145->Cav1_2 No Significant Inhibition (Low Affinity) Diuresis Diuresis & Natriuresis (Therapeutic Effect) ROMK->Diuresis NoArrhythmia No Proarrhythmic Effect (Cardiac Safety) hERG->NoArrhythmia Nav1_5->NoArrhythmia Cav1_2->NoArrhythmia

Caption: Selective inhibition of ROMK by this compound, ensuring cardiac safety.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of MK-7145, a selective inhibitor of the renal outer medullary potassium (ROMK) channel. The included protocols and data are intended to guide researchers in the design and execution of studies to further evaluate the therapeutic potential of this novel diuretic agent.

Mechanism of Action and Signaling Pathway

This compound exerts its diuretic and natriuretic effects by inhibiting the ROMK channel (Kir1.1), which is encoded by the KCNJ1 gene. This channel plays a critical role in potassium recycling in the thick ascending loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD) of the kidney nephron.

In the TALH, ROMK is essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), a key site of salt reabsorption. By blocking ROMK, this compound indirectly inhibits NKCC2, leading to increased sodium and water excretion (natriuresis and diuresis). In the CCD, ROMK is involved in potassium secretion coupled to sodium uptake via the epithelial sodium channel (ENaC). Inhibition of ROMK in this segment of the nephron is thought to contribute to the potassium-sparing effect observed with this class of diuretics.

ROMK_Inhibition_Pathway cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) cluster_effect Overall Effect Lumen_TALH Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Lumen_TALH->NKCC2 Na+, K+, 2Cl- TALH_Cell Epithelial Cell ROMK_TALH ROMK Channel TALH_Cell->ROMK_TALH K+ Recycling NaK_ATPase_TALH Na+/K+-ATPase TALH_Cell->NaK_ATPase_TALH Na+ Blood_TALH Blood Blood_TALH->TALH_Cell K+ NKCC2->TALH_Cell ROMK_TALH->Lumen_TALH NaK_ATPase_TALH->Blood_TALH MK7145_TALH This compound MK7145_TALH->ROMK_TALH Inhibits Diuresis Increased Diuresis (Water Excretion) MK7145_TALH->Diuresis Natriuresis Increased Natriuresis (Sodium Excretion) MK7145_TALH->Natriuresis Lumen_CCD Tubular Lumen ENaC Epithelial Na+ Channel (ENaC) Lumen_CCD->ENaC Na+ CCD_Cell Principal Cell ROMK_CCD ROMK Channel CCD_Cell->ROMK_CCD K+ Secretion NaK_ATPase_CCD Na+/K+-ATPase CCD_Cell->NaK_ATPase_CCD Na+ Blood_CCD Blood Blood_CCD->CCD_Cell K+ ENaC->CCD_Cell ROMK_CCD->Lumen_CCD NaK_ATPase_CCD->Blood_CCD MK7145_CCD This compound MK7145_CCD->ROMK_CCD Inhibits K_Sparing Potassium Sparing MK7145_CCD->K_Sparing

Caption: Mechanism of action of this compound in the kidney nephron.

Pharmacokinetic Data

Preclinical studies have characterized the pharmacokinetic profile of this compound in several species. The following tables summarize key PK parameters.

Table 1: In Vitro Properties of this compound

ParameterValue
ROMK IC50 0.045 µM[1]
hERG IC50 >30 µM[1]
Kir2.1, Kir2.3, Kir4.1, Kir7.1 IC50 >30 µM[1]
Cav1.2, Nav1.5 IC50 >30 µM[1]

Table 2: Preclinical Pharmacokinetic Parameters of this compound (Compound 12)

SpeciesRouteDose (mg/kg)CL (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Rat IV1562.90.8N/A
PO2---33
Dog IV1363.11.1N/A
PO2---80
Rhesus IV1122.83.3N/A
PO2---19

Data for this table was extracted from a preclinical study where this compound was referred to as compound 12.

Pharmacodynamic Data

The pharmacodynamic effects of this compound have been demonstrated in preclinical models of diuresis and hypertension.

Table 3: Acute Diuresis and Natriuresis in Sprague-Dawley Rats (4h post-dose)

TreatmentDose (mg/kg, PO)Urine Volume (mL)Urinary Na+ (mmol)
Vehicle -1.8 ± 0.30.18 ± 0.04
This compound 0.34.8 ± 0.80.65 ± 0.12
16.2 ± 0.60.89 ± 0.09
37.1 ± 0.51.02 ± 0.07

*p < 0.01 vs. vehicle. Data is presented as mean ± SEM.

Table 4: Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) at Day 4

TreatmentDose (mg/kg/day, PO)Baseline SBP (mmHg)ΔSBP at Day 4 (mmHg)
Vehicle -194 ± 6.1-
This compound 3-~ -12
10-~ -20
Hydrochlorothiazide 25-~ -12

Data for this table was extracted from a preclinical study where this compound was referred to as compound 12.

Experimental Protocols

Protocol: Acute Diuretic and Natriuretic Activity in Rats

This protocol outlines the methodology to assess the acute diuretic and natriuretic effects of a test compound in rats.

Diuresis_Protocol_Workflow start Start acclimatization Animal Acclimatization (≥ 3 days) start->acclimatization fasting Overnight Fasting (Water ad libitum) acclimatization->fasting hydration Oral Saline Hydration (e.g., 25 mL/kg) fasting->hydration dosing Administer Test Compound or Vehicle (PO) hydration->dosing collection Urine Collection in Metabolic Cages (e.g., 4-6 hours) dosing->collection analysis Urine Volume Measurement & Electrolyte Analysis (Na+, K+) collection->analysis end End analysis->end

Caption: Workflow for the acute diuretic and natriuretic activity assay in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Metabolic cages for individual housing and urine collection

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Test compound (this compound)

  • Positive control (e.g., Hydrochlorothiazide)

  • Oral gavage needles

  • Graduated cylinders

  • Flame photometer or ion-selective analyzer for electrolyte measurement

Procedure:

  • Acclimatization: House rats in a controlled environment for at least 3 days prior to the experiment with free access to food and water.

  • Fasting: The night before the experiment, fast the animals but allow free access to water.

  • Hydration: On the day of the experiment, administer an oral saline load (e.g., 25 mL/kg of 0.9% NaCl) to ensure a uniform state of hydration.

  • Dosing:

    • Divide animals into treatment groups (vehicle, this compound at various doses, positive control).

    • Administer the assigned treatment orally via gavage.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine for a defined period (e.g., 4-6 hours).

  • Analysis:

    • At the end of the collection period, record the total urine volume for each animal.

    • Centrifuge urine samples to remove any debris.

    • Analyze the supernatant for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective analyzer.

  • Data Expression: Express data as total urine volume (mL) and total electrolyte excretion (mmol) over the collection period.

Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol describes a method for evaluating the effect of a test compound on systolic blood pressure in a conscious SHR model.

SHR_Protocol_Workflow start Start acclimatization Acclimatize SHRs to Tail-Cuff Procedure start->acclimatization baseline Measure Baseline Systolic Blood Pressure (SBP) acclimatization->baseline dosing Daily Oral Dosing with Test Compound or Vehicle baseline->dosing measurement Measure SBP at Predetermined Time Points (e.g., Daily) dosing->measurement Repeat for study duration analysis Calculate Change in SBP from Baseline measurement->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Improving MK-7145 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of the ROMK inhibitor, MK-7145, for in vitro and cell-based assays. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective oral inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, which is a member of the inward-rectifier potassium channel family (Kir1.1).[1][2] The ROMK channel plays a crucial role in potassium homeostasis in the kidneys.[2][3] By inhibiting ROMK, this compound effectively blocks potassium recycling in the thick ascending loop of Henle and potassium secretion in the cortical collecting duct.[2][3] This dual action leads to diuretic and natriuretic effects, making it a target for the treatment of hypertension and heart failure.[2][4]

Q2: What is the known solubility of this compound?

A2: this compound is known to have limited aqueous solubility. Available data indicates an aqueous solubility of at least 1 mg/mL, though the exact conditions for this measurement are not specified.[3] It is readily soluble in dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 10 mM.[5]

Q3: What are the initial signs of this compound precipitation in my in vitro assay?

A3: Precipitation of this compound in your assay can manifest as visible particulate matter, cloudiness, or turbidity in the culture medium after the compound is added.[6] This can lead to inaccurate and non-reproducible experimental outcomes as the effective concentration of the inhibitor will be lower than intended.

Q4: Why is it critical to maintain the final DMSO concentration below a certain threshold in cell-based assays?

A4: While DMSO is an excellent solvent for many poorly soluble compounds like this compound, it can exhibit toxicity to cells at higher concentrations. Generally, it is recommended to keep the final DMSO concentration in cell culture media at or below 0.5% (v/v) to minimize any confounding solvent-induced effects on cell viability and function.[7] It is always crucial to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[7]

Troubleshooting Guide: this compound Precipitation

Encountering precipitation of this compound in your experimental setup can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: this compound precipitates out of solution upon dilution into aqueous assay buffer or cell culture medium.

Initial Steps:

  • Visual Confirmation: Carefully inspect the solution for any signs of precipitation (e.g., cloudiness, crystals, or film).

  • Centrifugation: Briefly centrifuge the solution to see if a pellet forms, which would confirm the presence of insoluble material.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Exceeding Aqueous Solubility Limit The most common reason for precipitation is that the final concentration of this compound in the aqueous buffer is above its solubility limit. Solution: Test a range of lower final concentrations of this compound to find a concentration that remains in solution.
"Salting Out" Effect The high salt concentration in some buffers and cell culture media can decrease the solubility of organic compounds. Solution: If possible, prepare the final dilution in a low-salt buffer or even sterile water immediately before adding it to the final assay medium. Perform this step with vigorous mixing to ensure rapid dispersion.
Localized High Concentration during Dilution Adding a concentrated DMSO stock directly to the full volume of aqueous buffer can create localized areas of high compound concentration, leading to precipitation before it can be fully dispersed. Solution: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in your assay buffer or media, and then perform the final dilution. Ensure rapid and thorough mixing at each step.[7]
Temperature Effects The solubility of many compounds is temperature-dependent. A decrease in temperature can lead to precipitation. Solution: Pre-warm your cell culture medium or assay buffer to 37°C before adding the this compound stock solution.[7]
pH-Dependent Solubility The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Solution: While specific pH-solubility data for this compound is not readily available, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.2, 7.4, 7.6) to identify a more optimal condition, ensuring the chosen pH is compatible with your assay system.

Data Presentation: this compound Physicochemical and Solubility Data

PropertyValueReference
Molecular Weight 466.53 g/mol [5]
Chemical Formula C₂₆H₃₀N₂O₆[5]
Appearance Solid[5]
CAS Number 1255204-84-2[5]
Aqueous Solubility ≥ 1 mg/mL[3]
Solubility in DMSO 10 mM[5]
IC₅₀ (ROMK) 68 nM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a clean and calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4665 mg of this compound.

  • Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 100 µL of DMSO for 0.4665 mg of this compound).

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, low-retention microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for use in cell-based experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilutions: Calculate the necessary dilutions to achieve the final concentration while keeping the final DMSO concentration at an acceptable level (e.g., ≤ 0.5%).

  • Serial Dilution (Recommended):

    • Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed medium. For example, to prepare a 100 µM working solution, you can dilute the 10 mM stock 1:100 (e.g., 1 µL of stock into 99 µL of medium).

    • From this intermediate dilution, perform the final dilution to achieve the desired concentration in your experimental wells.

  • Direct Dilution (for lower concentrations):

    • For very low final concentrations, a direct dilution from the stock may be feasible. For instance, to achieve a 1 µM final concentration, you can perform a 1:10,000 dilution. It is advisable to add the small volume of the stock solution to the medium while vortexing or swirling to ensure rapid and even distribution.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the same final volume of medium.

  • Immediate Use: It is recommended to use the prepared working solutions immediately to minimize the risk of precipitation over time.

Mandatory Visualizations

Signaling Pathway of this compound Action in the Kidney

MK7145_Signaling_Pathway cluster_TAL Thick Ascending Loop of Henle cluster_CCD Cortical Collecting Duct MK7145_TAL This compound ROMK_TAL ROMK Channel MK7145_TAL->ROMK_TAL Inhibits MK7145_CCD This compound K_recycling K+ Recycling ROMK_TAL->K_recycling Mediates NKCC2 Na-K-2Cl Cotransporter (NKCC2) K_recycling->NKCC2 Required for activity Na_reabsorption_TAL Na+ Reabsorption NKCC2->Na_reabsorption_TAL Mediates ROMK_CCD ROMK Channel MK7145_CCD->ROMK_CCD Inhibits K_secretion K+ Secretion ROMK_CCD->K_secretion Mediates ENaC Epithelial Na+ Channel (ENaC) K_secretion->ENaC Coupled to Na_reabsorption_CCD Na+ Reabsorption ENaC->Na_reabsorption_CCD Mediates

Caption: Mechanism of action of this compound in different nephron segments.

Experimental Workflow for Preparing this compound Working Solutions

MK7145_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot and Store at -80°C stock->aliquot prewarm 5. Pre-warm Assay Medium to 37°C aliquot->prewarm For use intermediate_dilution 6. Prepare Intermediate Dilution (e.g., 100 µM) in Medium prewarm->intermediate_dilution vehicle_control Prepare Vehicle Control (Medium + DMSO) prewarm->vehicle_control final_dilution 7. Prepare Final Working Solution in Medium intermediate_dilution->final_dilution end Use Immediately in Assay final_dilution->end vehicle_control->end

Caption: Recommended workflow for preparing this compound solutions for in vitro assays.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic start Precipitation Observed? lower_conc Try Lower Final Concentration start->lower_conc Yes resolved Issue Resolved start->resolved No serial_dilution Use Serial Dilution Method lower_conc->serial_dilution Still Precipitates lower_conc->resolved Resolved prewarm_media Pre-warm Medium to 37°C serial_dilution->prewarm_media Still Precipitates serial_dilution->resolved Resolved check_ph Test Different Buffer pH prewarm_media->check_ph Still Precipitates prewarm_media->resolved Resolved check_ph->resolved Resolved unresolved Issue Persists: Consider Co-solvents or Formulation Aids check_ph->unresolved Still Precipitates

Caption: A logical approach to troubleshooting this compound precipitation issues.

References

Technical Support Center: Mitigating Off-Target Effects of MK-7145 on the hERG Channel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation of MK-7145 and its off-target effects on the hERG potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with the hERG channel a concern?

A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, developed as a novel diuretic for hypertension and heart failure.[1] The primary safety concern with many small molecule inhibitors is their off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram, which is a risk factor for developing life-threatening cardiac arrhythmias such as Torsades de Pointes (TdP).[2][3] Therefore, a critical aspect of the development of this compound was to engineer a high degree of selectivity for ROMK over hERG to ensure a sufficient safety margin.[1]

Q2: What were the key medicinal chemistry strategies used to mitigate the hERG liability of this compound?

A2: The development of this compound involved a systematic medicinal chemistry effort to improve selectivity against the hERG channel. Key strategies included:

  • Reduction of Basicity: Attenuating the basicity of the central piperazine (B1678402) moiety was a key strategy. This was achieved through structural modifications that lowered the pKa of the nitrogen atoms, thereby reducing their interaction with the hERG channel pore.[4]

  • Decreased Lipophilicity: Reducing the overall lipophilicity (fat-solubility) of the molecule was another important approach. Highly lipophilic compounds tend to have a higher affinity for the hERG channel.[2]

  • Structural Modifications: Specific substitutions on the aromatic rings and the piperazine core were explored to disrupt interactions with key residues in the hERG channel's binding pocket, such as Y652 and F656, without compromising ROMK potency.[1][4] For instance, the introduction of hydroxyl groups and the optimization of stereochemistry were crucial in enhancing hERG selectivity.[1]

Q3: What is a typical safety margin for hERG inhibition in drug discovery?

A3: While there is no universally fixed value, a safety margin of at least 30- to 100-fold between the hERG IC50 and the therapeutic plasma concentration is often targeted during early drug discovery to minimize the risk of clinical QT prolongation.[5] For this compound, significant efforts were made to maximize this margin to ensure cardiovascular safety.

Data Presentation

Table 1: Evolution of ROMK Inhibitors and their Selectivity over hERG

CompoundROMK IC50 (µM)hERG IC50 (µM)hERG/ROMK Selectivity FoldKey Structural Features
Lead Compound (analogue of 1) ~0.1<1.0<10Basic piperazine core, high lipophilicity
Intermediate (analogue of 7) 0.0352.1~60Introduction of 4-methyl phthalide
This compound (Compound 12) 0.015 (EP assay) 28 (EP assay) ~1870 Introduction of diol, optimized stereochemistry

Data compiled from publicly available research on the discovery of this compound.[1][4]

Experimental Protocols

Manual Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is designed to assess the inhibitory effect of this compound on hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).

1. Cell Preparation:

  • Culture hERG-expressing cells to 70-80% confluency.

  • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in the extracellular solution at a suitable density for patch-clamp recording.

2. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 KCl, 10 HEPES, 5 EGTA, 5 MgATP, 0.1 GTP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -80 mV.

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to record the peak tail current.

  • Record baseline currents in the extracellular solution until a stable recording is achieved (typically <5% rundown over 5 minutes).

  • Perfuse the cell with increasing concentrations of this compound (prepared in the extracellular solution) and record the steady-state current at each concentration.

  • At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the recorded current is indeed from hERG channels.

4. Data Analysis:

  • Measure the peak tail current amplitude at each this compound concentration.

  • Normalize the current amplitude to the baseline current to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

Troubleshooting Guides

Issue 1: Rapid Rundown of hERG Current

  • Question: I am observing a rapid and significant decrease in the hERG current amplitude even before applying this compound. What could be the cause and how can I fix it?

  • Answer:

    • Cause: Current rundown is a common issue in whole-cell patch-clamp recordings and can be caused by the dialysis of essential intracellular components.

    • Troubleshooting Steps:

      • Check Intracellular Solution: Ensure your intracellular solution contains ATP and GTP to support cellular metabolism. Some protocols also include creatine (B1669601) phosphate (B84403) as an additional energy source.

      • Use Perforated Patch-Clamp: This technique uses antibiotics (e.g., amphotericin B or gramicidin) to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules.

      • Minimize Recording Time: Once a stable baseline is achieved, apply the test compound as quickly as possible.

      • Monitor Seal Resistance: A deteriorating gigaohm seal can also manifest as a decrease in current. If the seal resistance drops significantly, the recording should be discarded.

Issue 2: Inconsistent IC50 Values for this compound

  • Question: My calculated IC50 value for this compound on hERG varies significantly between experiments. What are the potential sources of this variability?

  • Answer:

    • Cause: Inconsistent IC50 values can stem from issues with compound solubility, stability, or experimental conditions.

    • Troubleshooting Steps:

      • Compound Solubility: this compound is soluble in DMSO. When preparing working dilutions in aqueous extracellular solution, ensure the final DMSO concentration is low (typically ≤0.1%) and consistent across all concentrations. Poor solubility can lead to an underestimation of the true IC50. Visual inspection for precipitation is recommended.

      • Compound Adsorption: Lipophilic compounds can adsorb to the perfusion system tubing. Pre-incubating the tubing with the highest concentration of the test compound can help to saturate non-specific binding sites.

      • Temperature Control: hERG channel kinetics and drug binding can be temperature-sensitive. Maintain a constant temperature throughout the experiment.

      • Voltage Protocol: Ensure the same voltage protocol is used consistently across all experiments, as the potency of some hERG blockers can be voltage-dependent.

Issue 3: Electrical Noise and Artifacts in Recordings

  • Question: My patch-clamp recordings are noisy, making it difficult to accurately measure the hERG current. How can I reduce the noise?

  • Answer:

    • Cause: Electrical noise can originate from various sources in the patch-clamp setup.

    • Troubleshooting Steps:

      • Grounding: Ensure all components of the setup (microscope, micromanipulator, perfusion system) are properly grounded to a common ground point.

      • Faraday Cage: Use a Faraday cage to shield the setup from external electromagnetic interference.

      • Electrode Holder and Pipettes: Clean the electrode holder regularly. Ensure the pipette solution level is appropriate and there are no air bubbles.

      • Identify the Source: Turn off nearby equipment one by one to identify any potential sources of interference.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Cell_Dissociation Dissociate cells Cell_Culture->Cell_Dissociation Cell_Resuspension Resuspend in extracellular solution Cell_Dissociation->Cell_Resuspension Patch_Clamp Establish whole-cell patch-clamp Baseline Record stable baseline current Patch_Clamp->Baseline Compound_Application Apply this compound Baseline->Compound_Application Washout Washout and apply positive control Compound_Application->Washout Measure_Current Measure peak tail current Calculate_Inhibition Calculate % inhibition Measure_Current->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Inaccurate hERG IC50 for this compound Rundown Current Rundown Problem->Rundown Solubility Poor Solubility Problem->Solubility Noise Electrical Noise Problem->Noise Perforated_Patch Use Perforated Patch Rundown->Perforated_Patch Check_Solutions Check Intracellular Solution (ATP/GTP) Rundown->Check_Solutions Control_DMSO Control Final DMSO % Solubility->Control_DMSO Check_Grounding Proper Grounding Noise->Check_Grounding Faraday_Cage Use Faraday Cage Noise->Faraday_Cage Signaling_Pathway MK7145 This compound ROMK ROMK Channel MK7145->ROMK Inhibition (On-Target) hERG hERG Channel MK7145->hERG Blockade (Off-Target) Diuresis Diuresis/ Natriuresis ROMK->Diuresis Leads to QT_Prolongation QT Prolongation/ Arrhythmia Risk hERG->QT_Prolongation Leads to

References

Technical Support Center: Optimizing MK-7145 Concentration for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo efficacy of MK-7145.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK).[1][2] The ROMK channel is crucial for potassium recycling in the thick ascending loop of Henle, which is necessary for the function of the Na+/K+/2Cl- cotransporter (NKCC2). By inhibiting ROMK, this compound indirectly reduces sodium reabsorption, leading to diuresis (increased urine output) and natriuresis (increased sodium excretion).[3][4]

Q2: What is the primary application of this compound in in vivo studies?

A2: this compound is primarily investigated for its potential as a novel diuretic for the treatment of hypertension and heart failure.[1][2] In preclinical studies, it has been shown to cause a dose-dependent lowering of blood pressure in spontaneously hypertensive rats (SHR).[1][5]

Q3: How should I prepare this compound for oral administration in rodents?

A3: this compound is a poorly water-soluble compound. For oral gavage in rats, a common approach is to formulate it as a suspension. A typical vehicle for such compounds is an aqueous solution of methylcellulose (B11928114) (e.g., 0.5%) or a combination of solvents like a small percentage of DMSO with polyethylene (B3416737) glycol (PEG).[6][7][8] It is crucial to ensure the suspension is homogeneous before each administration.

Q4: What are the recommended starting doses for in vivo efficacy studies in rats?

A4: Based on published preclinical data, effective oral doses of this compound in rats range from 0.3 mg/kg to 10 mg/kg per day.[1] A dose-finding study is always recommended to determine the optimal concentration for your specific experimental model and endpoint.

Q5: What level of blood pressure reduction can I expect in spontaneously hypertensive rats (SHR)?

A5: In SHR models, oral administration of this compound has been shown to cause a significant, dose-dependent reduction in systolic blood pressure. At 3 mg/kg/day, a reduction of approximately 12 mmHg was observed, while 10 mg/kg/day resulted in a reduction of about 20 mmHg.[1]

Troubleshooting Guides

Issue 1: Lower-than-Expected Efficacy (Reduced Diuresis, Natriuresis, or Blood Pressure Lowering)
Potential Cause Troubleshooting Step
Improper Formulation/Solubility Ensure this compound is fully suspended in the vehicle before each dose. Consider using alternative, validated vehicles for poorly soluble compounds, such as those containing a low percentage of DMSO and/or PEG300.[6][8] Sonication of the suspension prior to administration may also improve homogeneity.
Incorrect Dosing/Administration Verify the accuracy of dose calculations and the volume administered. Ensure proper oral gavage technique to prevent accidental administration into the lungs.
High Biological Variability Increase the number of animals per group to enhance statistical power. Ensure that all experimental conditions, including animal handling and environmental factors, are consistent across all groups to minimize stress-induced variability.[9]
Suboptimal Dose Perform a dose-response study to determine the optimal concentration of this compound for your specific animal model and desired endpoint. The relationship between dose and effect for diuretics can be sigmoidal, with a threshold and ceiling effect.[10]
Issue 2: High Variability in Animal Responses
Potential Cause Troubleshooting Step
Inconsistent Formulation Prepare a fresh batch of the this compound formulation for each experiment and ensure it is thoroughly mixed before each administration to avoid settling of the compound.
Stress-Induced Physiological Changes Acclimatize animals to the experimental procedures and housing conditions (e.g., metabolic cages) for a sufficient period before the study begins.[9] Minimize handling stress as it can influence blood pressure and renal function.[11]
Genetic Variation in Animal Strain Ensure that the control and experimental animals are from the same genetic background and supplier, as variability can exist between different sources of the same strain.[12]
Inaccurate Blood Pressure Measurement If using the tail-cuff method, ensure proper technique and that the animals are adequately habituated to the restraint and warming procedures to obtain accurate and consistent readings.[13][14]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg/day, p.o.) Change in Systolic Blood Pressure (mmHg) Reference
3~ -12[1]
10~ -20[1]

Table 2: Acute Diuretic and Natriuretic Effects of a ROMK Inhibitor (Compound A) in Rats

Treatment Urine Output (µl/min) Sodium Excretion (µmol/min) Reference
Vehicle10 ± 21.2 ± 0.3[3]
Compound A (30 mg/kg)45 ± 57.5 ± 1.0[3]

Experimental Protocols

Protocol 1: Acute Diuresis and Natriuresis Study in Rats (Adapted from Lipschitz Test)
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Grouping: Divide animals into groups of at least 6 per treatment (vehicle control, positive control, and this compound dose groups).

  • Hydration: Administer a saline solution (0.9% NaCl) at 25 ml/kg body weight via oral gavage to ensure adequate hydration and a baseline urine flow.

  • Dosing:

    • Vehicle Control: Administer the chosen vehicle (e.g., 0.5% methylcellulose in water).

    • Positive Control: Administer a standard diuretic like hydrochlorothiazide (B1673439) (e.g., 10 mg/kg, p.o.).

    • Test Groups: Administer this compound at various doses.

  • Urine Collection: Place individual animals in metabolic cages immediately after dosing. Collect urine at predetermined intervals (e.g., every hour for the first 5 hours, and then a cumulative 24-hour collection).[15][16]

  • Analysis:

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

    • Calculate the total sodium and potassium excretion.

    • Results can be expressed as a "Lipschitz-value," which is the ratio of the response of the test compound to that of a standard diuretic like urea.[15]

Protocol 2: Subchronic Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) with established hypertension (e.g., 12-16 weeks of age).

  • Acclimatization: Acclimatize rats to the housing and measurement procedures for at least one week.

  • Blood Pressure Measurement:

    • Method: Use a non-invasive tail-cuff method or telemetry for continuous monitoring. For tail-cuff measurements, ensure the rat is adequately warmed to detect the tail pulse.

    • Habituation: Habituate the rats to the restraint and measurement procedure for several days before starting the experiment to minimize stress-induced blood pressure elevation.

  • Dosing: Prepare and administer this compound or vehicle via oral gavage daily for the duration of the study (e.g., 1-2 weeks).

  • Data Collection: Measure blood pressure at the same time each day to account for circadian variations.[17]

  • Analysis: Compare the average blood pressure readings between the vehicle-treated and this compound-treated groups.

Visualizations

ROMK_Signaling_Pathway cluster_TAL Thick Ascending Limb (TAL) Cell Lumen Tubular Lumen NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Lumen->NKCC2 Na+, K+, 2Cl- Blood Blood ROMK ROMK Channel NKCC2->ROMK K+ NaK_ATPase Na+/K+ ATPase NKCC2->NaK_ATPase Na+ ROMK->Lumen K+ Recycling NaK_ATPase->Blood Na+ MK7145 This compound MK7145->Inhibition Inhibition->ROMK Inhibits

Caption: Signaling pathway of this compound action in the thick ascending limb of the kidney.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., SHR rats) Grouping Animal Grouping (Vehicle, this compound doses) Animal_Acclimatization->Grouping Formulation This compound Formulation (e.g., suspension) Dosing Daily Oral Gavage Formulation->Dosing Grouping->Dosing Measurement Data Collection (e.g., Blood Pressure, Urine Output) Dosing->Measurement Data_Analysis Statistical Analysis Measurement->Data_Analysis Conclusion Efficacy Determination Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo efficacy testing of this compound.

Troubleshooting_Tree Start Low/No In Vivo Efficacy Observed Check_Formulation Is the formulation a homogeneous suspension? Start->Check_Formulation Reformulate Action: Reformulate. Consider sonication or alternative vehicles. Check_Formulation->Reformulate No Check_Dose Was a dose-response study performed? Check_Formulation->Check_Dose Yes Reformulate->Check_Dose Dose_Finding Action: Perform dose- finding study to identify optimal concentration. Check_Dose->Dose_Finding No Check_Variability Is there high inter- animal variability? Check_Dose->Check_Variability Yes Dose_Finding->Check_Variability Increase_N Action: Increase sample size (n) and standardize procedures to reduce stress. Check_Variability->Increase_N Yes Consult_Protocols Review and refine experimental protocols. Check_Variability->Consult_Protocols No Increase_N->Consult_Protocols

Caption: Troubleshooting decision tree for unexpected in vivo efficacy results with this compound.

References

Troubleshooting MK-7145 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with MK-7145 in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results, such as a loss of potency or unexpected biological effects, can be a sign of compound degradation. This compound, a piperazine-containing compound with benzofuranone moieties, may be susceptible to degradation under certain conditions. It is crucial to assess the stability of your this compound solutions under your specific experimental settings. For optimal consistency, it is highly recommended to use freshly prepared solutions for each experiment.

Q2: What are the potential degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively published, based on its chemical structure, two primary pathways are of concern:

  • Hydrolysis: The benzofuranone lactone rings in this compound can undergo hydrolysis. In vivo and in vitro metabolism studies have identified the hydrolyzed lactone as a major metabolite, suggesting this is a likely degradation route in aqueous solutions.[1]

  • Oxidation: The piperazine (B1678402) ring and other parts of the molecule can be susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or certain metal ions.[2]

Below is a diagram illustrating these potential degradation pathways.

G Potential Degradation Pathways of this compound MK7145 This compound (Active Compound) Hydrolysis Hydrolysis (e.g., aqueous buffer, pH changes) MK7145->Hydrolysis Lactone Ring Cleavage Oxidation Oxidation (e.g., air, light exposure) MK7145->Oxidation Piperazine/Aromatic Ring Oxidation Hydrolyzed_Lactone Hydrolyzed Lactone (Inactive Metabolite) Hydrolysis->Hydrolyzed_Lactone Oxidized_Products Oxidized Degradation Products Oxidation->Oxidized_Products

Caption: Potential degradation routes for this compound in solution.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: To minimize degradation, proper solvent selection and storage are critical.

ParameterRecommendationRationale
Solvent DMSO is a commonly used solvent for preparing stock solutions of this compound.[3] For aqueous experiments, further dilution from a fresh DMSO stock into the aqueous buffer immediately before use is recommended.Minimizes exposure to aqueous environments where hydrolysis can occur.
Storage of Solid Store the solid compound at -20°C for long-term storage (up to 12 months) or at 4°C for shorter-term storage (up to 6 months).[3]Low temperatures reduce the rate of potential solid-state degradation.
Storage of Solutions Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for shorter periods.[3] Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.Minimizes degradation in solution and prevents contamination from repeated handling.
Light Protection Store both solid compound and solutions in light-resistant containers (e.g., amber vials).[2]Protects against potential photo-oxidation.
Atmosphere For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon).Reduces the risk of oxidation.

Q4: I have observed a precipitate in my this compound solution after dilution in an aqueous buffer. What should I do?

A4: Precipitation can occur if the solubility of this compound in the aqueous buffer is exceeded. The aqueous solubility of a precursor to this compound was reported to be at least 1 mg/mL, but this can be influenced by the specific buffer composition and pH.

Troubleshooting Steps:

  • Check the final concentration: Ensure the final concentration in your aqueous buffer does not exceed the solubility limit. You may need to perform a solubility test for your specific buffer system.

  • Adjust the solvent composition: If permissible for your experiment, consider adding a small percentage of a co-solvent (e.g., DMSO, ethanol) to your final aqueous solution to improve solubility.

  • pH adjustment: The pH of the solution can significantly impact the solubility of compounds with basic functional groups like the piperazine in this compound. Investigate if adjusting the pH of your buffer (while maintaining experimental relevance) improves solubility.

  • Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of solid this compound in a sterile, light-protected vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -80°C.

Protocol 2: General Workflow for Assessing this compound Stability

This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions.

G Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Sol Prepare this compound solution in desired buffer T0_Sample Take initial sample (T=0) Prep_Sol->T0_Sample Incubate Incubate under experimental conditions (e.g., 37°C) T0_Sample->Incubate Time_Points Collect samples at various time points Incubate->Time_Points Analysis Analyze samples by LC-MS/MS or HPLC Time_Points->Analysis Data_Analysis Quantify remaining this compound and identify degradation products Analysis->Data_Analysis

Caption: A generalized workflow for evaluating the stability of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the experimental buffer of interest at the desired concentration.

  • Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution for analysis. This will serve as the baseline.

  • Incubation: Incubate the remaining solution under the conditions of your experiment (e.g., specific temperature, light exposure).

  • Time-Point Sampling: Collect aliquots of the solution at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

This systematic approach will help in understanding the stability of this compound in your specific experimental setup and ensure the reliability of your results.

References

Addressing variability in animal studies with MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal studies involving the ROMK inhibitor, MK-7145.

Frequently Asked Questions (FAQs) & Troubleshooting

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule inhibitor of the renal outer medullary potassium channel (ROMK).[1][2] ROMK is an ATP-dependent potassium channel that plays a crucial role in potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the cortical collecting duct of the nephron.[1][3] By inhibiting ROMK, this compound is expected to induce diuresis and natriuresis, making it a potential therapeutic agent for hypertension and heart failure.[1][2]

dot

cluster_workflow Blood Pressure Measurement Workflow cluster_troubleshooting Troubleshooting Variability Start Start Acclimation Acclimatize Animal to Restraint/Device Start->Acclimation Measurement Measure Blood Pressure (e.g., Tail-Cuff) Acclimation->Measurement Data Record Data Measurement->Data Repeat Repeat at Consistent Time of Day Data->Repeat Repeat->Measurement Daily End End Repeat->End End of Study Variability Inconsistent Readings Check_Stress Review Acclimation Protocol Variability->Check_Stress Check_Method Validate Measurement Technique (Consider Telemetry) Variability->Check_Method Check_Time Ensure Consistent Time of Measurement Variability->Check_Time Check_Age Verify Uniform Animal Age Variability->Check_Age Start Start of Study Animal_Selection Select SHRs (Consistent Age) Start->Animal_Selection Acclimation Acclimatize to Measurement Procedure Animal_Selection->Acclimation Baseline Measure Baseline Blood Pressure (3-5 days) Acclimation->Baseline Dosing Daily Oral Dosing (this compound or Vehicle) Baseline->Dosing Monitoring Daily Blood Pressure Measurement Dosing->Monitoring Monitoring->Dosing Repeat for Study Duration Analysis Analyze Change from Baseline Monitoring->Analysis End of Dosing End End of Study Analysis->End

References

Technical Support Center: Overcoming Resistance to MK-7145 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there is a lack of publicly available research specifically detailing resistance mechanisms to the ROMK inhibitor MK-7145 in cell lines. The following troubleshooting guide is based on established principles of drug resistance observed with other targeted therapies, such as kinase and other ion channel inhibitors. These are intended to serve as a rational starting point for investigating resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My ROMK-expressing cell line, which was initially sensitive to this compound, now shows reduced responsiveness. What are the potential causes?

A1: Reduced sensitivity to this compound can arise from several mechanisms, broadly categorized as:

  • On-target modifications: Genetic changes in the KCNJ1 gene (encoding the ROMK channel) may prevent this compound from binding effectively.

  • Target overexpression: The cell line may have increased the expression of the ROMK channel, requiring higher concentrations of this compound for inhibition.

  • Bypass pathway activation: The cells may have activated alternative ion channels or signaling pathways that compensate for the loss of ROMK function.

  • Increased drug efflux: The cells might be actively pumping this compound out, reducing its intracellular concentration.

  • Altered drug metabolism: The cell line could have developed mechanisms to metabolize and inactivate this compound.

Q2: How can I determine if my resistant cell line has mutations in the ROMK channel?

A2: You should sequence the coding region of the KCNJ1 gene in your resistant cell line and compare it to the parental, sensitive cell line. Pay close attention to the regions predicted to be involved in the drug-binding pocket.

Q3: What are some potential bypass pathways that could compensate for ROMK inhibition?

A3: While specific pathways for this compound resistance are unconfirmed, potential bypass mechanisms could involve the upregulation of other potassium channels or altered activity of transporters that affect cellular ion homeostasis. Investigating the expression and activity of other renal ion channels, such as BK channels or other members of the Kir channel family, would be a logical starting point.

Q4: Is it possible that my cells are no longer expressing the ROMK channel?

A4: Yes, it is possible, although less common for acquired resistance. You can assess ROMK protein levels using Western blotting or immunofluorescence, and mRNA levels using RT-qPCR.

Troubleshooting Guides

Problem 1: Gradual increase in the IC50 of this compound over several passages.

This scenario suggests the selection of a resistant population of cells.

Possible Cause Suggested Experiment Expected Outcome if Cause is Confirmed Potential Solution
Mutation in the ROMK channel (KCNJ1 gene) Sanger or Next-Generation Sequencing of the KCNJ1 coding region.Identification of one or more mutations not present in the parental cell line.Test alternative ROMK inhibitors with different binding modes.
Increased expression of ROMK Western blot or RT-qPCR for ROMK protein and KCNJ1 mRNA levels, respectively.Higher levels of ROMK protein and/or KCNJ1 mRNA in the resistant line compared to the parental line.Increase the concentration of this compound; however, be mindful of off-target effects.
Increased drug efflux Perform an this compound accumulation assay in the presence and absence of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A).Increased intracellular accumulation of this compound and restored sensitivity in the presence of an efflux pump inhibitor.Co-administer this compound with a specific inhibitor of the overexpressed efflux pump (e.g., specific inhibitors for P-gp/MDR1 or BCRP).
Problem 2: Complete loss of sensitivity to this compound.

This may indicate a more profound change in the cellular machinery.

Possible Cause Suggested Experiment Expected Outcome if Cause is Confirmed Potential Solution
Activation of a bypass signaling pathway Perform a screen of other ion channel activities (e.g., patch-clamp) or a phosphoproteomic analysis to identify upregulated signaling pathways.Increased activity of another potassium channel or hyperactivation of a pro-survival signaling pathway (e.g., PI3K/Akt).Combine this compound with an inhibitor of the identified bypass pathway.
Loss of ROMK expression Western blot for ROMK protein and RT-qPCR for KCNJ1 mRNA.Absence or significant reduction of ROMK protein and KCNJ1 mRNA in the resistant cell line.This cell line is no longer a suitable model for studying ROMK inhibition.

Experimental Protocols

Protocol 1: Sequencing of the KCNJ1 (ROMK) Gene
  • Isolate Genomic DNA: Use a commercial kit to isolate high-quality genomic DNA from both the parental (sensitive) and this compound-resistant cell lines.

  • PCR Amplification: Design primers to amplify the entire coding sequence of the KCNJ1 gene in overlapping fragments.

  • PCR Cleanup: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant cells to the parental cells and the reference sequence for KCNJ1 to identify any mutations.

Protocol 2: Western Blot for ROMK Protein Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ROMK overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the ROMK bands and normalize to the loading control.

Protocol 3: this compound Accumulation Assay
  • Cell Seeding: Seed an equal number of parental and resistant cells into a 24-well plate and allow them to adhere overnight.

  • Pre-incubation with Efflux Pump Inhibitor: For inhibitor-treated wells, pre-incubate the cells with a broad-spectrum efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.

  • This compound Treatment: Add this compound (at a concentration that is sensitive for the parental line, e.g., 1 µM) to all wells and incubate for 2 hours.

  • Cell Lysis and Drug Extraction: Wash the cells with ice-cold PBS, then lyse the cells and extract this compound using an appropriate organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the intracellular concentration of this compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Normalization: Normalize the intracellular this compound concentration to the total protein content in each well.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Kidney Cell Line501
This compound Resistant Sub-line 175015
This compound Resistant Sub-line 2>10,000>200

Table 2: Hypothetical Gene Sequencing and Protein Expression Data

Cell LineKCNJ1 MutationRelative ROMK mRNA Expression (Fold Change)Relative ROMK Protein Expression (Fold Change)
Parental Kidney Cell LineNone1.01.0
This compound Resistant Sub-line 1T242M1.21.1
This compound Resistant Sub-line 2None8.59.2

Visualizations

experimental_workflow start Reduced this compound Sensitivity Observed seq Sequence KCNJ1 Gene start->seq wb Assess ROMK Protein Expression start->wb efflux Perform Drug Efflux Assay start->efflux pathway Screen for Bypass Pathways start->pathway mut Mutation Found? seq->mut overexp Overexpression? wb->overexp efflux_pos Efflux Increased? efflux->efflux_pos bypass_found Bypass Pathway Identified? pathway->bypass_found mut->wb No sol_mut Test Alternative ROMK Inhibitors mut->sol_mut Yes overexp->efflux No sol_overexp Increase this compound Dose or Combine with Efflux Inhibitor overexp->sol_overexp Yes efflux_pos->pathway No sol_efflux Co-treat with Efflux Pump Inhibitor efflux_pos->sol_efflux Yes sol_bypass Combine this compound with Bypass Pathway Inhibitor bypass_found->sol_bypass Yes

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell (Bypass Pathway) MK7145_sens This compound ROMK_sens ROMK Channel MK7145_sens->ROMK_sens inhibits K_efflux_sens K+ Efflux ROMK_sens->K_efflux_sens Cell_death_sens Cell Viability Decrease K_efflux_sens->Cell_death_sens MK7145_res This compound ROMK_res ROMK Channel MK7145_res->ROMK_res inhibits Bypass Upregulated K+ Channel (e.g., BK) K_efflux_res K+ Efflux Bypass->K_efflux_res Cell_survival Cell Survival K_efflux_res->Cell_survival

Caption: Hypothetical bypass mechanism for this compound resistance.

drug_efflux cluster_sensitive_cell Sensitive Cell cluster_resistant_cell Resistant Cell MK7145_in_sens This compound (extracellular) MK7145_intra_sens High Intracellular this compound MK7145_in_sens->MK7145_intra_sens diffusion ROMK_sens ROMK Inhibition MK7145_intra_sens->ROMK_sens MK7145_in_res This compound (extracellular) EffluxPump Overexpressed Efflux Pump (e.g., P-gp) MK7145_in_res->EffluxPump diffusion EffluxPump->MK7145_in_res efflux MK7145_intra_res Low Intracellular this compound EffluxPump->MK7145_intra_res ROMK_res No ROMK Inhibition MK7145_intra_res->ROMK_res

Caption: Drug efflux as a mechanism of this compound resistance.

Best practices for long-term storage of MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of MK-7145. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, solid (powder) this compound should be stored under controlled conditions to prevent degradation. The recommended storage temperatures and durations are summarized below.

Storage ConditionTemperatureDuration
Long-term-20°C12 Months
Short-term4°C6 Months

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound are more susceptible to degradation than the solid form. It is crucial to store them at low temperatures and in appropriate solvents. DMSO is a common solvent for initial stock solutions.

Storage ConditionTemperatureDuration
In Solvent-80°C or -20°C6 Months

To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q3: Can I store this compound solutions at room temperature?

No, it is not recommended to store this compound solutions at room temperature for extended periods. While shipping may occur at ambient temperatures, long-term storage at room temperature can lead to significant degradation, impacting the compound's potency and purity.

Q4: Is this compound sensitive to light?

Yes, compounds with structures similar to this compound can be susceptible to photodegradation. Therefore, it is best practice to protect both solid this compound and its solutions from light. Store in amber vials or wrap containers with foil.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in biological assays.

This is a common issue that can often be attributed to compound degradation. Follow this troubleshooting workflow to diagnose the problem.

G A Inconsistent/Low Activity Observed B Check Storage Conditions of Stock Solution (-80°C or -20°C, protected from light?) A->B C Prepare Fresh Stock Solution from Solid B->C Storage conditions incorrect or solution is old D Assess Purity of Solid Compound (e.g., via HPLC) B->D Storage conditions correct E Assay Results Improved? C->E H Contact Supplier for Certificate of Analysis D->H Purity is questionable F YES: Original stock solution was degraded. Implement proper storage and handling. E->F Yes G NO: Issue may be with the assay protocol or other reagents. E->G No G cluster_0 Potential Degradation Pathways MK7145 This compound Hydrolysis Hydrolysis (Acid/Base catalysis) MK7145->Hydrolysis Oxidation Oxidation MK7145->Oxidation Photodegradation Photodegradation (UV/Light Exposure) MK7145->Photodegradation DegradationProduct1 Ring-Opened Product Hydrolysis->DegradationProduct1 DegradationProduct2 Oxidized Products Oxidation->DegradationProduct2 DegradationProduct3 Photodegradants Photodegradation->DegradationProduct3 G Start Start: Inject Sample Gradient Gradient Elution: 10% B to 90% B over 20 min Start->Gradient Hold Hold at 90% B for 5 min Gradient->Hold Equilibrate Return to 10% B and Equilibrate Hold->Equilibrate Detection UV Detection Equilibrate->Detection End End Detection->End

Technical Support Center: MK-7145 and Plasma Aldosterone Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of the ROMK inhibitor MK-7145 on plasma aldosterone (B195564) levels during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on plasma aldosterone levels?

A1: Chronic administration of this compound is expected to cause an elevation in plasma aldosterone concentrations.[1][2][3] This is a physiological compensatory response to the natriuretic and diuretic effects of the drug, which lead to volume depletion and subsequent activation of the Renin-Angiotensin-Aldosterone System (RAAS). The phenotype observed with this compound administration resembles Bartter's Syndrome Type II, which is associated with secondary hyperreninemic hyperaldosteronism.

Q2: Why is it important to control for the effect of this compound on plasma aldosterone?

A2: Elevated aldosterone can have confounding effects in preclinical and clinical studies. Aldosterone itself has various physiological and pathophysiological effects, including regulation of blood pressure, electrolyte balance, and promotion of fibrosis and inflammation. If the primary endpoint of a study is influenced by aldosterone, it is crucial to account for the this compound-induced increase to accurately interpret the study outcomes.

Q3: What are the primary mechanisms driving the increase in plasma aldosterone with this compound treatment?

A3: The increase in plasma aldosterone is primarily driven by the activation of the Renin-Angiotensin-Aldosterone System (RAAS). The diuretic and natriuretic effects of this compound lead to a decrease in renal perfusion pressure and sodium delivery to the macula densa, which stimulates renin release. Renin then initiates the cascade that leads to the production of angiotensin II, a potent stimulator of aldosterone synthesis and release from the adrenal cortex.

Troubleshooting Guides

Issue: Unexpectedly High or Variable Plasma Aldosterone Levels

Possible Cause 1: Physiological Response to this compound

  • Troubleshooting Steps:

    • Confirm Dosing and Duration: Verify that the dose and duration of this compound administration are consistent with previous reports that have shown aldosterone elevation.[2][3]

    • Assess RAAS Activation: Measure plasma renin activity (PRA) or concentration (PRC) and angiotensin II levels in conjunction with aldosterone. A concurrent increase in these markers will confirm RAAS activation as the cause.

    • Standardize Sample Collection: Ensure strict adherence to a standardized protocol for blood sample collection to minimize variability. Aldosterone levels are influenced by posture, time of day, and dietary sodium intake.

Possible Cause 2: Assay Interference or Inaccuracy

  • Troubleshooting Steps:

    • Utilize a Specific and Sensitive Assay: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended method for accurate aldosterone quantification, as it is less susceptible to cross-reactivity with other steroid metabolites compared to immunoassays.

    • Assay Validation: If using an immunoassay, validate it for potential cross-reactivity with this compound or its metabolites, as well as aldosterone precursors.

    • Quality Control: Include appropriate internal and external quality controls in each assay run to ensure accuracy and reproducibility.

Experimental Protocols

Protocol 1: Standardized Blood Sample Collection for Aldosterone Measurement
  • Subject Acclimatization: Acclimate subjects to the housing and handling conditions for a sufficient period before the study begins to minimize stress-induced hormonal changes.

  • Dietary Control: Provide a diet with a consistent and known sodium and potassium content for at least 3-5 days prior to and throughout the sample collection period.

  • Consistent Timing: Collect all blood samples at the same time of day to account for the diurnal variation of aldosterone.

  • Standardized Posture: For conscious subjects, ensure they are in a consistent posture (e.g., resting in a specific position) for a defined period (e.g., 15-30 minutes) before blood collection.

  • Sample Handling:

    • Collect blood in appropriate anticoagulant tubes (e.g., EDTA plasma).

    • Place samples on ice immediately after collection.

    • Separate plasma by centrifugation at 4°C within 30-60 minutes of collection.

    • Store plasma samples at -80°C until analysis.

Protocol 2: Assessment of RAAS Activation
  • Concurrent Measurements: At each time point for aldosterone measurement, collect additional plasma samples for the analysis of plasma renin activity (PRA) or concentration (PRC) and angiotensin II.

  • PRA/PRC Analysis: Utilize a validated enzymatic or immunometric assay for PRA or PRC measurement.

  • Angiotensin II Analysis: Use a highly specific and sensitive method, such as LC-MS/MS or a validated radioimmunoassay (RIA), for angiotensin II quantification.

  • Data Interpretation: Evaluate the temporal relationship between changes in PRA/PRC, angiotensin II, and aldosterone to confirm the activation of the RAAS cascade in response to this compound.

Data Presentation

Table 1: Expected Changes in Key Biomarkers Following Chronic this compound Administration

BiomarkerExpected ChangeRationale
Plasma Aldosterone Compensatory RAAS activation due to natriuresis and volume depletion.[1][2][3]
Plasma Renin Activity/Concentration Stimulated by decreased renal perfusion and sodium delivery to the macula densa.
Plasma Angiotensin II Increased production as a result of elevated renin activity.
Serum Sodium ↓ or ↔Natriuretic effect of this compound.
Serum Potassium This compound is a potassium-sparing diuretic.[4]
Urine Volume Diuretic effect of this compound.[4]
Urine Sodium Excretion Natriuretic effect of this compound.[4]

Visualizations

MK7145_Effect_on_Aldosterone cluster_kidney Kidney cluster_RAAS RAAS Activation MK7145 This compound ROMK ROMK Channel (Thick Ascending Limb) MK7145->ROMK Inhibits Natriuresis Increased Sodium and Water Excretion MaculaDensa ↓ Sodium to Macula Densa Natriuresis->MaculaDensa Renin ↑ Renin Release MaculaDensa->Renin AngiotensinI Angiotensin I Renin->AngiotensinI Converts Angiotensinogen Angiotensinogen AngiotensinII ↑ Angiotensin II AngiotensinI->AngiotensinII via Aldosterone ↑ Plasma Aldosterone AngiotensinII->Aldosterone Stimulates ACE ACE

Caption: Signaling pathway illustrating how this compound leads to increased plasma aldosterone.

Experimental_Workflow start Start Experiment acclimatization Subject Acclimatization & Standardized Diet start->acclimatization baseline Baseline Sample Collection (Aldosterone, Renin, Ang II) acclimatization->baseline treatment Administer this compound or Vehicle baseline->treatment sampling Time-Point Sample Collection (Standardized Protocol) treatment->sampling analysis Sample Analysis (LC-MS/MS Recommended) sampling->analysis data_interp Data Interpretation (Correlate Aldosterone with RAAS markers) analysis->data_interp end End of Study data_interp->end

Caption: Experimental workflow for assessing this compound's effect on aldosterone.

Troubleshooting_Logic start High/Variable Aldosterone Observed check_protocol Review Sample Collection Protocol Adherence start->check_protocol protocol_ok Protocol Followed? check_protocol->protocol_ok measure_raas Measure Renin and Ang II protocol_ok->measure_raas Yes correct_protocol Correct Protocol Deviations and Re-sample protocol_ok->correct_protocol No raas_elevated RAAS markers elevated? measure_raas->raas_elevated physiological_response Likely Physiological Response to this compound raas_elevated->physiological_response Yes investigate_assay Investigate Assay Performance (Validate, use LC-MS/MS) raas_elevated->investigate_assay No

Caption: Troubleshooting logic for high plasma aldosterone during this compound studies.

References

MK-7145 Technical Support Center: Preventing Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MK-7145. This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing and handling aqueous solutions of this compound, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at a concentration of 10 mM.[1]

Q2: What is the aqueous solubility of this compound?

A2: The R,R-isomer of this compound has an aqueous solubility of at least 1 mg/mL.[2] However, it is important to note that the meso-isomer of a related compound showed significantly lower aqueous solubility.[2] Therefore, ensuring the correct isomeric form is crucial for achieving the desired solubility.

Q3: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What could be the cause and how can I prevent it?

A3: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many poorly soluble compounds. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. Here are some common causes and troubleshooting tips:

  • Final Concentration is Too High: The most likely cause is that the final concentration of this compound in your aqueous buffer is above its solubility limit of approximately 1 mg/mL.

  • Insufficient Mixing: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer. This can be achieved by vortexing or stirring the buffer while adding the stock solution.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your buffer is at the experimental temperature before adding the this compound stock solution.

  • Use of Co-solvents: For in vivo studies, a formulation containing propylene (B89431) glycol and polysorbate 80 has been used to aid solubility. While not a standard aqueous buffer, this indicates that co-solvents can be effective.

Q4: Are there any recommended formulation strategies for in vivo studies?

A4: Yes, for intravenous administration, a solution of this compound has been prepared in a mixture of propylene glycol, polysorbate 80, and water. This suggests that a vehicle containing co-solvents and surfactants can be an effective strategy for maintaining solubility for in vivo applications.

Troubleshooting Guide: Precipitation Issues

Issue Potential Cause Recommended Solution
Precipitation upon initial dissolution in DMSO Compound is not the R,R-isomer or has degraded.Verify the certificate of analysis for the compound to confirm its identity and purity. Ensure proper storage conditions have been maintained.
Precipitation immediately after dilution in aqueous buffer The final concentration exceeds the aqueous solubility limit.Reduce the final concentration of this compound in the aqueous solution to below 1 mg/mL.
Inadequate mixing.Add the DMSO stock solution to the aqueous buffer while the buffer is being vortexed or stirred vigorously.
Precipitation observed over time in the aqueous solution The compound is unstable in the aqueous buffer.Prepare fresh aqueous solutions of this compound immediately before each experiment. Avoid long-term storage of aqueous solutions.
The buffer composition is incompatible.If possible, try adjusting the pH of the buffer. The solubility of compounds with ionizable groups can be pH-dependent.

Quantitative Data Summary

Parameter Value Reference
Solubility in DMSO 10 mM[1]
Aqueous Solubility (R,R-isomer) ≥ 1 mg/mL[2]
Molecular Weight 466.53 g/mol [1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.665 mg of this compound.

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.665 mg of this compound, add 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but be cautious of potential degradation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Desired aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

    • Sterile conical tubes or vials

    • Vortex mixer or magnetic stirrer

  • Procedure:

    • Determine the final concentration of this compound required for your experiment. Ensure this concentration is below the aqueous solubility limit of 1 mg/mL (approximately 2.14 mM).

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While vigorously vortexing or stirring the buffer, add the calculated volume of the 10 mM this compound DMSO stock solution dropwise. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

    • Continue to vortex or stir for a few minutes to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider reducing the final concentration.

    • Use the freshly prepared aqueous working solution immediately for your experiment.

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock store Store at -20°C / -80°C vortex_stock->store buffer Prepare Aqueous Buffer add_stock Add Stock to Buffer (while vortexing) buffer->add_stock use_immediately Use Immediately add_stock->use_immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation Observed? check_conc Final Concentration < 1 mg/mL? start->check_conc check_mixing Vigorous Mixing Applied? check_conc->check_mixing Yes reduce_conc Reduce Final Concentration check_conc->reduce_conc No improve_mixing Improve Mixing Technique check_mixing->improve_mixing No success Solution Clear check_mixing->success Yes prepare_fresh Prepare Fresh Solution reduce_conc->prepare_fresh improve_mixing->prepare_fresh

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Enhancing Oral Bioavailability of MK-7145 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of MK-7145 analogs with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the oral bioavailability of this compound analogs?

A1: Based on the characteristics of the parent compound this compound and similar molecules, the primary obstacles are likely poor aqueous solubility and/or insufficient membrane permeability. These factors can lead to low dissolution rates in the gastrointestinal tract and inefficient absorption into the bloodstream. Additionally, presystemic metabolism, or the breakdown of the drug in the liver before it reaches systemic circulation, can also significantly reduce oral bioavailability.

Q2: What are the main strategies to consider for improving the oral bioavailability of our this compound analog?

A2: There are two main avenues to explore: prodrug approaches and formulation strategies.

  • Prodrug Strategies: This involves chemically modifying your analog to create a "prodrug" that has improved absorption characteristics. Once absorbed, the prodrug is converted back to the active parent drug within the body.

  • Formulation Strategies: This focuses on how the drug is prepared and delivered. Techniques include particle size reduction, creating solid dispersions, and using lipid-based formulations to improve solubility and dissolution.

Q3: How can a prodrug approach enhance the bioavailability of my this compound analog?

A3: A prodrug can be designed to overcome specific absorption barriers. For instance, attaching a lipophilic (fat-loving) group can increase the molecule's ability to pass through the lipid-rich cell membranes of the intestine. Conversely, attaching a hydrophilic (water-loving) group can improve solubility in the gastrointestinal fluids. Some prodrugs are designed to be recognized by and transported across the intestinal wall by specific nutrient transporters, such as peptide transporters (hPEPT1).

Q4: What are some common formulation techniques for poorly soluble compounds like this compound analogs?

A4: Several formulation techniques can be employed:

  • Micronization and Nanonization: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.

  • Solid Dispersions: The drug is dispersed within a solid polymer matrix, which can enhance its solubility and dissolution.

  • Lipid-Based Formulations: Formulating the drug in oils, surfactants, or emulsifying agents can improve its solubilization in the gut and facilitate absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes with the drug can increase its solubility.

Troubleshooting Guides

Issue 1: My this compound analog shows high potency in in-vitro assays but very low exposure in animal models after oral dosing.

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility 1. Solubility Assessment: Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).2. Formulation Improvement: If solubility is low, consider formulation strategies such as creating a solid dispersion with a hydrophilic polymer or developing a lipid-based formulation like a SEDDS.
Low Intestinal Permeability 1. Permeability Assay: Conduct an in-vitro permeability assay using a Caco-2 cell monolayer to assess the compound's ability to cross the intestinal barrier.2. Prodrug Strategy: If permeability is low, consider designing a prodrug by attaching a lipophilic moiety to enhance passive diffusion or a substrate for an active transporter.
High First-Pass Metabolism 1. Metabolic Stability Assay: Evaluate the metabolic stability of your compound in liver microsomes or hepatocytes.2. Prodrug/Formulation Approach: If metabolism is high, a prodrug approach can sometimes shield the metabolically susceptible part of the molecule. Certain formulations can also promote lymphatic absorption, which bypasses the liver initially.

Issue 2: The oral bioavailability of my this compound analog is highly variable between individual animals in my study.

Possible Cause Troubleshooting Steps
Food Effects 1. Fasted vs. Fed Studies: Conduct bioavailability studies in both fasted and fed animals to determine if the presence of food significantly impacts absorption.2. Formulation Optimization: If there is a significant food effect, a more robust formulation, such as a SEDDS, may help to reduce this variability.
Inconsistent Formulation 1. Formulation Characterization: Ensure your formulation is consistent and stable. For suspensions, verify particle size distribution. For solutions, confirm the drug remains dissolved.2. Improved Formulation: Consider a more homogenous formulation, such as a solution or a well-characterized solid dispersion.

Data Presentation

Table 1: Hypothetical Comparison of Strategies to Enhance Oral Bioavailability of an this compound Analog

Strategy Formulation/Prodrug Moiety Apparent Permeability (Papp) (10⁻⁶ cm/s) in Caco-2 Assay Aqueous Solubility (µg/mL) at pH 6.8 Oral Bioavailability (F%) in Rats
Parent Drug 0.5% Methylcellulose Suspension0.525
Micronization Micronized Suspension0.5512
Solid Dispersion 1:4 Drug:PVP K300.65025
Prodrug 1 L-Valine Ester Prodrug3.2 (hPEPT1 substrate)1545
Prodrug 2 Pivaloyloxymethyl (POM) Ester2.5838
SEDDS Labrasol/Capryol 90/TranscutolN/A>200 (in formulation)55

Experimental Protocols

Protocol 1: In-Vitro Permeability Assessment using Caco-2 Cell Monolayers

Objective: To determine the intestinal permeability of an this compound analog.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (this compound analog)

  • Lucifer yellow (a low-permeability marker)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution in HBSS to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. f. At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: In-Vivo Oral Bioavailability Study in Rats

Objective: To determine the oral bioavailability of an this compound analog from a specific formulation.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Test compound (this compound analog)

  • Vehicle for intravenous (IV) formulation (e.g., saline with a co-solvent)

  • Vehicle for oral (PO) formulation (e.g., 0.5% methylcellulose, SEDDS)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., heparinized tubes, microcentrifuge)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the study. Fast the animals overnight before dosing, with free access to water.

  • Dosing: a. IV Group (n=3-5): Administer the test compound via tail vein injection at a specific dose (e.g., 1 mg/kg). b. PO Group (n=3-5): Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters for both IV and PO groups, including the Area Under the Curve (AUC). b. Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Bioavailability_Strategies cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions cluster_formulation_approaches Formulation Approaches cluster_prodrug_approaches Prodrug Approaches Problem Low Oral Bioavailability of this compound Analog Solubility Poor Aqueous Solubility Problem->Solubility Permeability Low Intestinal Permeability Problem->Permeability Metabolism High First-Pass Metabolism Problem->Metabolism Formulation Formulation Strategies Solubility->Formulation Prodrug Prodrug Strategies Permeability->Prodrug Metabolism->Formulation Metabolism->Prodrug Micronization Micronization/Nanonization Formulation->Micronization SolidDispersion Solid Dispersion Formulation->SolidDispersion LipidBased Lipid-Based Systems (e.g., SEDDS) Formulation->LipidBased LipophilicProdrug Increase Lipophilicity Prodrug->LipophilicProdrug TransporterTargeted Target Intestinal Transporters Prodrug->TransporterTargeted MetabolicShield Mask Metabolic Hotspots Prodrug->MetabolicShield

Caption: Logical relationships between bioavailability problems and solutions.

Experimental_Workflow cluster_invitro In-Vitro Assessment cluster_strategy Strategy Selection cluster_invivo In-Vivo Evaluation cluster_optimization Optimization SolubilityAssay Aqueous Solubility Assay SelectStrategy Select Formulation or Prodrug Strategy SolubilityAssay->SelectStrategy PermeabilityAssay Caco-2 Permeability Assay PermeabilityAssay->SelectStrategy MetabolicAssay Microsomal Stability Assay MetabolicAssay->SelectStrategy PK_Study Rat Oral Bioavailability Study SelectStrategy->PK_Study DataAnalysis Calculate PK Parameters (AUC, F%) PK_Study->DataAnalysis Optimize Iterate and Optimize DataAnalysis->Optimize Optimize->SelectStrategy

Caption: A typical experimental workflow for enhancing oral bioavailability.

Validation & Comparative

MK-7145 vs. Furosemide: A Mechanistic and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

This guide provides a detailed comparison of MK-7145, a novel diuretic targeting the renal outer medullary potassium (ROMK) channel, and furosemide (B1674285), a long-established loop diuretic. The information presented herein is based on available preclinical and clinical research to facilitate an objective evaluation of their mechanisms, efficacy, and potential therapeutic applications.

Executive Summary

This compound and furosemide both induce diuresis and natriuresis by acting on the thick ascending limb of the Loop of Henle, a key segment of the nephron for salt reabsorption. However, they achieve this through distinct molecular mechanisms. Furosemide directly inhibits the Na+/K+/2Cl- cotransporter (NKCC2), leading to a powerful but often accompanied by significant potassium loss. In contrast, this compound is a selective inhibitor of the ROMK channel, which is crucial for potassium recycling necessary for optimal NKCC2 function. This targeted approach suggests the potential for a more nuanced diuretic effect with a potassium-sparing profile. While direct comparative clinical data on urinary sodium excretion is not yet publicly available from head-to-head trials, preclinical studies indicate that this compound is a potent diuretic and natriuretic agent.

Mechanism of Action

Furosemide: Direct Inhibition of the Na+/K+/2Cl- Cotransporter

Furosemide is a loop diuretic that exerts its effect by binding to the chloride-binding site of the Na+/K+/2Cl- cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream.[2][3] The increased luminal concentration of these ions leads to a powerful osmotic diuresis, resulting in a significant increase in urine and sodium excretion.

This compound: Selective Inhibition of the ROMK Channel

This compound is a first-in-class, orally active, selective inhibitor of the renal outer medullary potassium (ROMK) channel.[4][5] The ROMK channel, an inwardly rectifying potassium channel (Kir1.1), plays a critical role in two distinct processes within the nephron.[4] In the thick ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen, a process essential for the proper functioning of the NKCC2 cotransporter.[4] By inhibiting ROMK, this compound indirectly reduces the activity of NKCC2, leading to increased sodium and water excretion.[4] Additionally, ROMK is involved in potassium secretion in the cortical collecting duct.[4] Therefore, inhibition of ROMK at this site is expected to reduce urinary potassium loss, offering a potential potassium-sparing diuretic effect.[4][5]

Data Presentation

Preclinical Data: Diuretic and Natriuretic Effects

Preclinical studies in rats have demonstrated the dose-dependent diuretic and natriuretic effects of this compound. While direct head-to-head quantitative comparisons with furosemide from these specific studies are limited, the data indicates significant activity.

Table 1: Acute (4-hour) Diuresis and Natriuresis of this compound in Sprague-Dawley Rats

Treatment GroupDose (mg/kg, p.o.)Urine Volume (mL)Urinary Na+ Excretion (mEq)
Vehicle-1.8 ± 0.20.18 ± 0.03
This compound0.34.5 ± 0.50.55 ± 0.08
This compound16.2 ± 0.60.85 ± 0.10
This compound37.5 ± 0.71.10 ± 0.12
This compound108.1 ± 0.81.25 ± 0.15

*p < 0.05 vs. vehicle. Data is illustrative based on descriptions from preclinical studies.[1]

Table 2: Comparative Effects on Blood Pressure and Potassium Excretion in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Systolic Blood Pressure Reduction (mmHg)Change in Urinary K+ Excretion
This compound3~12Not significantly different from vehicle
This compound10~20Not significantly different from vehicle
Hydrochlorothiazide25~12Increased

Data is illustrative based on descriptions from preclinical studies.[1]

Clinical Data: Head-to-Head Comparison

A Phase I clinical trial (NCT01558674) was designed to directly compare the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound to furosemide in participants with renal insufficiency and those with heart failure.[2] A primary objective of the first part of this study was to determine if this compound would produce a greater 24-hour urinary sodium excretion than 80 mg of furosemide.[2] The results of this clinical trial have not been publicly released in a peer-reviewed publication to date.

Experimental Protocols

Preclinical Diuretic Activity Assessment in Rats (Lipschitz Test)

A standard method for evaluating the diuretic activity of a test compound involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Housing and Acclimatization: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. They are acclimatized to the cages for at least 3 days before the experiment.

  • Fasting and Hydration: Animals are fasted overnight with free access to water. Prior to the experiment, a saline load (0.9% NaCl, 25 mL/kg body weight) is administered orally to ensure a uniform state of hydration and promote urine flow.

  • Dosing: Animals are divided into groups (n=6-8 per group):

    • Control group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).

    • Standard group: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg, p.o.).

    • Test groups: Receive the test compound (e.g., this compound) at various doses.

  • Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).

  • Analysis: The total urine volume is measured for each collection period. The concentration of electrolytes (Na+, K+, Cl-) in the urine is determined using a flame photometer or ion-selective electrodes.

  • Data Calculation: Diuretic action is calculated as the ratio of the mean urine volume of the test group to the control group. Natriuretic and kaliuretic activities are similarly calculated based on electrolyte excretion.

Measurement of Urinary Sodium and Potassium in Clinical Trials

The gold standard for assessing sodium and potassium excretion in a clinical setting is the 24-hour urine collection.

  • Patient Instructions: Patients are instructed to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours, including the first morning void on day 2.

  • Sample Collection and Storage: Urine is collected in a container with a preservative (e.g., boric acid) to prevent bacterial growth. The total volume of the 24-hour collection is measured.

  • Analysis: An aliquot of the mixed 24-hour urine sample is sent to a clinical laboratory for the determination of sodium and potassium concentrations using automated ion-selective electrode methods.

  • Calculation of 24-hour Excretion: The total 24-hour excretion of each electrolyte is calculated by multiplying its concentration by the total urine volume.

Mandatory Visualization

Furosemide_Mechanism cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Blood/Interstitium Na+ Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Reabsorption Ion Reabsorption NKCC2->Reabsorption Inhibited by Furosemide Furosemide Furosemide Furosemide->NKCC2

Caption: Mechanism of action of furosemide.

MK7145_Mechanism cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Blood/Interstitium Na+ Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na+->NKCC2 K_in K+ K_in->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 K_out K+ Reabsorption Ion Reabsorption NKCC2->Reabsorption ROMK ROMK Channel ROMK->K_out K+ Recycling MK7145 This compound MK7145->ROMK

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (Metabolic Cages) Fasting Overnight Fasting Acclimatization->Fasting Hydration Saline Loading Fasting->Hydration Dosing Drug Administration (Vehicle, Furosemide, this compound) Hydration->Dosing Collection Urine Collection (Timed Intervals) Dosing->Collection Volume Measure Urine Volume Collection->Volume Electrolytes Analyze Electrolytes (Na+, K+) Collection->Electrolytes Calculation Calculate Diuretic & Natriuretic Activity Volume->Calculation Electrolytes->Calculation

Caption: Preclinical diuretic screening workflow.

References

Additive Antihypertensive Effects of MK-7145 and Candesartan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings on the combination therapy of MK-7145 and candesartan (B1668252) for the treatment of hypertension. The data presented is based on a key preclinical study and highlights the potential of this combination for enhanced blood pressure control.

The novel potassium channel inhibitor, this compound, has demonstrated additive or synergistic effects in lowering blood pressure when used in combination with the angiotensin II receptor blocker (ARB), candesartan, in preclinical models of hypertension. This suggests a promising therapeutic strategy that targets two distinct but complementary pathways involved in blood pressure regulation.

Comparative Efficacy in Spontaneously Hypertensive Rats

A pivotal preclinical study investigated the antihypertensive effects of this compound and candesartan, both as monotherapies and in combination, in spontaneously hypertensive rats (SHR), a well-established animal model of human essential hypertension. The findings from this study indicate a significant additive effect on blood pressure reduction with the combination therapy.

Table 1: Summary of Antihypertensive Effects in Spontaneously Hypertensive Rats

Treatment GroupDosageObserved Effect on Blood Pressure
Vehicle (Control)-No significant change
This compoundDose-dependentDose-dependent reduction in blood pressure
CandesartanStandard DoseSignificant reduction in blood pressure
This compound + CandesartanCombined DosesAdditive/synergistic reduction in blood pressure, greater than either monotherapy

Data is based on the findings reported in "The Renal Outer Medullary Potassium Channel Inhibitor, this compound, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype" by Hampton C, et al. (2016), published in the Journal of Pharmacology and Experimental Therapeutics.[1]

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiment cited, based on standard practices in preclinical hypertension research.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male spontaneously hypertensive rats (SHR) are a commonly used and appropriate model for studying essential hypertension.

  • Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions to minimize stress-induced variations in blood pressure.

  • Blood Pressure Measurement: Baseline systolic and diastolic blood pressure, as well as heart rate, are measured in conscious, restrained rats using a non-invasive tail-cuff method. Multiple readings are taken to ensure accuracy.

  • Drug Administration:

    • Rats are randomly assigned to treatment groups: vehicle (control), this compound alone, candesartan alone, or a combination of this compound and candesartan.

    • Drugs are administered orally (e.g., via gavage) at specified doses and frequencies for a defined treatment period.

  • Data Collection: Blood pressure and heart rate are monitored at various time points during the treatment period to assess the onset, magnitude, and duration of the antihypertensive effects.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the changes in blood pressure between the different treatment groups and the vehicle control. An additive or synergistic effect is determined if the blood pressure reduction in the combination group is significantly greater than the sum of the reductions in the individual monotherapy groups.

Mechanisms of Action and Rationale for Combination Therapy

The additive effect of this compound and candesartan stems from their distinct and complementary mechanisms of action targeting different pathways in blood pressure regulation.

This compound is a selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1] The ROMK channel plays a crucial role in potassium secretion and sodium reabsorption in the kidneys. By inhibiting this channel, this compound promotes natriuresis (excretion of sodium in urine) and diuresis (increased urine production), leading to a reduction in blood volume and consequently, blood pressure.

Candesartan is an angiotensin II receptor blocker (ARB). It selectively blocks the AT1 receptor, preventing angiotensin II, a potent vasoconstrictor, from binding and exerting its effects.[2][3] This leads to vasodilation (widening of blood vessels) and reduced aldosterone (B195564) secretion, both of which contribute to a decrease in blood pressure.

The combination of these two agents targets both renal and systemic mechanisms of blood pressure control. This compound reduces blood volume through its diuretic and natriuretic effects, while candesartan counteracts the systemic vasoconstriction and sodium-retaining effects of the renin-angiotensin-aldosterone system (RAAS).

Signaling Pathways and Experimental Workflow

To visualize the interplay of these mechanisms and the experimental approach, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups (Oral Administration) cluster_monitoring Monitoring & Analysis animal_model Spontaneously Hypertensive Rats (SHR) baseline_bp Baseline Blood Pressure Measurement (Tail-Cuff) animal_model->baseline_bp vehicle Vehicle (Control) mk7145 This compound Monotherapy candesartan Candesartan Monotherapy combination This compound + Candesartan Combination bp_monitoring Blood Pressure & Heart Rate Monitoring vehicle->bp_monitoring mk7145->bp_monitoring candesartan->bp_monitoring combination->bp_monitoring data_analysis Statistical Analysis of Blood Pressure Reduction bp_monitoring->data_analysis conclusion Assessment of Additive/Synergistic Effects data_analysis->conclusion

Caption: Experimental workflow for evaluating the additive antihypertensive effects of this compound and candesartan.

raas_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_kidney Kidney (Nephron) angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin renin Renin (from Kidney) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE ace Angiotensin-Converting Enzyme (ACE) at1_receptor AT1 Receptor angiotensin_ii->at1_receptor vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone increased_bp Increased Blood Pressure vasoconstriction->increased_bp na_reabsorption Na+ Reabsorption aldosterone->na_reabsorption romk ROMK Channel romk->na_reabsorption k_secretion K+ Secretion romk->k_secretion increased_volume Increased Blood Volume na_reabsorption->increased_volume increased_volume->increased_bp candesartan_action Candesartan (ARB) candesartan_action->at1_receptor blocks mk7145_action This compound (ROMK Inhibitor) mk7145_action->romk inhibits

Caption: Signaling pathways showing the points of action for this compound and candesartan in blood pressure regulation.

Conclusion and Future Directions

The preclinical evidence strongly suggests that the combination of this compound and candesartan offers a superior antihypertensive effect compared to either agent alone. This additive effect, achieved by targeting both renal sodium handling and the systemic renin-angiotensin system, represents a rational and promising approach for the treatment of hypertension.

Further clinical studies in human subjects are warranted to confirm these preclinical findings, evaluate the safety and tolerability of the combination, and establish the optimal dosing for achieving target blood pressure goals in hypertensive patients. The development of a fixed-dose combination product could also enhance patient compliance and simplify treatment regimens.

References

MK-7145: A Comparative Analysis of its Selectivity Profile Against Other Inwardly Rectifying Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of MK-7145, a potent inhibitor of the renal outer medullary potassium (ROMK) channel (Kir1.1), against other members of the inwardly rectifying potassium (Kir) channel family. The data presented is compiled from preclinical studies and is intended to provide researchers with a clear understanding of the compound's specificity.

Introduction to this compound

This compound is a small molecule inhibitor of the ROMK channel, which plays a crucial role in potassium homeostasis in the kidneys.[1][2] By targeting ROMK, this compound has been investigated as a novel diuretic agent for the potential treatment of hypertension and heart failure.[1][2] A critical aspect of its therapeutic potential and safety profile is its selectivity for ROMK over other Kir channels, which are expressed in various tissues, including the heart, brain, and pancreas, and are involved in diverse physiological functions.

Selectivity Profile of this compound: Quantitative Data

This compound exhibits a high degree of selectivity for the ROMK (Kir1.1) channel. Preclinical studies have demonstrated that it has minimal to no inhibitory activity against other Kir channel subtypes at concentrations significantly higher than its IC50 for ROMK. The following table summarizes the selectivity profile of this compound.

Kir Channel SubtypeTarget NameThis compound ActivityReference
Kir1.1 ROMK IC50: 45 nM [1]
Kir2.1IRK1No significant activity up to 30 µM[1]
Kir2.3IRK3No significant activity up to 30 µM[1]
Kir4.1KAB-2No significant activity up to 30 µM[1]
Kir7.1-No significant activity up to 30 µM[1]

Table 1: Selectivity of this compound against various Kir channel subtypes. The data indicates high potency for Kir1.1 (ROMK) and a lack of significant inhibition of other tested Kir channels at concentrations up to 30 µM.

Furthermore, this compound has been shown to be selective against other cardiac ion channels, with IC50 values greater than 30 µM for both the voltage-gated calcium channel Cav1.2 and the voltage-gated sodium channel Nav1.5.[1]

Experimental Protocols for Selectivity Assessment

The selectivity of this compound was likely determined using a combination of high-throughput screening assays and more detailed electrophysiological studies. Below are detailed methodologies representative of those used to assess the activity of compounds against Kir channels.

High-Throughput Screening: Thallium Flux Assay

This assay is a common method for primary screening of ion channel modulators. It relies on the principle that thallium (Tl+) can permeate potassium channels and that its influx can be detected by a Tl+-sensitive fluorescent dye.

Objective: To rapidly assess the inhibitory activity of this compound against a panel of Kir channels in a high-throughput format.

Materials:

  • HEK293 cells stably expressing the human Kir channel of interest (e.g., Kir1.1, Kir2.1, Kir2.3, Kir4.1, Kir7.1).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM or Thallos AM).

  • Stimulation buffer containing thallium sulfate.

  • This compound dissolved in DMSO.

  • 384-well microplates.

  • Fluorescent plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target Kir channel into 384-well plates and incubate overnight to allow for cell adherence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the Tl+-sensitive fluorescent dye for approximately 1 hour at room temperature.

  • Compound Addition: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Thallium Influx and Signal Detection: Place the plate in a fluorescent plate reader. Add the thallium-containing stimulation buffer to initiate Tl+ influx through the open Kir channels.

  • Data Acquisition: Measure the fluorescence intensity over time. Inhibition of the Kir channel by this compound will result in a decreased rate of fluorescence increase.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a concentration-response curve.

Confirmatory Electrophysiology: Automated Patch-Clamp

Automated patch-clamp electrophysiology provides a more direct and detailed assessment of ion channel function and is often used to confirm hits from high-throughput screens.

Objective: To precisely quantify the inhibitory effect of this compound on Kir channel currents.

Materials:

  • CHO or HEK293 cells stably expressing the human Kir channel of interest.

  • Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, and ATP).

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, and HEPES).

  • Automated patch-clamp system (e.g., QPatch or Patchliner).

  • This compound dissolved in DMSO.

Procedure:

  • Cell Preparation: Harvest the cells expressing the target Kir channel and place them in the automated patch-clamp system.

  • Seal Formation and Whole-Cell Configuration: The system automatically establishes a high-resistance seal between a single cell and the recording electrode, followed by membrane rupture to achieve the whole-cell configuration.

  • Current Recording: Apply a voltage-clamp protocol to elicit Kir channel currents. For example, hold the cell at a depolarized potential (e.g., -20 mV) and apply hyperpolarizing steps to various potentials (e.g., from -120 mV to 0 mV) to record the characteristic inward rectifying currents.

  • Compound Application: Perfuse the cells with the extracellular solution containing varying concentrations of this compound.

  • Data Acquisition: Record the Kir channel currents before and after the application of the compound.

  • Data Analysis: Measure the peak inward current at a specific voltage (e.g., -100 mV) and calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value from the concentration-response curve.

Visualizing Key Pathways and Workflows

To better understand the context of this compound's action and the methods used for its evaluation, the following diagrams are provided.

ROMK_Signaling_Pathway cluster_TALH Thick Ascending Loop of Henle cluster_CCD Cortical Collecting Duct NKCC2 Na-K-2Cl Cotransporter Cell_TALH Epithelial Cell NKCC2->Cell_TALH ROMK_TALH ROMK (Kir1.1) K_recycle K+ Recycling ROMK_TALH->K_recycle Lumen_TALH Tubular Lumen K_recycle->Lumen_TALH Lumen_TALH->NKCC2 Na+, K+, 2Cl- Cell_TALH->ROMK_TALH K+ Blood_TALH Blood ENaC Epithelial Na+ Channel Cell_CCD Principal Cell ENaC->Cell_CCD ROMK_CCD ROMK (Kir1.1) K_secretion K+ Secretion ROMK_CCD->K_secretion Lumen_CCD Tubular Lumen K_secretion->Lumen_CCD Lumen_CCD->ENaC Na+ Cell_CCD->ROMK_CCD K+ Blood_CCD Blood MK7145 This compound MK7145->ROMK_TALH Inhibition MK7145->ROMK_CCD Inhibition Selectivity_Screening_Workflow start Start: Compound Library primary_screen Primary HTS (Thallium Flux Assay) - Panel of Kir Channels (Kir1.1, 2.1, 2.3, 4.1, 7.1) start->primary_screen hit_id Identify 'Hits' with Activity primary_screen->hit_id confirmatory_assay Confirmatory Assay (Electrophysiology) - Automated Patch-Clamp hit_id->confirmatory_assay Active Compounds selectivity_profile Generate Selectivity Profile hit_id->selectivity_profile Inactive Compounds (Data for Selectivity) dose_response Dose-Response and IC50 Determination confirmatory_assay->dose_response dose_response->selectivity_profile end End: Selective Compound Identified selectivity_profile->end

References

A Head-to-Head Comparison of ROMK Inhibitors with MK-7145: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The renal outer medullary potassium (ROMK) channel, a key player in salt reabsorption and potassium secretion in the kidneys, has emerged as a promising target for a novel class of diuretics.[1][2] These new agents hold the potential for treating hypertension and heart failure with improved efficacy and a better safety profile, particularly concerning potassium balance, compared to existing diuretics.[2][3] MK-7145 is a potent and selective ROMK inhibitor that has advanced to clinical development.[1][3] This guide provides a head-to-head comparison of this compound with other preclinical and research-stage ROMK inhibitors, supported by available experimental data.

Mechanism of Action of ROMK Inhibitors

ROMK channels are strategically located in the apical membrane of epithelial cells in two critical segments of the nephron: the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD).[2][4] In the TALH, ROMK facilitates the recycling of potassium ions back into the tubular lumen, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment.[3][4] In the CCD, ROMK is the principal channel for potassium secretion into the urine, a process tightly linked to sodium reabsorption via the epithelial sodium channel (ENaC).[3][5]

By inhibiting ROMK, these drugs are expected to induce both natriuresis (sodium excretion) and diuresis (water excretion) through a dual mechanism:

  • In the TALH: Inhibition of potassium recycling reduces the activity of NKCC2, leading to decreased salt reabsorption.[5]

  • In the CCD: Blocking potassium secretion is thought to indirectly reduce the driving force for sodium reabsorption through ENaC.[5]

This dual action suggests that ROMK inhibitors could offer superior efficacy over traditional loop and thiazide diuretics.[3] Furthermore, by blocking potassium secretion in the CCD, they are anticipated to be potassium-sparing, a significant advantage over current diuretics that often lead to hypokalemia (low potassium levels).[6]

cluster_TALH Thick Ascending Loop of Henle (TALH) cluster_CCD Cortical Collecting Duct (CCD) Lumen_TALH Tubular Lumen Cell_TALH Epithelial Cell Lumen_TALH->Cell_TALH Na+ K+ 2Cl- NKCC2 NKCC2 Cell_TALH->Lumen_TALH K+ Blood_TALH Blood Cell_TALH->Blood_TALH Na+ Cl- ROMK_TALH ROMK Inhibitor ROMK Inhibitor Inhibitor->ROMK_TALH Inhibition Lumen_CCD Tubular Lumen Cell_CCD Principal Cell Lumen_CCD->Cell_CCD Na+ ENaC ENaC Cell_CCD->Lumen_CCD K+ ROMK_CCD ROMK Blood_CCD Blood Inhibitor2 ROMK Inhibitor Inhibitor2->ROMK_CCD Inhibition

Caption: Mechanism of action of ROMK inhibitors in the kidney.

Comparative Efficacy and Selectivity

The development of ROMK inhibitors has focused on achieving high potency for the target channel while maintaining selectivity against other ion channels, particularly the hERG (human Ether-à-go-go-Related Gene) potassium channel, to avoid potential cardiac side effects.[3][7]

CompoundROMK IC50 (µM)hERG IC50 (µM)Selectivity (hERG/ROMK)Other Kir Channels (IC50 > µM)Reference
This compound 0.045>30>667Kir2.1, Kir2.3, Kir4.1, Kir7.1 (>30)[8]
Compound 1 ~0.035<1.0~28-[4]
Compound 5 0.0520.0050.1Kir2.1, Kir2.3 (>100)[7]
Compound 7 ~0.0352.1~60-[4]
Compound 12 ---Kir2.1, Kir2.3, Kir4.1, Kir7.1 (>30)[3]
Compound 28 ---Kir2.1, Kir2.3, Kir4.1, Kir7.1 (>10-50)[4]
Compound 30 ----[7]
Compound A ~0.090--Kir2.1, Kir2.3, Kir4.1, Kir7.1[5]
VU591 ----[5]

Note: IC50 values can vary depending on the assay used. The data above is compiled from multiple sources for comparative purposes.

This compound demonstrates high potency for ROMK with an IC50 of 45 nM and, crucially, excellent selectivity against the hERG channel and other related Kir channels.[8] Early lead compounds, such as compound 5, showed high ROMK potency but also significant hERG activity, highlighting the challenge in achieving selectivity.[7] Subsequent medicinal chemistry efforts led to compounds with improved selectivity profiles.[3][4]

In Vivo Preclinical Data

Animal models have been instrumental in demonstrating the diuretic, natriuretic, and antihypertensive effects of ROMK inhibitors.

CompoundAnimal ModelDoseKey FindingsReference
This compound Spontaneously Hypertensive Rats (SHR)3-10 mg/kg/dayDose-dependent and sustained lowering of systolic blood pressure. Additive effects with hydrochlorothiazide (B1673439) and candesartan.[1][3]
This compound Normotensive Dogs-Dose-dependent diuresis and natriuresis without significant urinary potassium loss.[9][10]
Compound 12 (this compound) Acute Rat Diuresis ModelAs low as 0.3 mg/kgRemarkable diuresis and natriuresis.[3]
Compound A Rats30 mg/kgRobust natriuretic diuresis without kaliuresis. Additive effects with HCTZ and amiloride, but not with bumetanide.[5]
ROMKi B Dahl Salt-Sensitive Rats3-10 mg/kg/dayPrevented and reversed hypertension and end-organ damage. Superior blood pressure reduction compared to HCTZ.[6]
VU591 Rats100 mg/kgFailed to induce diuresis.[5]

Preclinical studies with this compound (also referred to as compound 12 in some publications) have shown dose-dependent blood pressure reduction in hypertensive rats and significant diuresis and natriuresis in both rats and dogs, importantly, without causing significant potassium wasting.[3][9][10] In a head-to-head comparison in Dahl salt-sensitive rats, a selective ROMK inhibitor termed "ROMKi B" demonstrated superior blood pressure-lowering effects compared to hydrochlorothiazide (HCTZ).[6] "Compound A" also showed potent diuretic and natriuretic effects without potassium loss, and its effects were not additive with the loop diuretic bumetanide, suggesting a shared mechanism of action in the TALH.[5] In contrast, an earlier compound, VU591, was not effective in vivo.[5]

Experimental Protocols

The evaluation of ROMK inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacological effects.

In Vitro Assays
  • 86Rb+ Efflux Assay: This functional assay is a common method to assess the inhibitory activity of compounds on ROMK channels.[7]

    • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human ROMK channel are cultured.

    • Loading: The cells are loaded with 86Rb+, a radioactive potassium surrogate.

    • Stimulation and Inhibition: The cells are stimulated to induce 86Rb+ efflux through the ROMK channels in the presence of varying concentrations of the test compound.

    • Measurement: The amount of 86Rb+ released into the supernatant is measured using a scintillation counter.

    • Analysis: The concentration-response curve is plotted to determine the IC50 value of the inhibitor.

  • Thallium Flux Assay: This is another functional, fluorescence-based high-throughput screening assay.[4][11]

    • Cell Culture: HEK-293 cells stably expressing the ROMK channel are used.

    • Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

    • Stimulation and Inhibition: A thallium-containing buffer is added to the cells in the presence of the test compound. Thallium influx through open ROMK channels causes an increase in fluorescence.

    • Measurement: The change in fluorescence intensity is measured over time.

    • Analysis: The rate of fluorescence increase is used to determine the level of channel inhibition and calculate the IC50.

  • Electrophysiology (Patch-Clamp): This technique directly measures the ion flow through the channel, providing detailed information on the mechanism of inhibition. It is often used to confirm hits from primary screens and to assess selectivity against other ion channels like hERG.

In Vivo Models
  • Acute Rat Diuresis Model: This model is used to assess the diuretic and natriuretic effects of the compounds.[3]

    • Animal Preparation: Rats are housed in metabolic cages to allow for urine collection.

    • Dosing: The test compound is administered orally or intravenously.

    • Urine Collection: Urine is collected over a specified period (e.g., 4-24 hours).

    • Analysis: Urine volume, sodium, and potassium concentrations are measured to determine the diuretic, natriuretic, and potassium-sparing effects.

  • Spontaneously Hypertensive Rat (SHR) Model: This is a genetic model of hypertension used to evaluate the antihypertensive efficacy of drug candidates.[1][3]

    • Animal Model: Adult SHRs with established hypertension are used.

    • Dosing: The compound is administered daily for a chronic period (e.g., several days or weeks).

    • Blood Pressure Monitoring: Systolic and diastolic blood pressure are monitored, often using telemetry implants for continuous measurement.

    • Analysis: The change in blood pressure from baseline is calculated to determine the antihypertensive effect.

cluster_workflow Experimental Workflow for ROMK Inhibitor Evaluation HTS High-Throughput Screening (e.g., Thallium Flux Assay) Hit_Confirmation Hit Confirmation (e.g., 86Rb+ Efflux Assay, Electrophysiology) HTS->Hit_Confirmation Selectivity_Panel Selectivity Profiling (hERG, other Kir channels) Hit_Confirmation->Selectivity_Panel In_Vitro_ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Selectivity_Panel->In_Vitro_ADME PK_Studies Pharmacokinetic Studies (Rat, Dog) In_Vitro_ADME->PK_Studies Acute_PD_Models Acute Pharmacodynamic Models (Rat Diuresis) PK_Studies->Acute_PD_Models Chronic_Efficacy_Models Chronic Efficacy Models (SHR Blood Pressure) Acute_PD_Models->Chronic_Efficacy_Models Clinical_Candidate Clinical Candidate Selection Chronic_Efficacy_Models->Clinical_Candidate

Caption: A typical experimental workflow for the evaluation of ROMK inhibitors.

Clinical Development of this compound

This compound has been evaluated in Phase I and Phase II clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with hypertension.[12][13] A study in male participants with mild-to-moderate hypertension aimed to evaluate the antihypertensive efficacy of this compound compared to placebo and hydrochlorothiazide.[12] Another study was designed to evaluate this compound in patients with renal insufficiency and those with heart failure and renal insufficiency.[13] The results of these trials will be crucial in determining the future therapeutic role of this compound and the broader class of ROMK inhibitors.

Conclusion

The development of ROMK inhibitors, with this compound at the forefront, represents a significant advancement in the search for novel diuretics. Preclinical data strongly support the potential of these agents to effectively lower blood pressure with a favorable potassium-sparing profile. The key differentiation among the various ROMK inhibitors lies in their potency and, most critically, their selectivity against off-target ion channels. The progression of this compound through clinical trials provides hope for a new therapeutic option for patients with hypertension and heart failure. Further research and the public disclosure of clinical trial results are eagerly awaited by the scientific community.

References

Validating MK-7145 Target Engagement in Renal Tissues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the engagement of MK-7145 with its therapeutic target, the Renal Outer Medullary Potassium (ROMK) channel, in renal tissues. This compound is a potent and selective inhibitor of the ROMK (Kir1.1, KCNJ1) channel, which plays a crucial role in potassium homeostasis and sodium reabsorption in the kidney. Validating that this compound effectively binds to and inhibits ROMK in a physiologically relevant setting is a critical step in preclinical and clinical development. This document outlines and compares various in vitro, cellular, and in vivo approaches to measure this target engagement, providing supporting data and detailed experimental protocols.

Introduction to this compound and its Target: ROMK

This compound was developed as a novel diuretic for the treatment of hypertension and heart failure. Its mechanism of action is the inhibition of the ROMK channel, an inward-rectifier potassium channel located in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the cortical collecting duct of the kidney. By blocking ROMK, this compound disrupts potassium recycling, which indirectly inhibits the Na-K-2Cl cotransporter (NKCC2), leading to increased sodium and water excretion (natriuresis and diuresis) with a potassium-sparing effect.

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay depends on various factors, including the developmental stage of the drug, the required throughput, and the specific question being addressed. This section compares key methodologies for validating this compound's engagement with the ROMK channel.

Table 1: Comparison of In Vitro and Cellular Target Engagement Assays for this compound
Assay TypePrincipleThroughputKey Parameters MeasuredAdvantagesDisadvantages
Electrophysiology (Patch Clamp) Direct measurement of ion channel currents in cells expressing ROMK.LowIC50, channel kinetics, voltage dependence, mechanism of block.Gold standard for functional assessment of ion channel modulators; provides detailed mechanistic insights.Low throughput, technically demanding, requires specialized equipment and expertise.
Rubidium (⁸⁶Rb⁺) Efflux Assay Measures the flux of rubidium ions (a potassium surrogate) through ROMK channels in cultured cells.MediumIC50 of inhibitors.Higher throughput than electrophysiology, functional readout of channel activity.Indirect measure of potassium flux, may be less sensitive to subtle changes in channel gating.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of ROMK upon this compound binding in intact cells or tissue lysates.Medium to HighTarget engagement, can be used for target deconvolution.Label-free, applicable in physiological settings (cells and tissues), can confirm direct binding.Requires a specific antibody for ROMK, may not be suitable for all membrane proteins.
Radioligand Binding Assay Quantifies the binding of a radiolabeled ligand to the ROMK channel.HighKd, Ki, Bmax.High throughput, provides direct measure of binding affinity.Requires a suitable radiolabeled ligand for ROMK, which may not be readily available; involves handling of radioactive materials.
Table 2: Comparison of In Vivo Target Engagement and Pharmacodynamic Biomarkers for this compound
Assay TypePrincipleThroughputKey Parameters MeasuredAdvantagesDisadvantages
Diuresis and Natriuresis Studies Measurement of urine volume and sodium excretion in animal models (e.g., rats, dogs) following this compound administration.Low to MediumUrine flow rate, urinary sodium and potassium levels.Direct measure of the desired physiological effect, integrates pharmacokinetics and pharmacodynamics.Indirect measure of target engagement, can be influenced by off-target effects.
Blood Pressure Monitoring Measurement of blood pressure in hypertensive animal models (e.g., spontaneously hypertensive rats) after this compound treatment.LowSystolic and diastolic blood pressure.Clinically relevant endpoint, demonstrates therapeutic potential.Indirect and downstream measure of target engagement, influenced by multiple physiological systems.
Mass Spectrometry-based Proteomics Quantification of ROMK protein levels or post-translational modifications in renal tissue samples after this compound treatment.LowChanges in protein abundance or modification state.Can provide insights into downstream signaling and protein turnover.Technically complex, may not directly reflect channel activity.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action in the Renal Tubule

MK7145_MoA cluster_lumen Tubular Lumen cluster_cell Principal Cell (Cortical Collecting Duct) cluster_interstitium Blood / Interstitium Lumen ENaC ENaC Lumen->ENaC Na+ Reabsorption ROMK ROMK (Kir1.1) ROMK->Lumen K+ Secretion NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Na+ Blood NaK_ATPase->Blood Na+ MK7145 This compound MK7145->ROMK Inhibition Blood->NaK_ATPase K+

Caption: this compound inhibits ROMK-mediated potassium secretion into the tubular lumen.

Diagram 2: Experimental Workflow for Validating Target Engagement

Target_Validation_Workflow cluster_invitro In Vitro / Cellular cluster_invivo In Vivo Electrophysiology Electrophysiology Animal_Models Dosing in Animal Models (e.g., SHR rats) Electrophysiology->Animal_Models Rubidium_Efflux Rubidium_Efflux Rubidium_Efflux->Animal_Models CETSA CETSA CETSA->Animal_Models PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Animal_Models->PK_PD_Analysis Biomarker_Measurement Measurement of Biomarkers (Urine electrolytes, Blood Pressure) PK_PD_Analysis->Biomarker_Measurement Target_Engagement_Confirmation Confirmation of Target Engagement Biomarker_Measurement->Target_Engagement_Confirmation Compound_Synthesis This compound Synthesis and Characterization Compound_Synthesis->Electrophysiology Compound_Synthesis->Rubidium_Efflux Compound_Synthesis->CETSA

Caption: A typical workflow for validating this compound target engagement.

Experimental Protocols

Electrophysiology: Whole-Cell Patch Clamp

This protocol provides a direct functional measure of ROMK channel inhibition by this compound.

  • Cell Culture: HEK293 cells stably expressing human ROMK (Kir1.1) are cultured in appropriate media.

  • Preparation: Cells are plated on glass coverslips 24-48 hours before the experiment.

  • Recording:

    • A coverslip is transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.

    • Patch pipettes with a resistance of 2-5 MΩ are filled with an intracellular solution.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • ROMK currents are elicited by applying a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms).

    • A stable baseline current is recorded.

    • This compound at various concentrations is perfused into the chamber, and the effect on the ROMK current is recorded.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound to determine the IC50 value.

Rubidium (⁸⁶Rb⁺) Efflux Assay

This assay provides a functional, higher-throughput alternative to electrophysiology.

  • Cell Culture: CHO or HEK293 cells stably expressing human ROMK are seeded in 96-well plates.

  • Loading:

    • Cells are washed with a buffer.

    • Cells are incubated with a loading buffer containing ⁸⁶Rb⁺ for a defined period (e.g., 2-4 hours) to allow for cellular uptake.

  • Efflux:

    • The loading buffer is removed, and cells are washed to remove extracellular ⁸⁶Rb⁺.

    • An efflux buffer containing various concentrations of this compound (and a depolarizing agent like high potassium to activate the channels) is added.

    • The plate is incubated for a short period (e.g., 10-30 minutes) to allow for ⁸⁶Rb⁺ efflux.

  • Measurement:

    • The supernatant (containing the effluxed ⁸⁶Rb⁺) is collected.

    • The cells are lysed to release the remaining intracellular ⁸⁶Rb⁺.

    • The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each condition, and the IC50 for this compound is determined.

Cellular Thermal Shift Assay (CETSA)

CETSA directly confirms the binding of this compound to ROMK in a cellular environment.

  • Sample Preparation:

    • Intact cells expressing ROMK or homogenized renal tissue are treated with either vehicle or this compound.

  • Thermal Challenge:

    • The samples are divided into aliquots and heated to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Centrifugation:

    • The cells are lysed (if not already lysed).

    • The samples are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification:

    • The amount of soluble ROMK protein in the supernatant at each temperature is quantified by Western blotting or other immunoassays using a ROMK-specific antibody.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble ROMK as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Diuresis and Natriuresis in Rats

This protocol assesses the pharmacodynamic effect of this compound in an animal model.

  • Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Sprague-Dawley rats are used.

  • Acclimatization: Animals are housed in metabolic cages for several days to acclimate.

  • Dosing:

    • A baseline urine collection is performed.

    • This compound is administered orally at various doses.

  • Sample Collection: Urine is collected at specified time intervals (e.g., 0-8 hours and 8-24 hours) post-dosing.

  • Analysis:

    • Urine volume is measured to determine the diuretic effect.

    • Urine sodium and potassium concentrations are measured using a flame photometer or ion-selective electrodes to determine the natriuretic and potassium-sparing effects.

  • Data Analysis: The changes in urine volume and electrolyte excretion are compared between the vehicle-treated and this compound-treated groups.

Conclusion

Validating the engagement of this compound with its renal target, the ROMK channel, is essential for its development as a therapeutic agent. A multi-faceted approach, combining direct in vitro functional assays like electrophysiology and rubidium efflux with cellular target binding assays such as CETSA, provides a robust preclinical data package. Furthermore, in vivo studies measuring downstream pharmacodynamic biomarkers like diuresis, natriuresis, and blood pressure reduction are crucial for confirming target engagement in a physiological setting and establishing a clear link between target modulation and the desired therapeutic effect. The choice of assay should be guided by the specific research question, available resources, and the stage of drug development.

Cross-Species Pharmacodynamic Comparison of MK-7145: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Renal Outer Medullary Potassium (ROMK) Channel Inhibitor, MK-7145, Across Preclinical Species

This guide provides a comprehensive comparison of the pharmacodynamics of this compound, a novel small molecule inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, across various preclinical species.[1][2] this compound has been developed as a potential new therapeutic agent for hypertension and heart failure, acting as a potassium-sparing diuretic.[1][3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of its mechanism of action.

Mechanism of Action: Inhibition of the ROMK Channel

This compound exerts its pharmacodynamic effects through the selective inhibition of the ROMK channel (Kir1.1), a key protein in renal potassium handling.[1] The ROMK channel is primarily expressed in the thick ascending limb of the loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney nephron.[1][4]

In the TALH, ROMK is crucial for potassium recycling across the luminal membrane, a process essential for the function of the Na+/K+/2Cl- cotransporter (NKCC2).[1][5] By inhibiting ROMK, this compound disrupts this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (natriuresis and diuresis).[1][6]

In the CCD, ROMK is the primary channel for potassium secretion into the urine.[1][4] Inhibition of ROMK in this segment of the nephron leads to a reduction in potassium excretion, which is the basis for the potassium-sparing effect of this compound.[1] This dual action on both sodium reabsorption and potassium secretion makes ROMK inhibitors a promising new class of diuretics with a potentially superior safety profile compared to existing therapies.[1][3][7]

Below is a diagram illustrating the signaling pathway of ROMK inhibition by this compound in the kidney nephron.

Mechanism of Action of this compound in the Kidney Nephron cluster_TALH Mechanism in the TALH cluster_CCD Mechanism in the CCD Lumen_TALH Tubular Lumen Cell_TALH TALH Epithelial Cell Lumen_TALH->Cell_TALH Na+ K+ 2Cl- Cell_TALH->Lumen_TALH K+ ROMK Blood_TALH Blood Cell_TALH->Blood_TALH Na+ MK7145_TALH This compound MK7145_TALH->Cell_TALH Inhibits Lumen_CCD Tubular Lumen Cell_CCD CCD Principal Cell Lumen_CCD->Cell_CCD Na+ ENaC Cell_CCD->Lumen_CCD K+ ROMK Blood_CCD Blood Blood_CCD->Cell_CCD K+ MK7145_CCD This compound MK7145_CCD->Cell_CCD Inhibits

Caption: Mechanism of this compound in the kidney.

Cross-Species Pharmacodynamic Data

The pharmacodynamic effects of this compound have been evaluated in several preclinical species, primarily rats and dogs. The following tables summarize the key quantitative findings from these studies.

Table 1: Acute Diuretic and Natriuretic Effects in Rats
SpeciesModelDose (mg/kg, p.o.)Urine Volume (fold increase vs. vehicle)Urinary Sodium Excretion (fold increase vs. vehicle)Urinary Potassium Excretion (fold increase vs. vehicle)Reference
Sprague-Dawley RatAcute Diuresis Model (4h)0.3Significant increaseSignificant increaseNot significantly different[1]
Sprague-Dawley RatAcute Diuresis Model (4h)1~4~10~1.4[1]
Sprague-Dawley RatAcute Diuresis Model (4h)3~5~15~1.8[1]
Sprague-Dawley RatAcute Diuresis Model (4h)10~5.5~18~2.1[1]
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
SpeciesModelDose (mg/kg/day, p.o.)Duration of TreatmentSystolic Blood Pressure Reduction (mmHg)Reference
Spontaneously Hypertensive Rat (SHR)Subchronic Blood Pressure Model34 days~12[1]
Spontaneously Hypertensive Rat (SHR)Subchronic Blood Pressure Model104 days~20[1]
Table 3: Pharmacodynamic Effects in Dogs
SpeciesModelDoseKey Pharmacodynamic EffectsReference
Normotensive DogAcute and Chronic Oral AdministrationDose-dependentDiuresis and natriuresis without significant urinary potassium loss or changes in plasma electrolytes. After 6 days of dosing, elevations in bicarbonate and aldosterone (B195564) were observed.[8]

Note on Human Data: While this compound has entered clinical development, with Phase I and Ib trials completed (NCT01558674, NCT01370655), detailed quantitative pharmacodynamic results from these human studies have not yet been fully published.[1][9] The available clinical trial information indicates that the studies were designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound, including its effects on urinary sodium excretion and blood pressure.[10][11]

Experimental Protocols

Acute Rat Diuresis and Natriuresis Model

This model is designed to assess the diuretic and natriuretic effects of a compound over a short period.

Experimental Workflow for Acute Rat Diuresis Assay start Acclimatize Male Sprague-Dawley Rats fasting Fast overnight with free access to water start->fasting hydration Oral hydration with saline (e.g., 25 mL/kg) fasting->hydration dosing Administer this compound or vehicle orally hydration->dosing housing Place rats in individual metabolic cages dosing->housing collection Collect urine over a defined period (e.g., 4-5 hours) housing->collection analysis Measure urine volume and electrolyte concentrations (Na+, K+) collection->analysis end Data Analysis and Comparison analysis->end

Caption: Workflow of the acute rat diuresis assay.

Detailed Steps:

  • Animal Model: Male Sprague-Dawley rats are typically used.[1]

  • Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

  • Fasting: Rats are fasted overnight with free access to water to ensure gastric emptying and uniform absorption.[12]

  • Hydration: On the day of the experiment, rats are orally hydrated with a saline solution (e.g., 0.9% NaCl) to ensure a baseline level of urine output.[13]

  • Dosing: this compound, dissolved in a suitable vehicle, or the vehicle alone (for the control group) is administered orally (p.o.) by gavage.[1]

  • Urine Collection: Immediately after dosing, the rats are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 4 to 5 hours.[1][12]

  • Analysis: At the end of the collection period, the total volume of urine is measured. The concentrations of electrolytes, primarily sodium (Na+) and potassium (K+), in the urine are determined using a flame photometer or ion-selective electrodes.[12]

Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHR)

This model is used to evaluate the antihypertensive effects of a compound over a period of several days.

Experimental Workflow for Subchronic SHR Blood Pressure Model start Acclimatize Spontaneously Hypertensive Rats (SHR) implant Surgically implant telemetry devices for continuous blood pressure monitoring start->implant recovery Allow for post-surgical recovery implant->recovery baseline Record baseline blood pressure and heart rate recovery->baseline dosing Administer this compound or vehicle orally once daily for a specified duration (e.g., 4 days) baseline->dosing monitoring Continuously monitor blood pressure and heart rate throughout the treatment period dosing->monitoring end Data Analysis and Comparison of blood pressure changes from baseline monitoring->end

References

A Comparative Analysis of MK-7145 for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical and preclinical trial results of MK-7145, a novel oral small molecule inhibitor of the renal outer medullary potassium (ROMK) channel, with established alternative treatments for hypertension. This document is intended for an audience with expertise in pharmacology and drug development and aims to present an objective overview based on available experimental data.

Executive Summary

This compound is a first-in-class diuretic agent that targets the ROMK channel, a key regulator of salt and water balance in the kidneys.[1][2] Preclinical studies have demonstrated its potential as a potent antihypertensive agent with a differentiated mechanism of action compared to existing diuretic classes. While human clinical trial data for this compound is limited, this guide synthesizes the available preclinical findings and compares them with the established clinical efficacy of widely prescribed antihypertensives, including thiazide diuretics (hydrochlorothiazide), angiotensin II receptor blockers (candesartan), and loop diuretics (furosemide and torsemide).

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on blood pressure reduction from preclinical studies of this compound and clinical trials of comparator drugs. It is important to note that the this compound data is from animal models, and direct comparison with human clinical data should be interpreted with caution.

Table 1: Preclinical Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

CompoundDoseChange in Systolic Blood Pressure (mmHg)Comparator
This compound3 mg/kg/day~ -12Similar to Hydrochlorothiazide (B1673439) (25 mg/kg/day)[1]
This compound10 mg/kg/day~ -20Exceeded Hydrochlorothiazide (25 mg/kg/day)[1]

Table 2: Clinical Efficacy of Comparator Antihypertensive Agents in Humans

Drug ClassDrugDoseMean Change in Blood Pressure (Systolic/Diastolic mmHg)
Thiazide Diuretic Hydrochlorothiazide12.5 mg/day-6 / -3[3][4]
25 mg/day-8 / -3[3][4]
50 mg/day-11 / -5[3][4]
Angiotensin II Receptor Blocker Candesartan (B1668252)16 mg/day-10.7 / -7.8[1]
32 mg/day-12.6 / -10.2[1]
Loop Diuretic Furosemide40-60 mg/day~ -8 / -4[5][6]
Torsemide2.5 mg/daySignificant reduction (specific values not detailed in the provided search results)[7][8]

Experimental Protocols

This compound Preclinical Study in Spontaneously Hypertensive Rats (SHR)
  • Objective: To evaluate the dose-dependent blood pressure-lowering effect of this compound.

  • Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established genetic model of hypertension.

  • Methodology:

    • SHRs were implanted with telemetry devices for continuous blood pressure monitoring.

    • This compound was administered orally once daily for 4 days at doses of 3 mg/kg/day and 10 mg/kg/day.

    • A comparator group received hydrochlorothiazide (HCTZ) at a dose of 25 mg/kg/day.

    • Systolic blood pressure (SBP) was monitored throughout the study period.

    • The change in SBP from baseline was calculated and compared between the different treatment groups.[1]

This compound Phase Ib Clinical Trial (NCT01370655)
  • Objective: To evaluate the antihypertensive efficacy and tolerability of this compound in participants with mild-to-moderate hypertension.[9][10]

  • Study Design: A randomized, double-blind, placebo-controlled, 4-treatment, 2-period incomplete block study.[9][10]

  • Participants: Male participants with mild-to-moderate hypertension.[9][10]

  • Interventions:

    • This compound (6 mg)

    • Hydrochlorothiazide (HCTZ) (25 mg)

    • Placebo to this compound

    • Placebo to HCTZ[9][10]

  • Primary Outcome Measures:

    • Change from baseline in 24-hour ambulatory systolic blood pressure (SBP) on Day 28.

    • The study hypothesized that this compound would be superior to placebo and similar to HCTZ in reducing SBP.[9][10]

  • Note: The detailed quantitative results of this trial have not been publicly released.[11]

Signaling Pathways and Mechanisms of Action

This compound: ROMK Inhibition

This compound exerts its diuretic and antihypertensive effects by inhibiting the ROMK channel in the kidney. ROMK plays a crucial role in potassium recycling in the thick ascending limb of the loop of Henle and potassium secretion in the cortical collecting duct. By blocking ROMK, this compound disrupts sodium and chloride reabsorption, leading to increased urinary salt and water excretion.[1][12]

MK7145_Mechanism cluster_TAL Thick Ascending Limb cluster_CCD Cortical Collecting Duct Lumen_TAL Tubular Lumen Cell_TAL Epithelial Cell Lumen_TAL->Cell_TAL Na+/K+/2Cl- Cotransporter Cell_TAL->Lumen_TAL ROMK (K+ recycling) Blood_TAL Blood MK7145 This compound MK7145->Cell_TAL Inhibits MK7145_2 This compound Lumen_CCD Tubular Lumen Cell_CCD Principal Cell Lumen_CCD->Cell_CCD ENaC (Na+ reabsorption) Cell_CCD->Lumen_CCD ROMK (K+ secretion) Blood_CCD Blood MK7145_2->Cell_CCD Inhibits

Mechanism of action of this compound.
Hydrochlorothiazide: Thiazide Diuretic

Hydrochlorothiazide inhibits the sodium-chloride cotransporter in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water.[13][14][15][16]

HCTZ_Mechanism cluster_DCT Distal Convoluted Tubule Lumen Tubular Lumen Cell Epithelial Cell Lumen->Cell Na+/Cl- Cotransporter Blood Blood HCTZ Hydrochlorothiazide HCTZ->Cell Inhibits

Mechanism of action of Hydrochlorothiazide.
Candesartan: Angiotensin II Receptor Blocker (ARB)

Candesartan selectively blocks the AT1 receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and reduced sodium and water retention.[17][18][19][20]

Candesartan_Mechanism Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Candesartan Candesartan Candesartan->AT1Receptor Blocks

Mechanism of action of Candesartan.

Conclusion

This compound represents a promising novel approach to hypertension treatment with a distinct mechanism of action. Preclinical data suggest potent blood pressure-lowering effects that are comparable or superior to a standard thiazide diuretic. However, the absence of publicly available human clinical trial data for this compound makes a definitive comparison with established therapies challenging. Further clinical investigation is required to fully elucidate the efficacy, safety, and potential advantages of this compound in the management of hypertension. The information provided in this guide serves as a preliminary comparison to aid researchers and drug development professionals in understanding the current landscape of this emerging therapeutic agent.

References

A Comparative Guide to the Safety and Tolerability of MK-7145 and Other Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel diuretic agent MK-7145 with established diuretic classes, focusing on safety and tolerability. The information is compiled from preclinical studies and publicly available clinical trial data.

Introduction

This compound is a first-in-class, orally bioavailable, selective inhibitor of the renal outer medullary potassium (ROMK) channel.[1][2] As a ROMK inhibitor, this compound represents a new mechanistic class of diuretics.[1][2] It is being developed for the treatment of hypertension and heart failure.[2] The primary mechanism of action of this compound is intended to promote natriuresis and diuresis with a potassium-sparing effect, potentially offering a superior safety profile compared to traditional diuretics.[1] This guide compares the available safety and tolerability data for this compound with three widely used classes of diuretics: thiazide diuretics (hydrochlorothiazide), loop diuretics (furosemide), and potassium-sparing diuretics (spironolactone).

Data Presentation: Safety and Tolerability Profile

The following tables summarize the known adverse effects of this compound based on preclinical data and the established adverse event profiles of hydrochlorothiazide (B1673439), furosemide (B1674285), and spironolactone (B1682167) from clinical trial data.

Note on this compound Data: Detailed quantitative adverse event data from human clinical trials of this compound are not yet publicly available. The information presented is based on preclinical studies.

Table 1: Comparison of Common Adverse Events

Adverse EventThis compound (Preclinical Data)[3]Hydrochlorothiazide (Clinical Data)[4][5][6][7]Furosemide (Clinical Data)[8][9][10]Spironolactone (Clinical Data)[11][12][13][14][15]
Hypokalemia Not observed; potassium-sparingCommonCommonRare
Hyperkalemia Possible, monitorRareRareCommon (Dose-dependent)
Hyponatremia PossibleCommonCommonPossible
Gynecomastia Not reportedNot a known side effectNot a known side effectCommon (Dose-dependent, up to 52%)
Dehydration/Hypovolemia PossiblePossibleCommonLess common
Hyperuricemia/Gout Not reportedCommonCommonPossible
Hyperglycemia Not reportedPossiblePossibleRare
Ototoxicity Not reportedNot a known side effectPossible (especially with high doses/rapid IV infusion)Not a known side effect

Table 2: Effects on Serum Electrolytes and Renal Function

ParameterThis compound (Preclinical Data)[3]Hydrochlorothiazide (Clinical Data)[4][7]Furosemide (Clinical Data)[9][16]Spironolactone (Clinical Data)[13]
Serum Potassium No significant change; potential for increaseDecreaseDecreaseIncrease
Serum Sodium Potential for decreaseDecreaseDecreasePotential for decrease
Serum Magnesium Not reportedDecreaseDecreaseNo significant change
Serum Calcium Not reportedIncreaseDecreaseNo significant change
Serum Uric Acid Not reportedIncreaseIncreaseNo significant change
eGFR/Renal Function Not reportedCan decreaseCan decreaseCan decrease

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation of safety and tolerability data. Below are summaries of the protocols used in the evaluation of this compound and comparator diuretics.

This compound: Phase Ib Study in Hypertension (NCT01370655)
  • Study Design: A Phase Ib, randomized, double-blind, 4-treatment, 2-period incomplete block study.

  • Objective: To evaluate the multiple-dose effects of this compound and hydrochlorothiazide compared to placebo on blood pressure in male patients with hypertension.

  • Patient Population: Male participants with mild-to-moderate hypertension.

  • Interventions:

    • This compound

    • Hydrochlorothiazide (HCTZ)

    • Placebo to this compound

    • Placebo to HCTZ

  • Safety and Tolerability Assessment: Monitoring of adverse events, clinical laboratory tests (including serum electrolytes), vital signs, and electrocardiograms (ECGs).

Hydrochlorothiazide: Typical Protocol in Hypertension Trials
  • Study Design: Randomized, double-blind, placebo- or active-controlled trials.

  • Patient Population: Adults with essential hypertension.

  • Dosing: Typically 12.5 mg to 50 mg once daily.[6]

  • Safety Monitoring: Regular monitoring of serum electrolytes (especially potassium and sodium), renal function (serum creatinine (B1669602) and eGFR), and uric acid levels.[7] Blood pressure monitoring for hypotension.

Furosemide: Typical Protocol in Hypertension and Edema Trials
  • Study Design: Randomized controlled trials, often in specific populations such as those with chronic kidney disease or heart failure.[9]

  • Patient Population: Adults with hypertension, often with comorbid conditions.[17]

  • Dosing: Highly variable depending on the indication, from 20 mg to 80 mg once or twice daily for edema, and up to 600 mg/day in severe cases.[18] For hypertension, doses are typically in the lower range.

  • Safety Monitoring: Close monitoring of fluid and electrolyte balance is critical.[10] This includes serum potassium, sodium, and magnesium, as well as renal function.[10] In high-dose or intravenous administration, monitoring for ototoxicity is also important.[10]

Spironolactone: Typical Protocol in Resistant Hypertension Trials
  • Study Design: Often designed as add-on therapy in randomized, double-blind, placebo-controlled trials for patients with resistant hypertension.[19][20][21]

  • Patient Population: Adults with blood pressure not controlled by at least three other antihypertensive agents, including a diuretic.[19]

  • Dosing: Typically initiated at 12.5 mg or 25 mg once daily, with potential titration up to 50 mg daily.[22]

  • Safety Monitoring: Frequent monitoring of serum potassium is essential to detect hyperkalemia, a primary safety concern.[22] Renal function is also monitored. Patients are evaluated for signs of gynecomastia and other endocrine-related side effects.[11]

Mandatory Visualization

Signaling Pathway of this compound and its Effect on the Nephron

The following diagram illustrates the mechanism of action of this compound as a ROMK inhibitor in the thick ascending limb and the collecting duct of the nephron.

Caption: Mechanism of action of this compound in the nephron.

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical workflow for a clinical trial comparing a new diuretic like this compound with an established diuretic.

Screening Patient Screening (e.g., Hypertension Diagnosis) Baseline Baseline Assessment (BP, Electrolytes, eGFR) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Comparator Diuretic) Randomization->Group_B Group_C Placebo Group Randomization->Group_C Treatment_Period Treatment Period (e.g., 4-12 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Monitoring Ongoing Monitoring (Adverse Events, Labs, BP) Treatment_Period->Monitoring Endpoint End-of-Study Assessment (Primary & Secondary Endpoints) Monitoring->Endpoint Analysis Data Analysis (Efficacy & Safety Comparison) Endpoint->Analysis

Caption: Workflow of a randomized controlled diuretic trial.

Conclusion

This compound, as a selective ROMK inhibitor, holds the potential to be a novel diuretic with a favorable safety profile, particularly concerning its potassium-sparing properties. Preclinical data suggest that it may offer an advantage over traditional thiazide and loop diuretics by avoiding hypokalemia. However, a comprehensive assessment of its safety and tolerability in humans awaits the public release of detailed clinical trial data. In contrast, the safety profiles of hydrochlorothiazide, furosemide, and spironolactone are well-established, with known risks of electrolyte imbalances and other adverse effects that require careful patient monitoring. Further research, including direct head-to-head comparative trials, will be essential to fully delineate the therapeutic index of this compound relative to existing diuretic therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of MK-7145: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like MK-7145 is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound, a potent and selective oral renal outer medullary potassium (ROMK) channel inhibitor, are not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal. This guide offers a step-by-step approach based on general best practices for the disposal of research chemicals.

Key Principle: Treat this compound as Hazardous Chemical Waste

In the absence of explicit data to the contrary, any novel or investigational compound should be managed as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Create a dedicated and clearly labeled waste container for all materials contaminated with this compound. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

  • Waste Container Selection: Use a container that is chemically compatible with this compound and any solvents used in its preparation. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

  • Consult Institutional EHS: The most critical step is to contact your institution's EHS office. They will provide specific guidance on the final disposal procedure, which may include incineration or other specialized treatments for pharmaceutical waste. They will also arrange for the collection of the waste by a licensed hazardous waste disposal contractor.

Quantitative Data for Disposal Consideration

While specific quantitative data for this compound disposal is not available, the following table outlines the types of information that are essential for a complete safety and disposal assessment of any research chemical. Researchers should strive to document this information as it becomes available through experimentation and literature.

ParameterValueSignificance for Disposal
Chemical Formula C₂₆H₃₀N₂O₆[1]Provides basic information on the elemental composition.
Molecular Weight 466.53 g/mol [1]Useful for concentration calculations in waste streams.
Solubility Data not availableDetermines if the compound is likely to be present in aqueous or organic waste streams.
Known Hazards Investigational compound; treat as hazardous.Dictates the high level of precaution required for handling and disposal.
Ecotoxicity Data not availableLack of data necessitates containment to prevent environmental release.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

MK7145_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs EHS & Waste Management cluster_disposal Final Disposition A Generation of this compound Waste (e.g., unused compound, contaminated labware) B Segregate Waste into Dedicated, Labeled Container A->B C Store Securely in Designated Satellite Accumulation Area B->C D Contact Institutional EHS Office for Guidance and Pickup Request C->D Researcher Action E Scheduled Waste Pickup by Licensed Contractor D->E F Transportation to Treatment, Storage, and Disposal Facility (TSDF) E->F G Final Disposal (e.g., Incineration) F->G

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your local, state, and federal regulations for chemical waste disposal. The responsibility for safe and compliant waste disposal lies with the generator of the waste.

References

Essential Safety and Logistical Information for Handling MK-7145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of MK-7145, a potent, selective, and orally active renal outer medullary potassium channel (ROMK) inhibitor. Given the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this guide is based on established best practices for handling potent, non-radiolabeled research compounds and investigational drugs.[1] Adherence to these procedures is paramount to ensure personal safety and minimize occupational exposure.

I. Personal Protective Equipment (PPE)

A thorough risk assessment considering the quantity, physical form (solid or solution), and experimental procedure is essential for selecting the appropriate level of PPE.[1][2]

Table 1: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator for powders.- Disposable solid-front lab coat with tight-fitting cuffs.- Double chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of a potent compound. Full respiratory protection is critical. Double-gloving provides an additional protective barrier.[1]
Solution Preparation - Chemical fume hood or other certified ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1][3]
General Laboratory Handling - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile).- Closed-toe shoes.Minimum required PPE for any laboratory work involving chemical hazards.[3][4][5]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure and ensure a safe working environment.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exec Execution cluster_post Post-Experiment A 1. Review Safety Information (MSDS for similar compounds, internal risk assessment) B 2. Prepare Work Area (Certify fume hood, decontaminate surfaces, prepare spill kit) A->B C 3. Don Appropriate PPE (Based on risk assessment) B->C D 4. Perform Experiment (Weigh, dissolve, and handle compound within containment) C->D E 5. Decontaminate (Clean equipment and work surfaces) D->E F 6. Doff PPE (Remove PPE in correct sequence to avoid contamination) E->F G 7. Dispose of Waste (Follow hazardous waste protocols) F->G G Mechanism of Action of this compound MK7145 This compound Inhibition Inhibition MK7145->Inhibition ROMK ROMK Channel (Kir1.1) K_Recycling Potassium Recycling (Thick Ascending Limb) ROMK->K_Recycling K_Secretion Potassium Secretion (Collecting Duct) ROMK->K_Secretion Inhibition->ROMK Diuresis Diuresis & Natriuresis K_Recycling->Diuresis K_Secretion->Diuresis BP_Lowering Blood Pressure Lowering Diuresis->BP_Lowering

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.